Lamotrigine

Catalog No.
S532405
CAS No.
84057-84-1
M.F
C9H7Cl2N5
M. Wt
256.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamotrigine

CAS Number

84057-84-1

Product Name

Lamotrigine

IUPAC Name

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)

InChI Key

PYZRQGJRPPTADH-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 170 mg/L at 25 °C
Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C
4.88e-01 g/L

Synonyms

3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, 3,5-diamino-6-(2,3-dichlorophenyl)-as-triazine, BW 430C, BW-430C, BW430C, Crisomet, Labileno, Lamictal, Lamiktal, lamotrigine

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

The exact mass of the compound Lamotrigine is 255.0079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.17 mg/mlin water, 170 mg/l at 25 °csolubility in 0.1m hydrochloric acid: 4.1 mg/ml at 25 °c4.88e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759171. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

lamotrigine mechanism of action sodium channel blockade

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Sodium Channel Blockade

Lamotrigine exerts its primary anticonvulsant effect by modulating voltage-gated sodium channels (Naᵥ), with a mechanism that is both state-dependent and use-dependent [1].

  • State-Dependent Binding: this compound preferentially binds to and stabilizes the fast-inactivated state of the sodium channel rather than the resting or slow-inactivated states [2] [3]. This binding interaction inhibits the channel from transitioning back to the active, channel-opening state, which is essential for the generation of action potentials.
  • Inhibition of Sodium Currents: By binding to the inactivated state, this compound potently inhibits sodium currents, particularly during sustained or repetitive neuronal depolarization [2]. This action stabilizes the neuronal membrane and reduces the likelihood of pathological, high-frequency firing.
  • Conformational Change: The binding of this compound within the inner pore of the sodium channel induces a specific conformational change in the channel protein, particularly involving the S6 segments and the domain III-IV linker, which is associated with channel block [4].

The following diagram illustrates this state-dependent blocking mechanism:

G R Resting State O Open State (Active) R->O Depolarization F Fast-Inactivated State O->F Fast Inactivation F->R Recovery (Slow) L This compound-Bound (Stabilized) F->L This compound Binding L->R Very Slow Recovery

This state-dependent mechanism allows this compound to selectively suppress abnormal, persistent neuronal firing involved in seizure propagation while having minimal impact on normal, transient neuronal activity [2] [3].

Quantitative Binding and Kinetics

The biophysical properties of this compound's sodium channel blockade have been characterized through in vitro electrophysiology studies. The data below summarizes key quantitative findings:

Parameter Experimental Finding Experimental System Citation
Affinity for Inactivated Channels (Kᵢ) ~7 - 9 µM Rat hippocampal neurones [2]
Binding Rate Constant (kₒₙ) ~10,000 M⁻¹s⁻¹ Rat hippocampal neurones [2]
Therapeutic Plasma Concentration Up to ~20 µM Human patients [5] [2]
Recovery from Block Faster than recovery from slow inactivation Rat hippocampal neurones [2]
Vaughan-Williams Classification Class Ib-like (weak blocker, rapid kinetics) hNaV1.5/HEK-293 cells [5]

These properties distinguish this compound from other sodium channel blockers. Its rapid binding kinetics are similar to those of Class Ib antiarrhythmic drugs like mexiletine, which is associated with a lower risk of detrimental cardiac effects such as QRS complex prolongation [5]. The fact that its therapeutic concentrations overlap with its Kᵢ value confirms that sodium channel blockade is clinically relevant [2].

Key Experimental Protocols

Understanding the evidence for this mechanism requires examining the methodologies used in key studies.

Manual Patch-Clamp Electrophysiology in hNaV1.5-HEK293 Cells

This protocol is used to characterize the potency and kinetics of channel blockade [5].

  • Cell Preparation: Use a human embryonic kidney (HEK293) cell line stably expressing the human cardiac sodium channel isoform hNaV1.5.
  • Electrophysiology Setup: Perform whole-cell manual patch clamp using a standard amplifier and data acquisition system.
  • Voltage Protocol: Apply a pre-pulse to inactivate a fraction of channels, followed by a test pulse to -15 mV to assess the fraction of available (non-inactivated) channels. Peak current amplitude is measured at the test pulse.
  • Drug Application: Apply this compound in increasing concentrations diluted in an external recording buffer. Measure peak Naᵥ1.5 current amplitude after the current stabilizes at steady-state.
  • Data Analysis: Generate concentration-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for peak current block.
Characterization in Acutely Dissociated Rat Hippocampal Neurons

This protocol investigates state-dependent binding and kinetics in a neuronal context [2].

  • Cell Preparation: Acutely dissociate hippocampal neurons from rats.
  • Voltage-Clamp Recording: Use standard whole-cell voltage-clamp techniques to record sodium currents.
  • State Dependence Protocol: Hold the neuron at varying membrane potentials (e.g., -120 mV to -60 mV) to control the fraction of inactivated channels, then apply a test depolarization. The degree of this compound block is measured at each holding potential.
  • Kinetics Protocol: Measure the time course of block development upon drug application and the recovery from block upon washout.
  • Data Analysis: Fit the data to a one-to-one binding model to calculate the apparent dissociation constant (Kᵢ) for the inactivated state and the binding rate constant (kₒₙ).

Comparison with Lacosamide

A comparative whole-heart study highlights how different mechanisms of sodium channel interaction lead to distinct clinical risk profiles. Both this compound and lacosamide are antiepileptic drugs that target sodium channels but through distinct actions [6].

Feature This compound Lacosamide
Primary Mechanism Inhibits channel activation, binds to fast-inactivated state [6] [2] Enhances slow inactivation [6]
Effect on APD₉₀/QT Shortens or has no significant effect [6] Can shorten under baseline conditions [6]
Arrhythmia Risk in LQT Setting Antiarrhythmic effect; reduces VT incidence [6] Proarrhythmic effect; further increases VT incidence [6]
Proposed Safety Rationale Rapid binding kinetics (Class Ib-like) and fast-inactivated state binding [6] [5] Mechanism (slow inactivation enhancement) may be problematic in compromised myocardium [6]

This comparative evidence reinforces that this compound's specific interaction with the fast-inactivated state and its rapid kinetics contribute to its favorable cardiac safety profile [6] [5].

Research and Development Implications

This compound's precise mechanism has several important implications:

  • Therapeutic Specificity: Its state-dependent action provides a therapeutic window, suppressing pathological activity without excessively impairing normal neurotransmission [2] [3].
  • Safety Profile: The Class Ib-like properties (weak effect, rapid kinetics) help explain the lack of clinically significant QRS or PR interval prolongation at therapeutic doses and its lower cardiac risk compared to other sodium channel blockers [6] [5].
  • Future Drug Design: this compound serves as a template for developing neuromodulators that target specific channel states and kinetics, aiming for maximal efficacy with minimal side effects.

References

Lamotrigine's Mechanisms of Glutamate Release Inhibition and CNS Effects: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Lamotrigine (LTG) represents a broad-spectrum antiepileptic drug with a complex multi-target mechanism of action in the central nervous system (CNS). While initially developed as an antiepileptic, its therapeutic applications have expanded to include bipolar I disorder maintenance and investigation for several other neurological and psychiatric conditions. The principal recognized mechanism involves voltage-gated sodium channel blockade, leading to stabilization of presynaptic neuronal membranes and consequent inhibition of glutamate release. However, emerging research reveals additional significant effects including postsynaptic AMPA receptor inhibition, modulation of various voltage-gated calcium channels, and potential impact on H-currents. This multi-modal action on excitatory neurotransmission, combined with a favorable cognitive side effect profile compared to older agents, positions LTG as a valuable therapeutic and investigational compound. The following sections provide a comprehensive technical analysis of LTG's mechanisms, experimental evidence, and implications for drug development.

Detailed Molecular Mechanisms of Action

Primary Presynaptic Mechanisms: Sodium Channel Modulation

This compound's foundational mechanism involves use-dependent blockade of voltage-gated sodium channels:

  • State-Dependent Inhibition: LTG preferentially binds to the fast-inactivated state of sodium channels, similar to phenytoin but with distinct kinetic properties [1]. This binding occurs over at least two kinetic time courses (fast and slow), with therapeutic concentrations effectively inhibiting sodium currents at relatively depolarized membrane potentials [1].
  • Frequency-Dependent Action: The slow binding rates of LTG enable selective inhibition of pathological, high-frequency neuronal firing patterns characteristic of seizure activity while sparing normal physiological neurotransmission [1]. This frequency-dependent action contributes to its favorable therapeutic index compared to non-selective channel blockers.
  • Glutamate Release Consequences: By stabilizing the presynaptic membrane through sodium channel blockade, LTG reduces voltage-dependent calcium influx, which in turn inhibits the release of the excitatory neurotransmitters glutamate and aspartate from presynaptic terminals [1]. This fundamental mechanism underlies its antiepileptic and potentially neuroprotective effects.
Additional Channel Interactions and Neurotransmitter Effects

Beyond sodium channel blockade, LTG demonstrates several other significant channel interactions:

Table: this compound's Multi-Target Channel Pharmacology

Target Effect Functional Consequence Experimental Evidence
Voltage-gated Na+ channels Use-dependent blockade Stabilizes presynaptic membrane, reduces glutamate release Whole-cell patch clamp [1]
N- and L-type Ca2+ channels Blockade Reduces Ca2+ influx, further inhibits neurotransmitter release In vitro channel studies [1]
H-currents Modulation Alters neuronal excitability patterns Electrophysiological studies [1]
Postsynaptic AMPA receptors Direct inhibition Reduces excitatory postsynaptic potentials mEPSC recording [2]
  • Calcium Channel Interactions: Research indicates LTG blocks both N- and L-type voltage-gated calcium channels, providing an additional pathway for modulating neurotransmitter release and neuronal excitability [1]. Drugs specifically targeting these channels (e.g., ethosuximide for T-type calcium channels) show narrower spectra of activity, suggesting LTG's broad efficacy derives from its multi-channel approach.
  • Monoaminergic Effects: Unlike many psychotropic agents, LTG demonstrates minimal direct effects on serotonin, norepinephrine, or dopamine reuptake or receptor systems [1] [3]. However, evidence suggests it may enhance brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus, potentially contributing to its mood-stabilizing properties [4].
Direct Postsynaptic Actions: AMPA Receptor Inhibition

A significant advancement in understanding LTG's mechanism comes from research demonstrating direct effects on postsynaptic glutamate receptors:

  • AMPA Receptor Blockade: In the dentate gyrus, LTG directly inhibits postsynaptic AMPA receptors in addition to reducing glutamate release. This was evidenced by inhibition of exogenously applied AMPA-induced currents (up to 90% inhibition at 30-100μM concentrations) and reduction in amplitude of miniature EPSCs (mEPSCampa) without frequency modification [2].
  • Differential Inhibition Pattern: The observation that LTG inhibited evoked AMPA receptor-mediated currents (eEPSCampa) significantly more than NMDA receptor-mediated currents (eEPSCnmda) suggested actions beyond presynaptic glutamate release reduction, supporting the postsynaptic receptor inhibition mechanism [2].
  • Regional Specificity: These postsynaptic effects were specifically demonstrated in the dentate gyrus, a region considered a gateway regulating seizure activity in the hippocampus, highlighting the potential importance of region-specific mechanisms in LTG's therapeutic efficacy [2].

Experimental Evidence and Research Methodologies

Electrophysiological Protocols

Investigation of LTG's mechanisms has employed sophisticated electrophysiological approaches:

  • Whole-Cell Patch Clamp Recording: Studies on granule cells of the dentate gyrus in rat brain slice preparations (60-120g Wistar rats) measured evoked AMPA and NMDA receptor-mediated excitatory postsynaptic currents (eEPSCampa and eEPSCnmda) [2]. This technique allowed direct measurement of LTG's effects on synaptic transmission parameters.
  • Miniature EPSC Analysis: Recording of AMPA receptor-mediated miniature EPSCs (mEPSCampa) in the presence of tetrodotoxin (to block action potentials) and specific receptor antagonists enabled differentiation between presynaptic and postsynaptic actions [2]. LTG significantly reduced mEPSCampa amplitude but not frequency, indicating postsynaptic inhibition.
  • Exogenous Agonist Application: Application of exogenous AMPA and NMDA while recording currents from granule cells helped isolate postsynaptic receptor effects from presynaptic release mechanisms [2].
  • Paired-Pulse Ratio Assessment: The absence of LTG effect on paired-pulse ratio provided additional evidence for significant postsynaptic mechanisms alongside presynaptic actions [2].
Neuroimaging and Human Psychopharmacology

Human studies have elucidated LTG's effects on emotional processing networks relevant to its mood-stabilizing properties:

  • fMRI Emotional Processing Paradigms: A randomized, double-blind, placebo-controlled study in healthy volunteers (n=31) using a 3T MRI scanner employed a covert emotional faces gender discrimination task to probe implicit emotional processing [5]. Participants receiving a single 300mg dose of LTG showed reduced activation in amygdala, insula, and anterior cingulate cortex across emotional valences, suggesting a valence-independent effect on limbic processing networks [5].
  • Behavioral Correlation: At behavioral levels, LTG-treated participants demonstrated enhanced accuracy in identifying fearful face genders, suggesting a specific reduction in the distracting effect of fear stimuli [5]. These effects occurred without direct mood changes in healthy volunteers, supporting a primary effect on emotional processing bias.
Behavioral Models in Preclinical Research

Animal models have provided insights into LTG's cognitive and behavioral effects:

  • Passive Avoidance Testing: Research in mice (male albino, 20-25g) using passive avoidance models demonstrated LTG's dose-dependent positive effects on memory retrieval, particularly at higher doses (25mg/kg) [4]. Administration timing experiments revealed LTG improved memory in acquisition, consolidation, and retrieval phases, with most pronounced effects on retrieval.
  • Forced Swim Test Applications: Studies using the forced swim test model of depression showed that pretreatment with the sodium channel opener veratrine reversed LTG's antidepressant effects, supporting voltage-gated sodium channel blockade as fundamental to its antidepressant mechanism [5].

Signaling Pathways and Neural Circuits

The following diagram synthesizes this compound's primary molecular targets and net effects on neural circuit function:

G cluster_presynaptic Presynaptic Mechanisms cluster_postsynaptic Postsynaptic Mechanisms cluster_circuit Circuit-Level Effects LTG LTG Na_Ch Voltage-Gated Na+ Channels LTG->Na_Ch Ca_Ch N- & L-type Ca2+ Channels LTG->Ca_Ch AMPA_R AMPA Receptors LTG->AMPA_R H_Current H-Currents (Ih) LTG->H_Current Glut_Release Glutamate Release Na_Ch->Glut_Release Blockade Ca_Ch->Glut_Release Blockade Glut_Release->AMPA_R Reduced Limbic_Activity Reduced Limbic Reactivity (amygdala, insula, ACC) Glut_Release->Limbic_Activity Postsynaptic_Effect Reduced Neuronal Excitation AMPA_R->Postsynaptic_Effect Inhibition H_Current->Postsynaptic_Effect Modulation Postsynaptic_Effect->Limbic_Activity Seizure_Control Seizure Control Postsynaptic_Effect->Seizure_Control Emotional_Processing Normalized Emotional Processing Limbic_Activity->Emotional_Processing

This compound's integrated mechanisms at molecular and circuit levels produce its net clinical effects. The diagram illustrates how presynaptic inhibition of glutamate release combines with postsynaptic receptor modulation to reduce neuronal hyperexcitability and normalize emotional processing circuits.

Therapeutic Implications and Drug Development

Approved Indications and Clinical Pharmacology

This compound holds approved indications for multiple CNS disorders:

  • Epilepsy: First-line treatment for focal seizures, primary generalized tonic-clonic seizures, and Lennox-Gastaut syndrome [1] [3]. It demonstrates similar efficacy to carbamazepine or phenytoin but with better tolerability than valproic acid and a more favorable adverse reaction profile [1].
  • Bipolar I Disorder: Maintenance treatment for bipolar I disorder to delay occurrence of mood episodes in patients ≥18 years, with particular efficacy in preventing depressive episodes without inducing mania [1] [5] [3].

Table: this compound Dosing Regimens by Indication and Concomitant Medications

Population Initial Dose Dose Escalation Maintenance Dose Key Interactions
Adults with Epilepsy (monotherapy) 25 mg/day Increase by 25-50 mg every 1-2 weeks 100-200 mg/day [1] -
Pediatrics with Epilepsy 0.6 mg/kg/day Increase by 0.2-0.3 mg/kg/day every 1-2 weeks 5-15 mg/kg/day [1] -
Adults with Bipolar Disorder 25-50 mg/day Increase by 25-50 mg/week 200-400 mg/day [1] -
With Valproate 25 mg every other day Increase to 25 mg/day at week 3 100-200 mg/day [3] VPA decreases LTG clearance by 54% [1]
With Enzyme Inducers (CBZ, PHT, etc.) 50 mg/day Increase to 100 mg/day in 2 divided doses at week 3 300-500 mg in 2 divided doses [3] Reduced LTG half-life from 15-35h to 8-20h [1]
Investigational Applications and Future Directions

Emerging research suggests potential expanded applications for LTG:

  • Neuropathic Pain: Investigation for various pain syndromes based on its sodium channel blockade and glutamate modulation properties [1].
  • Neuroprotection: Potential neuroprotective effects through glutamate excitotoxicity reduction may have relevance for neurodegenerative conditions [1]. Research in Parkinson's disease explores glutamate modulation strategies, though LTG-specific studies are limited [6].
  • Treatment-Resistant Depression: Exploration in unipolar depression and treatment-resistant cases, particularly given its favorable cognitive side effect profile compared to traditional antidepressants [5] [3].
  • PTSD and Other Psychiatric Conditions: Investigation for conditions characterized by emotional processing abnormalities, supported by fMRI evidence of limbic system modulation [1] [5].

Conclusion and Research Outlook

This compound represents a clinically significant agent with a multi-target mechanism centering on glutamate release inhibition but extending to direct postsynaptic actions and multiple channel interactions. Its complex pharmacodynamics involving both presynaptic and postsynaptic mechanisms in specific brain regions like the dentate gyrus continue to inform fundamental neuroscience principles.

Future research directions should include:

  • Structural Basis of LTG's interaction with both sodium channels and AMPA receptors
  • Circuit-level effects of LTG in emotional processing networks and their relationship to therapeutic outcomes
  • Novel formulations or derivatives that might enhance efficacy or reduce the risk of serious cutaneous reactions
  • Combination therapies that leverage LTG's unique mechanism alongside complementary agents

References

lamotrigine neuroprotective effects research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Neuroprotection

Lamotrigine's neuroprotective properties are primarily mediated through its action on ion channels and subsequent cellular processes. The table below summarizes the core mechanisms:

Mechanism Functional Impact Key References
Sodium Channel Blockade: Use-dependent blockade of voltage-gated sodium channels. Stabilizes neuronal membranes, reduces hyperexcitability, and inhibits the excessive release of excitatory neurotransmitters. [1] [2]
Glutamate Release Inhibition: Reduces presynaptic release of glutamate and aspartate. Attenuates excitotoxicity, calcium overload, and subsequent apoptotic signaling. [3] [1] [4]
Autophagy Enhancement: Promotes autophagosome formation and autolysosome degradation ("autophagy flux"). Clears damaged proteins and organelles, reduces apoptosis, and promotes neuronal survival after injury. [3] [5]
Calcium Channel Modulation: Inhibits N-type and R-type voltage-gated calcium channels. Contributes to reduced neurotransmitter release and neuronal excitability. [1] [2]
Anti-apoptotic Protein Induction: Upregulates Bcl-2 protein expression via histone acetylation. Counteracts mitochondrial apoptosis pathways. [4]
Anti-inflammatory & Antioxidant Effects: Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and hydrogen peroxide (H₂O₂). Mitigates oxidative stress and inflammatory damage. [6]

These mechanisms can be visualized as a coordinated signaling pathway. The following diagram integrates the key processes through which this compound exerts its neuroprotective effects.

G LTG This compound NaCh Blockade of Voltage-Gated Sodium Channels LTG->NaCh CaCh Modulation of Voltage-Gated Calcium Channels LTG->CaCh Bcl2 Upregulation of Anti-apoptotic Bcl-2 LTG->Bcl2 Autophagy Enhancement of Autophagy Flux LTG->Autophagy InflamOx Reduction of Inflammation & Oxidative Stress LTG->InflamOx GluRel Inhibition of Excessive Glutamate Release NaCh->GluRel CaCh->GluRel Excitotox Excitotoxicity (Ca²⁺ Overload, ROS) GluRel->Excitotox Reduces Neuroprot Neuroprotection (Reduced Apoptosis & Neuronal Loss) Excitotox->Neuroprot Attenuates Bcl2->Neuroprot Autophagy->Neuroprot InflamOx->Neuroprot

Key Experimental Evidence & Models

Empirical evidence from various disease models supports this compound's neuroprotective potential, as summarized in the table below.

Experimental Model Key Findings & Quantitative Data Research Context
Spinal Cord Injury (SCI) 30 mg/kg/day post-injury: Improved BMS scores (functional recovery), reduced lesion site area, enhanced synapse survival, attenuated apoptosis via enhanced autophagy. [3] [5] Mouse model (complete spinal transection at T9).
Glutamate Excitotoxicity 100 µM pretreatment: Increased cell viability, reduced LDH release, attenuated H₂O₂ and cytokines (IL-1β, IL-6, TNF-α), increased SOD activity. [4] [6] In vitro (SH-SY5Y human neuroblastoma cells, rat cerebellar granule cells).
MPTP-induced Parkinson's Significant protection of dopaminergic neurons: DAT density at 99% vs. 51% in controls, TH+ neurons at 74% vs. 40%, DA levels at 58% vs. 26%, reduced apoptosis. [7] Mouse model of Parkinson's disease.
Focal & Global Ischemia Administered within 1 hour of MCAO: Significant reduction in cortical infarct volume. Administered post-cardiac arrest: neuroprotective. [8] Rat models of stroke and cardiac arrest.
Status Epilepticus (SE) Treatment during & after SE: No delay/prevention of epileptogenesis was observed, highlighting a distinction between neuroprotection and anti-epileptogenesis. [8] Rat electrical stimulation model.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed methodology from key studies.

In Vivo Model of Spinal Cord Injury (SCI) [3] [5]

This protocol assesses this compound's effect on autophagy and functional recovery after acute trauma.

  • Animal Model: Adult C57BL/6 mice (8-10 weeks old) subjected to complete spinal cord transection at the T9 level.
  • Drug Administration:
    • This compound: 30 mg/kg dissolved in DMSO and saline, administered via intraperitoneal (i.p.) injection immediately after surgery, then once daily for 4 weeks.
    • Bafilomycin A1 (Autophagy inhibitor): 1 mg/kg, i.p. injection, starting 1 hour post-lamotrigine, daily for 4 weeks. Used to confirm the role of autophagy.
  • Functional Assessment:
    • Basso Mouse Scale (BMS): Used to score hindlimb motor function (0=no movement, 9=normal gait). Conducted by blinded researchers.
  • Tissue Collection and Analysis:
    • Perfusion and Fixation: At endpoint, animals are perfused with 4% paraformaldehyde (PFA). Spinal cord segments containing the lesion are post-fixed and cryopreserved.
    • Immunostaining: Cryosections are stained with antibodies like:
      • NeuN: For neuronal nuclei counts.
      • GFAP: For astrocytic reactivity.
      • ChAT: For cholinergic neurons.
    • Western Blot: Analyzes protein expression levels of autophagy markers (e.g., LC3-II, p62) and apoptosis-related proteins.
In Vitro Model of Glutamate Excitotoxicity [6]

This protocol is used to investigate molecular mechanisms like oxidative stress and inflammation.

  • Cell Line: SH-SY5Y human neuroblastoma cells.
  • Treatment Protocol:
    • Pre-treatment: Cells are incubated with varying concentrations of this compound (50, 100, 150 µM) for 24 hours.
    • Excitotoxic Insult: Culture medium is replaced with one containing 15 mM glutamate for 24 hours.
  • Viability and Toxicity Assays:
    • MTT Assay: Measures cell metabolic activity as an indicator of viability.
    • Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane damage and cytotoxicity.
  • Biochemical Analysis:
    • Oxidative Stress: Levels of hydrogen peroxide (H₂O₂) and activity of superoxide dismutase (SOD) are measured.
    • Inflammation: Levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α are quantified using ELISA.

Research Outlook and Considerations

While the evidence for this compound's neuroprotection is robust in preclinical models, several key considerations exist for its research and potential therapeutic application:

  • Disease-Modifying vs. Symptomatic Effects: It is crucial to distinguish between neuroprotection (preventing neuronal death) and disease-modification (altering the disease course). A study on status epilepticus found that while this compound is neuroprotective, it did not prevent or delay the development of spontaneous epilepsy, indicating a lack of anti-epileptogenic effect [8].
  • Therapeutic Window: The efficacy of this compound is highly dependent on timing and dosing. Studies in ischemia models show it is most effective when administered soon after the insult [8].
  • Future Directions: Emerging research is exploring its role in other conditions, such as:
    • Parkinson's disease: Protecting dopaminergic neurons [7] [2].
    • Multiple sclerosis: Investigating its potential to improve axonal survival, though a clinical trial in progressive MS did not show a benefit in preserving brain volume [2].

References

Lamotrigine Modulation of HCN Channels and Dendritic Excitability: Technical Whitepaper for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Lamotrigine (LTG) demonstrates complex, context-dependent effects on neuronal excitability through its modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. While traditionally classified as a sodium channel blocker, LTG's direct enhancement of HCN channel activity represents a significant additional mechanism of action that contributes to its antiepileptic and potential neuroprotective properties. This whitepaper synthesizes current research findings on LTG's effects on HCN channels, dendritic excitability, and oscillatory network activity, providing structured experimental data, methodological protocols, and visual synthesis of key mechanisms for researchers and drug development professionals. The bidirectional nature of HCN modulation - where both gain-of-function and loss-of-function can potentially contribute to pathological states - underscores the importance of targeted therapeutic development in this area.

Introduction to HCN Channel Biology and Neuronal Function

HCN Channel Structure and Function

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are voltage-gated ion channels unique in their activation upon membrane hyperpolarization rather than depolarization. These channels are composed of four subunits (HCN1-4), each consisting of six transmembrane domains (S1-S6), with a pore-forming region between S5 and S6, and intracellular amino and carboxyl termini that contain cyclic nucleotide-binding domains (CNBD). The HCN channel structure allows them to conduct a mixed cationic current (carried by both Na+ and K+ ions) known as Ih (in neurons) or If (in cardiac cells), with a reversal potential between -45 and -30 mV. This unique reversal potential position means HCN channels can exert either depolarizing or hyperpolarizing influences depending on the membrane potential, enabling their complex modulatory capabilities in neuronal excitability. [1]

HCN Channels in Dendritic Integration and Neuronal Excitability

In neuronal circuits, HCN channels play critical modulatory roles in dendritic integration, synaptic plasticity, and network synchronization. They are densely expressed in dendritic compartments of various neuronal types, with increasing density along the somatodendritic axis observed in hippocampal and cortical pyramidal neurons. Through their influence on membrane resistance, resting potential, and temporal summation of synaptic inputs, HCN channels serve as crucial regulators of signal integration. The presence of HCN channels in dendritic structures allows them to shape the integration of excitatory postsynaptic potentials (EPSPs), control resonance properties, and regulate the induction of synaptic plasticity through their effects on calcium influx during action potentials. Their strategic localization and biophysical properties make them key determinants of neuronal input-output relationships and potential targets for therapeutic intervention. [2] [3]

This compound Mechanisms and Effects on HCN Channels

Direct Modulation of HCN Channels

This compound enhances HCN channel activity, resulting in complex effects on neuronal excitability that contribute to its therapeutic profile. Research demonstrates that LTG directly increases Ih current mediated by HCN channels in pyramidal neurons, with these effects being partially blocked by ZD7288, a selective HCN channel antagonist. This enhancement of HCN channel function represents a distinct mechanism beyond LTG's well-characterized blockade of voltage-gated sodium and calcium channels. The modulation of HCN channels by LTG appears to involve alteration of channel gating properties, potentially through interactions with the channel's voltage sensor or cyclic nucleotide-binding domain. This HCN-enhancing property may contribute to LTG's efficacy in stabilizing neuronal networks and preventing pathological hyperactivity in epilepsy, while also influencing cognitive processes through effects on rhythmic network activity. [4] [5]

Region-Specific Effects on Neuronal Circuits

The effects of LTG on neuronal excitability demonstrate significant regional specificity within hippocampal circuits, reflecting the diverse functional roles of HCN channels across different neuronal populations. In CA3 pyramidal neurons, LTG (50 μM) substantially reduces both the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), decreasing frequency from 7.05 ± 1.48 Hz to 4.05 ± 0.86 Hz and amplitude from 35.24 ± 4.03 pA to 25.26 ± 2.29 pA. Conversely, in CA1 pyramidal neurons, LTG exhibits negligible effects on GABAergic transmission, with no significant changes in sIPSC frequency or amplitude. This differential modulation of inhibitory circuits highlights the region-specific expression and function of HCN channels and underscores the importance of considering circuit architecture when predicting drug effects. The depression of CA3 pyramidal neuron excitability through enhanced HCN channel activity and reduced inhibition represents a potentially important mechanism for preventing seizure propagation through this highly excitable region. [4]

Comprehensive Experimental Data Synthesis

Electrophysiological Effects of this compound

Table 1: Electrophysiological Effects of this compound (50 μM) on Hippocampal Neurons

Parameter CA3 Pyramidal Neurons CA1 Pyramidal Neurons Experimental Conditions
sIPSC Frequency Decreased from 7.05 ± 1.48 Hz to 4.05 ± 0.86 Hz (p = 0.01) No significant change (1.91 ± 0.34 Hz to 1.94 ± 0.58 Hz, p = 0.92) Whole-cell voltage-clamp, holding potential 0 mV [4]
sIPSC Amplitude Decreased from 35.24 ± 4.03 pA to 25.26 ± 2.29 pA (p = 0.01) No significant change (19.7 ± 1.19 pA to 18.96 ± 0.93 pA, p = 0.26) Whole-cell voltage-clamp, holding potential 0 mV [4]
Neuronal Excitability Directly depressed Directly depressed Effects partially blocked by ZD7288 (HCN blocker) [4]
Theta Oscillations (in vitro) Depressed Depressed Consistent with neuronal depressant effects [4] [5]
Theta Oscillations (in vivo) Enhanced Enhanced Increased ascending inputs overpower depressant effects [4] [5]
Computational Modeling of HCN Channel Effects

Table 2: HCN Channel Modulation Effects on Neuronal Excitability Based on Computational Models

Parameter Proximal Dendritic Stimulation Distal Dendritic Stimulation Underlying Mechanisms
HCN Effect on AP Initiation Facilitates action potentials Hinders action potentials Location-dependent interaction with voltage-gated channels [6]
Primary Mechanism Depolarizing influence on resting membrane potential Shunting effect on dendritic inputs Differences in HCN channel density and local circuit properties [6]
Ca2+ Channel Interaction Minimal effect on AP threshold Strong interaction with LVA Ca2+ channel "hot zone" HCN channels regulate Ca2+ influx in distal dendrites [6]
Neuromodulatory Potential cAMP-enhancing modulation increases excitability cAMP-enhancing modulation decreases excitability Opposing effects based on stimulus location [6]
Therapeutic Implications May enhance cognitive processing May control hyperexcitability from apical inputs Selective targeting needed for specific pathological states [6]

Detailed Experimental Methodologies

Protocols for Studying HCN Channel Modulation

Whole-cell patch-clamp recording provides the foundational methodology for investigating LTG's effects on HCN channels and neuronal excitability. For acute hippocampal slice experiments, 275-400μm thick slices are typically prepared from 19-25 day old rodents and maintained in oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 2.4 CaCl2, 1.2 MgCl2, 26 NaHCO3, 1 NaH2PO4, and 10 glucose. For voltage-clamp recordings of HCN currents, pipette solutions should contain (in mM): 135 KMeSO4, 5 KCl, 0.5 CaCl2, 5 HEPES, 5 EGTA, 2 MgATP, 0.2 Na2GTP, 0.1 spermine, and 0.1% biocytin (pH 7.25-7.3 with KOH). To isolate Ih currents, recordings should be performed in the presence of tetrodotoxin (TTX, 500 nM) to block sodium channels, and synaptic transmission blockers (e.g., CNQX, AP-5, gabazine) to eliminate synaptic currents. HCN currents are typically elicited using hyperpolarizing voltage steps from -50 mV to -120 mV from a holding potential of -50 mV. LTG should be applied at therapeutic concentrations (50-100 μM) to assess its effects on current kinetics and magnitude. [4] [2]

Assessment of neuronal excitability should include current-clamp recordings to measure changes in input resistance, resting membrane potential, and action potential firing thresholds in response to LTG application. Input resistance can be calculated from the steady-state voltage response to small hyperpolarizing current injections (-50 pA to -100 pA, 500 ms). Action potential threshold should be determined using a series of depolarizing current steps (10-20 pA increments, 500 ms duration). To evaluate the contribution of HCN channels to LTG's effects, selective HCN blockers such as ZD7288 (10-30 μM) should be applied prior to and during LTG administration. For studies of synaptic transmission, spontaneous inhibitory postsynaptic currents (sIPSCs) should be recorded at a holding potential of 0 mV in the presence of ionotropic glutamate receptor antagonists (CNQX 10 μM, AP-5 50 μM), while miniature IPSCs should be recorded in the additional presence of TTX (500 nM) to isolate presynaptic effects. [4]

In Vivo Theta Rhythm Recording Protocols

Theta rhythm recordings in intact animals provide critical information about LTG's network-level effects that may diverge from in vitro observations. For in vivo theta recordings in anesthetized rats, electrodes should be positioned in the hippocampal CA1 region (stereotaxic coordinates: AP -3.8 mm, ML ±2.0 mm, DV -2.5 mm from bregma). Local field potentials should be filtered between 0.1-100 Hz and sampled at 1-2 kHz. Theta rhythms can be elicited through sensory stimulation or pharmacological manipulation (e.g., cholinesterase inhibitors). LTG should be administered systemically (typically 10-20 mg/kg i.p.) while recording continuous field potentials before and after drug application. Theta power should be quantified using Fast Fourier Transform (FFT) analysis with 2-4 second time windows, focusing on the 3-8 Hz frequency band for anesthetized rodents. The divergent effects of LTG observed between in vitro (theta depression) and in vivo (theta enhancement) highlight the importance of studying drug effects at multiple biological scales, as network-level connectivity can dramatically influence final outcomes. [4] [5]

Signaling Pathways and Experimental Workflows

G LTG This compound HCN HCN Channel Activation LTG->HCN GABA GABAergic Transmission LTG->GABA Na_Ca Na+/Ca2+ Channel Blockade LTG->Na_Ca Ih Ih Current Enhancement HCN->Ih CA3_inhibition Reduced CA3 Inhibition GABA->CA3_inhibition CA3 CA3 Region (Strong Effect) GABA->CA3 Strong CA1 CA1 Region (Minimal Effect) GABA->CA1 Weak RMP Altered Resting Membrane Potential Ih->RMP Rin Decreased Input Resistance Ih->Rin AP_threshold Increased AP Threshold RMP->AP_threshold Rin->AP_threshold Network_stabilization Network Stabilization AP_threshold->Network_stabilization Theta_network Altered Theta Oscillations divergent In Vitro: Theta Depression In Vivo: Theta Enhancement Theta_network->divergent CA3_inhibition->Network_stabilization Network_stabilization->Theta_network

Diagram 1: this compound signaling pathways and neuronal effects illustrating the drug's multifaceted mechanisms, including HCN channel activation, effects on GABAergic transmission with regional specificity in hippocampal circuits, and the resulting network-level outcomes that differ between reduced and intact systems.

Pathophysiological Relevance and Therapeutic Implications

HCN Channelopathies in Neurological Disorders

HCN channelopathies contribute to various neurological disorders, creating opportunities for targeted therapeutic interventions. Genetic studies have identified pathogenic variants in all four HCN subunits (HCN1 n=24, HCN2 n=8, HCN3 n=2, HCN4 n=6) associated with epilepsy in 74 reported cases. Both gain-of-function (GOF) and loss-of-function (LOF) variants can contribute to hyperexcitability states, though through different mechanisms. LOF variants typically reduce dendritic Ih, enhancing temporal summation of EPSPs and promoting calcium spikes, while GOF variants may alter resting membrane properties and network synchronization. The specific effects depend on the neuronal subtype and subcellular localization of the affected channels. Notably, HCN channelopathies have been linked to increased risk of sudden unexpected death in epilepsy (SUDEP), with 10 of 12 reported deaths among HCN channelopathy cases attributed to SUDEP. This highlights the critical importance of these channels not only in neuronal excitability but also in cardiorespiratory regulation, suggesting that HCN modulators like LTG may have benefits beyond seizure control. [1]

Implications for Targeted Drug Development

The complex bidirectional effects of HCN channel modulation present both challenges and opportunities for drug development. Computational models reveal that HCN channels facilitate action potentials in response to proximal dendritic inputs while inhibiting responses to distal dendritic stimulation, creating potential for highly specific modulation of different input pathways. This location-dependent effect is mediated through interactions with low voltage-activated (LVA) Ca2+ channel "hot zones" in the apical dendrite. The strategic localization of HCN channels in dendritic compartments suggests that subcellularly-targeted therapeutics could achieve more precise control of neuronal excitability than broadly-acting compounds. Furthermore, the modulation of HCN channels by membrane lipid domains reveals another potential avenue for therapeutic intervention, as demonstrated by cholesterol supplementation reducing HCN-mediated hyperexcitability in neuropathic pain models. For LTG, understanding its relative effects on different HCN subunit combinations and its interactions with auxiliary subunits like TRIP8b could enable the development of more selective next-generation compounds with improved therapeutic profiles. [6] [7]

Conclusion and Future Directions

This compound's modulation of HCN channels represents a significant component of its mechanism of action, contributing to its effects on neuronal excitability, synaptic transmission, and network oscillations. The region-specific and context-dependent nature of these effects underscores the complexity of HCN channel function in health and disease. Future research should focus on developing subtype-specific HCN modulators that can target pathological circuits while sparing normal physiological function. Additionally, exploration of the interactions between HCN channels and membrane lipid domains may open new avenues for therapeutic intervention. The progressive elucidation of HCN channelopathies in human epilepsy patients provides compelling evidence for pursuing targeted treatments in this channel family, with LTG serving as a valuable prototype for understanding both the potential and challenges of HCN channel modulation in neurological therapeutics.

References

lamotrigine impact on default mode network fMRI

Author: Smolecule Technical Support Team. Date: February 2026

Empirical Findings on Lamotrigine and the DMN

The table below summarizes the core findings from recent scientific studies investigating the relationship between this compound and the DMN.

Study Context Key Finding Related to this compound & DMN Reported Effect Citation
Blocking Ketamine's Effects (Healthy Subjects) This compound pretreatment blocked ketamine-induced sustained decrease in posterior DMN activity observed after 24 hours. Blocking of sustained DMN activity reduction [1]
Predicting Depression Response (Bipolar Depression Patients) Poor response to this compound was associated with reduced pre-treatment functional connectivity between the DMN and the left precuneus. Biomarker of poor response [2]
Blocking Ketamine's Acute Effects (Healthy Subjects) This compound pretreatment abolished the acute ketamine-induced increase in fronto-limbic functional connectivity. It had no acute effect on DMN activity by itself. Blocking of acute connectivity changes [1]

Experimental Protocols & Methodologies

The table below outlines the methodological details of the fMRI studies that investigated this compound's effects, providing a guide for experimental design.

Study Element Protocol & Methodology Description
Study Design Randomized, double-blind, placebo-controlled trials; single-dose or 10-12 week treatment regimens [2] [3] [1].
fMRI Acquisition Scanning performed on 3-Tesla Siemens scanners (Prisma/Skyra). Used T2*-weighted echo-planar imaging (EPI) for functional runs. Key parameters: TR=800ms, TE=27ms, voxel size=3mm³, 52 slices, ~1000 volumes for resting-state [1] [4].
Data Preprocessing Standard steps included realignment, slice-time correction, normalization to standard space (e.g., MNI), and smoothing with a Gaussian kernel. Nuisance regressors for white matter, cerebrospinal fluid, and motion parameters were often applied [4].

| Functional Connectivity Analysis | Seed-Based Analysis: Time series from a pre-defined DMN region (e.g., posterior cingulate cortex) is correlated with all other brain voxels [5]. Independent Component Analysis (ICA): A data-driven method used to identify the DMN as a spatially independent component without pre-selecting seeds [2] [5]. | | Statistical Modeling | General Linear Model (GLM) used for task-based analyses. Group-level comparisons (e.g., this compound vs. placebo) employed non-parametric permutation testing with family-wise error (FWE) correction [3] [1]. |

Neural Pathways and Experimental Workflow

The relationship between this compound, glutamate, and network activity can be visualized in the following pathway diagram. This diagram synthesizes the proposed mechanism of action discussed in the research [3] [1].

G This compound This compound NaChannels Voltage-Gated Sodium Channels This compound->NaChannels Inhibits Ketamine Ketamine This compound->Ketamine Antagonizes GlutamateRelease Glutamate Release NetworkActivity Altered DMN & Fronto-Limbic Network Activity GlutamateRelease->NetworkActivity Modulates NaChannels->GlutamateRelease Reduces Ketamine->GlutamateRelease Promotes

Proposed pathway of this compound's antagonistic effect on glutamate-mediated network changes.

A typical fMRI study protocol involves a sequence of stages from participant recruitment to final data interpretation, as outlined below.

G A Participant Recruitment B Randomization & Drug Administration A->B C fMRI Scanning (Resting-State/Task) B->C D Data Preprocessing C->D E Connectivity Analysis D->E F Statistical Modelling E->F G Result Interpretation F->G

General workflow for an fMRI study investigating drug effects on brain networks.

Interpretation and Research Implications

The evidence suggests that this compound does not directly modulate the DMN in a primary, isolated manner in healthy brains. Its significant observed effects are:

  • Indirect and Normalizing: It appears to block or antagonize profound neuromodulatory changes induced by other agents like ketamine, which is a potent glutamate release promoter [1]. This supports the hypothesis that its mood-stabilizing effects are linked to the inhibition of voltage-gated sodium channels and the subsequent reduction in glutamate release [3].
  • A Biomarker, Not a Direct Target: The connectivity between the DMN and other cognitive networks (like the Frontoparietal and Dorsal Attention networks) may serve as a predictive biomarker. Good response to this compound is linked to stronger pre-treatment connectivity between these networks and hubs like the precuneus [2].

For your research, focusing on resting-state fMRI and employing ICA or seed-based connectivity (with seeds in the posterior cingulate cortex or precuneus) are the most relevant methods. The critical finding to explore further is that the DMN's interaction with other networks, rather than its activity in isolation, may be the most sensitive indicator of this compound's therapeutic potential [2].

References

lamotrigine dopaminergic neuron protection Parkinson's disease models

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Efficacy in Animal Models

The table below summarizes the key quantitative findings from studies using the MPTP mouse model, a well-established model of Parkinson's disease [1] [2] [3].

Model/Agent Key Measured Outcomes MPTP-Only Group (Reduction vs. Control) MPTP + Lamotrigine Group (Recovery vs. Control) Reported Significance
MPTP [1] Dopamine Transporter (DAT) Density 51% 99% Significant protection
Tyrosine Hydroxylase (TH) Neurons 40% 74% Significant protection
Dopamine (DA) Content 26% 58% Significant protection
MPTP [3] Whole Brain Dopamine Levels Significant depletion ~70-100% protection (dose-dependent) ED~50~ ~6 mg/kg; Complete protection at 38 mg/kg

Mechanisms of Action

This compound's neuroprotective effect is attributed to its multi-target mechanism of action, which helps counteract the processes that lead to dopaminergic neuron death. The following diagram illustrates the key pathways involved.

G LTG This compound (LTG) GlutamateRelease Suppressed Glutamate Release LTG->GlutamateRelease Inhibits Na_Ca_Block Blockade of Voltage-Gated Na⁺ and Ca²⁺ Channels LTG->Na_Ca_Block Direct Action MitochondrialProtection Inhibition of Mitochondrial Permeability Transition (mPT) LTG->MitochondrialProtection Stabilizes EnergyStress MPTP/Rotenone (Mitochondrial Complex I Inhibition) EnergyStress->GlutamateRelease Leads to EnergyStress->MitochondrialProtection Induces NeuronDeath Dopaminergic Neuron Death GlutamateRelease->NeuronDeath Excitotoxicity Neuroprotection Neuroprotection (Preserved DA, DAT, TH neurons) Na_Ca_Block->NeuronDeath Reduces Overactivation Apoptosis Reduced Apoptosis (e.g., lower caspase-3) MitochondrialProtection->Apoptosis Prevents MitochondrialProtection->NeuronDeath Prevents Apoptosis->NeuronDeath

Key protective mechanisms include [1] [4] [5]:

  • Inhibition of Glutamate Release: By blocking voltage-gated sodium channels, this compound reduces the excessive, pathological release of the excitatory neurotransmitter glutamate, thereby preventing excitotoxicity [4] [5].
  • Modulation of Calcium Influx: this compound also blocks N- and L-type voltage-gated calcium channels, preventing harmful calcium overload in neurons [4] [5].
  • Direct Mitochondrial Protection: In rotenone or MPP+ models, this compound inhibits the mitochondrial permeability transition (mPT), a key event in apoptosis. This prevents cytochrome c release and subsequent caspase-3 activation, directly reducing apoptotic cell death [5].

Experimental Protocols

For researchers looking to replicate these findings, here is a summary of the key methodologies used in the cited studies.

MPTP Mouse Model Protocol

This protocol is based on the study that demonstrated robust protection of dopaminergic markers [1].

  • Animals: C57BL/6 mice.
  • This compound Administration: Dosage varies (e.g., 6 mg/kg to 38 mg/kg); administered via intraperitoneal (i.p.) injection 1-2 hours prior to MPTP.
  • MPTP Intoxication: MPTP is administered subcutaneously (s.c.) at 15-30 mg/kg.
  • Tissue Collection and Analysis: Mice are sacrificed 2-7 days post-MPTP.
    • Brain Dissection: Striatum and substantia nigra are isolated.
    • Dopamine Measurement: Striatal dopamine levels are quantified using HPLC with electrochemical detection (HPLC-ED).
    • Dopamine Transporter (DAT) Density: Measured in striatal sections using quantitative autoradiography with a specific radioligand.
    • Tyrosine Hydroxylase (TH) Immunohistochemistry: The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is counted as a measure of dopaminergic neuron survival.
    • Apoptosis Detection: Activation of caspase-3 is monitored using specific antibodies to assess apoptosis.
In Vitro PC12 Cell Model Protocol

This protocol assesses direct cellular protection against toxins like MPP+ and rotenone [5].

  • Cell Culture: Differentiated PC12 cells (a rat dopaminergic cell line) are used.
  • Toxin Exposure: Cells are exposed to 500 μM MPP+ or 2.5 μM rotenone for 24 hours.
  • This compound Co-treatment: this compound (1-50 μM) is added to the culture medium. The study found a bell-shaped dose-response, with maximal protection at 5 μM.
  • Cell Viability Assay: Measured using standard assays like MTT or WST-1.
  • Apoptosis Quantification: Assessed using a TUNEL assay or a colorimetric apoptosis detection kit (TiterTACS).
  • Mitochondrial Analysis: Cytochrome c release is measured in the cytosolic fraction of cells using a specific ELISA kit.

Interpretation and Research Implications

  • Model Specificity: The efficacy of this compound appears to depend on the model's mechanism. It is highly protective against energy deficiency and complex I inhibition (MPTP, rotenone) but was not effective in a 6-hydroxydopamine (6-OHDA) model, which operates through different cytotoxic pathways [5] [6].
  • Therapeutic Window: The bell-shaped dose-response curve observed in the PC12 cell study is critical for future experiments. Efficacy may decline at higher concentrations, so careful dose-ranging is essential [5].
  • Clinical Translation: While these preclinical results are promising, this compound is not currently approved for treating Parkinson's disease in humans. The evidence supports its potential as an adjuvant therapy targeting specific neurodegenerative mechanisms, but clinical trials are necessary to confirm its utility [1] [4].

References

Association of HLA-B*15:02 with Lamotrigine-Induced cADRs

Author: Smolecule Technical Support Team. Date: February 2026

The core of lamotrigine pharmacogenomics revolves around the association between the HLA-B*15:02 allele and an increased risk of severe cutaneous adverse drug reactions (cADRs), particularly in Asian populations. The table below summarizes the key evidence from meta-analyses and cohort studies.

Population Studied Phenotype Risk Allele Odds Ratio (OR) 95% Confidence Interval (CI) P-value Source/Study
Han Chinese SJS/TEN HLA-B*15:02 2.4 1.20–4.78 0.01 Deng et al. Meta-Analysis [1]
Thai Overall cADRs HLA-B*15:02 4.89 1.28–18.67 0.014 PMC5712579 [2]
Thai Maculopapular Exanthema (MPE) HLA-B*15:02 7.33 1.63–33.02 0.005 PMC5712579 [2]
Multi-ethnic (Pooled) SJS/TEN HLA-B*15:02 2.4 N/S 0.01 Genesight White Paper [3]
European cADRs (any) HLA-A*31:01 Not Significant N/S 0.698 McCormack et al. GWAS [4] [3]

Other HLA Alleles Associated with this compound cADRs

Beyond HLA-B*15:02, research, primarily in Thai and other Asian populations, has identified associations with other HLA alleles, which are summarized in the following table.

Risk Allele Associated cADR Phenotype Population Odds Ratio (OR) 95% Confidence Interval (CI) Notes
HLA-A*02:07 Overall cADRs Thai 7.83 1.60–38.25 First study to report this association in Thais [2].
HLA-A*33:03 Maculopapular Exanthema (MPE) Thai 8.27 1.83–37.41 Also identified as a risk factor for MPE [2].
HLA-B*44:03 Maculopapular Exanthema (MPE) Thai 10.29 1.45–72.81 Strongest association for MPE in this cohort [2].
HLA-A*24:02 SJS/TEN & MPE Chinese (Meta-Analysis) 3.50 (SJS/TEN) 1.61–7.59 A risk allele for both severe and milder reactions [1].
HLA-B*33:03 N/A (Protective) Chinese & Korean 0.2 0.06–0.64 Considered a protective marker against MPE [1].

HLA Genotyping Methodologies

Accurate identification of the HLA-B*15:02 allele is critical for clinical screening. The table below outlines common and emerging genotyping techniques.

Method Principle Key Features Example from Literature
PCR with Sequence-Specific Oligonucleotide Probes (PCR-SSO) PCR amplification followed by hybridization with allele-specific probes on fluorescent-coded microspheres. Medium-to-high throughput; suitable for typing multiple samples and alleles simultaneously. Used in the Thai case-control study; analysis with Luminex IS 100 and HLA Fusion 2.0 software [2].
Two-Dimensional PCR (2D-PCR) A novel method that uses two pairs of primers in two separate PCR reactions to enhance specificity. Designed to overcome homology challenges in the HLA-B locus; high accuracy [5]. Detailed protocol in Clinica Chimica Acta; enables accurate differentiation from other similar alleles [5].
TaqMan PCR (using Tag SNP rs144012689) Standard allele-specific PCR assay targeting a single nucleotide polymorphism (SNP) highly linked to HLA-B*15:02. High-throughput, cost-effective; ideal for large-scale screening. Validation study showed 100% sensitivity and 99.97% specificity for HLA-B*15:02 in a US cohort [6].
Next-Generation Sequencing (NGS) High-resolution sequencing of the HLA-B gene, often focusing on exons 2 and 3. Gold standard for accuracy; can identify novel alleles; more time-consuming and expensive. Used as a reference method for validation in the US cohort study [6].

Diagnostic & Clinical Implementation

The utility of HLA genotyping varies significantly based on the clinical presentation (phenotype) of the cADR and the patient's ethnicity.

  • Diagnostic Performance vs. Patch Tests: A 2022 review compared HLA genotyping with patch testing for diagnosing ASM-induced cADRs [7].

    • For SJS/TEN: HLA-B*15:02 genotyping shows high sensitivity (66.7-100%) in Han Chinese and Southeast Asian patients with carbamazepine-induced SJS/TEN, outperforming patch tests.
    • For DRESS Syndrome: Patch tests show higher sensitivity for carbamazepine and phenytoin-induced DRESS (70.0-88.9% and 14.3-70.0%, respectively) compared to HLA-B*15:02 tests.
    • For this compound-induced DRESS: Patch tests also performed better (sensitivity 33.3-40.0%) than HLA-B*15:02 genotyping (0%) [7].
  • Clinical Guidelines and Population Screening:

    • CPIC and DPWG guidelines recommend avoiding not only carbamazepine but also phenytoin, oxcarbazepine, and This compound in HLA-B*15:02 positive patients when an alternative is available [7].
    • While the HLA-B*15:02 allele frequency is highest in certain Asian populations (7-16%), a large US cohort study found that 42% of HLA-B*15:02 carriers were of non-Asian ethnicity [6]. This supports the argument for screening without strict ethnicity-based preselection in ethnically diverse populations.

Experimental Workflow for HLA Risk Assessment

The diagram below outlines a generalized protocol for assessing HLA-related risk prior to this compound administration, incorporating key methodologies.

G Start Patient Requires This compound Decision1 High-Risk Ancestry? (e.g., Han Chinese, Thai) Start->Decision1 Test HLA-B*15:02 Genotyping (Method: PCR-SSO, 2D-PCR, or TaqMan) Decision1->Test Yes Action2 Proceed with this compound with Enhanced Monitoring & Counseling Decision1->Action2 No Decision2 Test Result Positive for HLA-B*15:02? Test->Decision2 Action1 Consider Alternative Medication (e.g., Levetiracetam, Valproate) Decision2->Action1 Yes Decision2->Action2 No Monitor Monitor for Cutaneous Reactions especially first 2 months Action2->Monitor

Workflow for HLA-B15:02 screening and risk mitigation in this compound therapy.*

Conclusion

  • Strongest associations are population-specific, with the most robust data supporting testing in Han Chinese and Southeast Asian populations.
  • Multiple HLA alleles are involved, and their effect sizes vary significantly depending on the specific cADR phenotype (e.g., SJS/TEN vs. MPE).
  • Methodology choice is critical, with newer techniques like 2D-PCR and tag-SNP assays offering a balance of accuracy, throughput, and cost for large-scale screening.
  • Clinical utility is phenotype-dependent; while HLA-B*15:02 genotyping is superior for confirming SJS/TEN, patch tests retain value for diagnosing DRESS.

References

lamotrigine UGT1A4 glucuronidation metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway of Lamotrigine

This compound (LTG), a phenyltriazine anticonvulsant used for epilepsy and bipolar disorder, undergoes extensive hepatic metabolism primarily through glucuronidation [1] [2]. The major metabolic pathway involves the formation of this compound N2-glucuronide (LTG-N2-G), which accounts for approximately 70-90% of the eliminated dose recovered in urine [1] [2]. This quaternary ammonium glucuronide is formed through N-glucuronidation at the 2-position of the triazine ring [3].

Additional minor metabolites include this compound N5-glucuronide, this compound N2-oxide, and this compound N-methyl, though these represent significantly smaller fractions of the overall metabolism [1] [2]. A minor bioactivation pathway to a reactive arene oxide metabolite on the dichlorophenyl ring has also been identified, primarily mediated by CYP2A6 and CYP2D6, which may contribute to the cutaneous adverse reactions associated with this compound therapy [2].

Table: Primary Metabolites of this compound in Humans

Metabolite Metabolic Pathway Primary Enzyme(s) Approximate Urinary Excretion Activity
This compound N2-glucuronide N2-glucuronidation UGT1A4 (major), UGT1A3 (minor) 70-90% Inactive
This compound N5-glucuronide N5-glucuronidation Not fully characterized Minor fraction Inactive
This compound N2-oxide Oxidation Unknown Minor fraction Not characterized
This compound N-methyl Methylation Unknown Minor fraction Not characterized

UGT Enzymes Involved in this compound Glucuronidation

Multiple UDP-glucuronosyltransferase (UGT) enzymes contribute to this compound metabolism with varying significance:

  • UGT1A4: This is the principal enzyme responsible for this compound N2-glucuronidation [1] [3] [2]. Evidence from human liver microsomes shows substantial N2-glucuronidation activity that correlates with UGT1A4 expression [3]. Inhibition studies with hecogenin, a specific UGT1A4 inhibitor, demonstrate dose-dependent reduction of this compound glucuronidation [1].

  • UGT1A3: This enzyme contributes to this compound glucuronidation but with significantly lower activity compared to UGT1A4. Intrinsic clearance values show UGT1A3 contributes minimally to overall this compound metabolism [3].

  • UGT2B7: The role of UGT2B7 remains controversial. Some studies suggest potential involvement based on inhibition experiments with zidovudine, while others using cloned, expressed UGT2B7 show no measurable activity [2]. However, polymorphisms in UGT2B7 have been associated with this compound concentration-to-dose ratios, suggesting a potential minor role in its metabolism [2].

Table: UGT Enzyme Contributions to this compound Glucuronidation

UGT Enzyme Contribution to LTG Metabolism Evidence Intrinsic Clearance (μL min⁻¹ mg⁻¹ protein)
UGT1A4 Major Inhibition studies, recombinant enzyme systems, human liver microsomes 0.28 [3]
UGT1A3 Minor Recombinant enzyme systems 0.02 [3]
UGT2B7 Controversial/ Minor Polymorphism studies, conflicting in vitro evidence Not measurable in some systems [2]

Genetic Polymorphisms Affecting UGT1A4 Activity

Genetic variations in UGT1A4 significantly influence this compound pharmacokinetics and treatment outcomes:

G UGT1A4 UGT1A4 SNP SNP UGT1A4->SNP EnzymeActivity EnzymeActivity SNP->EnzymeActivity Affects UGT1A4_2 UGT1A4_2 SNP->UGT1A4_2 *2 (P24T) UGT1A4_3 UGT1A4_3 SNP->UGT1A4_3 *3 (L48V) PK PK EnzymeActivity->PK Alters Decreased Decreased EnzymeActivity->Decreased Decreased Increased Increased EnzymeActivity->Increased Increased Outcomes Outcomes PK->Outcomes Impacts HigherLevels HigherLevels PK->HigherLevels Higher LTG levels LowerLevels LowerLevels PK->LowerLevels Lower LTG levels ReducedEfficacy ReducedEfficacy Outcomes->ReducedEfficacy Reduced efficacy PotentialToxicity PotentialToxicity Outcomes->PotentialToxicity Potential toxicity

Genetic polymorphisms in UGT1A4 affect enzyme activity, altering this compound pharmacokinetics and treatment outcomes.

The UGT1A43 (L48V) polymorphism, resulting from a T>G transversion at nucleotide 142 causing a leucine to valine substitution at codon 48, is particularly significant [4] [5]. Multiple clinical studies demonstrate that carriers of the UGT1A43 variant (TG + GG genotypes) exhibit:

  • Reduced this compound serum concentrations compared to wild-type (TT) individuals [5] [6]
  • Approximately 52% lower serum concentrations of this compound compared to wild-type alleles [4]
  • Significantly better therapeutic efficacy in wild-type (TT) subjects compared to carriers of the G allele [5]

The UGT1A4*2 (P24T) variant, resulting from a C>A transversion at nucleotide 70 causing a proline to threonine substitution at codon 24, has shown conflicting evidence, with some in vitro studies suggesting decreased enzyme activity but limited clinical confirmation [5].

Recent meta-analyses confirm that UGT1A4*3 polymorphism significantly influences serum concentration and therapeutic effect of this compound, with the G allele associated with reduced drug concentrations [7]. Additionally, polymorphisms in transporter genes including ABCG2 (BCRP) have been shown to correlate with this compound concentrations, potentially affecting drug efflux at tissue barriers including the blood-brain barrier [8] [2].

Regulatory Mechanisms and Induction of UGT1A4

UGT1A4 expression and activity are subject to significant regulation, particularly in special populations:

G Stimulus Stimulus Mechanism Mechanism Effect Effect Consequence Consequence Pregnancy Pregnancy Estrogen Estrogen Pregnancy->Estrogen Increased ER_alpha ER_alpha Estrogen->ER_alpha Activates UGT1A4_Upregulation UGT1A4_Upregulation ER_alpha->UGT1A4_Upregulation Induces (via SP1 factor) Increased_Clearance Increased_Clearance UGT1A4_Upregulation->Increased_Clearance Results in Clinical_Impact Clinical_Impact Increased_Clearance->Clinical_Impact Causes Subtherapeutic Subtherapeutic Clinical_Impact->Subtherapeutic Subtherapeutic levels Seizure Seizure Clinical_Impact->Seizure Breakthrough seizures OC OC Estrogen2 Estrogen2 OC->Estrogen2 Contain ER_alpha2 ER_alpha2 Estrogen2->ER_alpha2 Activates UGT1A4_Upregulation2 UGT1A4_Upregulation2 ER_alpha2->UGT1A4_Upregulation2 Induces Increased_Clearance2 Increased_Clearance2 UGT1A4_Upregulation2->Increased_Clearance2 Results in VPA VPA Inhibition Inhibition VPA->Inhibition Causes Reduced_Clearance Reduced_Clearance Inhibition->Reduced_Clearance Results in Toxicity Toxicity Reduced_Clearance->Toxicity Risk of

Regulatory mechanisms affecting UGT1A4 activity and clinical consequences for this compound therapy.

  • Pregnancy: Clearance of this compound increases by 50-90% during pregnancy [9] [10] [2]. This induction is primarily mediated by increased 17β-estradiol levels activating estrogen receptor α (ERα), which upregulates UGT1A4 expression through interaction with SP1 transcription factors rather than direct binding to estrogen response elements [10]. Physiologically-based pharmacokinetic (PBPK) modeling confirms significant increases in this compound clearance during pregnancy that require dose adjustments [9].

  • Drug Interactions: Valproic acid (VPA) inhibits this compound glucuronidation, increasing its half-life from approximately 24 hours to 72 hours [2]. This interaction occurs through competitive inhibition of both UGT1A4 and UGT2B7 [2]. Conversely, enzyme-inducing drugs such as phenytoin, carbamazepine, and phenobarbital increase this compound clearance by approximately 40-50% [2].

  • Hormonal Contraceptives: Estrogen-containing oral contraceptives significantly increase this compound clearance through similar mechanisms as pregnancy, while progesterone-only contraceptives do not appear to affect this compound pharmacokinetics [2].

Experimental Models and Methodologies

In Vitro Metabolic Studies

Characterization of this compound glucuronidation typically employs human liver microsomes (HLMs) from various donor populations [3]. Standard incubation mixtures include:

  • Microsomal preparation: HLMs (0.1-0.5 mg protein/mL) from both younger and elderly donors to assess age-related differences
  • Substrate concentration: this compound at therapeutic concentrations (typically 10-1000 μM)
  • Cofactor supplementation: UDP-glucuronic acid (UDPGA, 5 mM) in magnesium-containing buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)
  • Detection methodology: Liquid chromatography-mass spectrometry (LC-MS) for quantification of this compound N2-glucuronide formation [3]

Studies using this methodology have demonstrated 4-5 fold variation in this compound glucuronidation rates across human liver microsomal banks (0.15-0.78 nmoles min⁻¹ mg⁻¹ protein), with no significant differences between younger and elderly donors [3].

Recombinant Enzyme Systems

Characterization of individual UGT contributions utilizes:

  • Expression systems: Recombinantly expressed human UGT enzymes (UGT1A4, UGT1A3, UGT2B7)
  • Kinetic analysis: Determination of enzyme-specific intrinsic clearance values
  • Inhibition studies: Selective chemical inhibitors (hecogenin for UGT1A4) or immunoinhibition
Transgenic Animal Models

Chimeric NOG-TKm30 mice with humanized livers serve as valuable in vivo models for studying UGT1A4-mediated this compound metabolism [1]. These models demonstrate:

  • Human-relevant metabolism: Primary formation of this compound N2-glucuronide rather than the N2-oxide metabolite predominant in conventional mice
  • Inhibition confirmation: Dose-dependent inhibition of N2-glucuronidation by hecogenin
  • Metabolite profiling: Similar urinary metabolite profiles to humans, with this compound N2-glucuronide as the most abundant metabolite [1]

Clinical Implications and Therapeutic Monitoring

The substantial interindividual variability in this compound pharmacokinetics, largely driven by UGT1A4 genetic polymorphisms and regulatory factors, necessitates therapeutic drug monitoring (TDM) for optimal treatment [8] [7]. The therapeutic reference range for this compound is generally considered to be 3-14 μg/mL [7].

Age-specific cut-off values for this compound trough concentrations have been established for different clinical outcomes:

  • Toddler and school-age group: 3.25 μg/mL
  • Adolescent group: 2.70 μg/mL
  • Adult group: 2.49 μg/mL [8]

These thresholds demonstrate higher requirements for younger patients, potentially reflecting developmental changes in UGT1A4 activity or other metabolic factors.

References

lamotrigine steady-state concentration time to reach

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters of Lamotrigine

Parameter Description Impact on Time to Steady-State
Half-life Time for plasma concentration to reduce by 50% [1]. Primary determinant; steady-state is reached in approximately 5 half-lives [1].
Half-life Value Varies by concomitant therapy: 24-35 hours with valproate (inhibitor), 13-15 hours with glucuronidation inducers (e.g., carbamazepine), and 25-33 hours for monotherapy [1]. Directly affects the duration needed.

| Estimated Time to Steady-State | Calculated as 5 x half-life [1]. | Examples:

  • With valproate: ~6-7 days
  • With inducers: ~3 days
  • Monotherapy: ~5-7 days |

For drug development professionals, the following detailed experimental methodology provides a framework for conducting rigorous steady-state and bioavailability studies.

Experimental Protocol for Steady-State and Bioavailability Assessment

The methodology below is based on a clinical study investigating the steady-state pharmacokinetics of immediate-release (IR) and extended-release (XR) this compound in elderly patients with epilepsy [2] [3].

Study Design
  • Type: A classic two-period, crossover bioavailability study [3].
  • Phases: Each subject serves as their own control, completing two treatment phases:
    • Phase 1: IR this compound.
    • Phase 2: XR this compound. After the first phase, patients were switched to the XR formulation for a minimum of one week before pharmacokinetic assessment [3].
  • Steady-State Assurance: All subjects were on a stable maintenance this compound regimen for at least two weeks prior to the study, ensuring pharmacokinetic steady-state was achieved [3].
Subject Population
  • Criteria: Enrolled elderly epilepsy patients (>60 years) on a stable IR this compound regimen [3].
  • Exclusion: Use of concomitant drugs known to be strong inducers or inhibitors of this compound's metabolism (e.g., valproic acid, carbamazepine, phenytoin) was an exclusion criterion [3].
Dosing and Administration
  • Oral Dosing: Subjects maintained their total daily dose of this compound across both phases [3].
  • Stable Isotope Method: On the study day, the morning oral dose was replaced with a 50 mg intravenous dose of stable-labeled this compound. This technique allows for the simultaneous assessment of absolute bioavailability and steady-state pharmacokinetics without disrupting the patient's maintenance therapy [2] [3].
Blood Sampling Protocol

Plasma samples for this compound quantification were collected at the following time points relative to dose administration [3]:

  • Pre-dose (0 hours)
  • 5 minutes, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours (characterizing the peak and distribution phases)
  • 48, 72, and 96 hours (characterizing the terminal elimination phase)
Bioanalytical Method
  • Technique: Simultaneous determination of unlabeled and stable-labeled this compound in plasma using a validated gas chromatography–mass spectrometry (GC-MS) method [3].
  • Key Steps:
    • Extraction of this compound from plasma samples.
    • Derivatization with tert-butyl dimethyl silyl chloride.
    • Separation & Detection: Injection onto a GC column with detection by MS in selected ion monitoring mode [3].

The workflow for this experimental protocol can be visualized as follows:

cluster_dosing Dosing Day Protocol Start Study Start Phase1 Treatment Phase 1: Immediate-Release (IR) Start->Phase1 Washout Switch & Stabilization (Min. 1 week on XR) Phase1->Washout Phase2 Treatment Phase 2: Extended-Release (XR) Washout->Phase2 PK Pharmacokinetic Analysis Phase2->PK Dose Replace AM oral dose with IV stable-labeled LTG Phase2->Dose Sample Intensive Blood Sampling (0, 5min, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 24, 48, 72, 96h) Dose->Sample

Experimental workflow for a this compound steady-state crossover study.

Application in Research and Development

Understanding these principles is vital for designing clinical trials. Key considerations include:

  • Dosing Interruptions: If therapy is interrupted for more than 5 half-lives, the drug must be re-initiated using the initial titration schedule to minimize the risk of serious skin rash [1].
  • Model-Informed Approaches: Advanced methods like Physiologically Based Pharmacokinetic (PBPK) modeling and Monte Carlo simulation are increasingly used to predict steady-state concentrations and optimize dosing in special populations, offering a strategic tool for clinical trial design [4] [5].

References

Comprehensive Application Notes and Protocols for Lamotrigine Therapeutic Drug Monitoring in Clinical Practice and Research

Author: Smolecule Technical Support Team. Date: February 2026

Lamotrigine and Therapeutic Drug Monitoring (TDM)

This compound is a phenyltriazine compound widely used as an antiseizure medication with additional applications in bipolar disorder treatment. As a first-line therapy for various epilepsy forms and bipolar maintenance, this compound demonstrates complex pharmacokinetics with significant interindividual variability, necessitating therapeutic drug monitoring (TDM) in diverse clinical scenarios. TDM serves as a critical tool for optimizing dosing regimens, assessing compliance, minimizing adverse effects, and addressing pharmacokinetic alterations in special populations.

The pharmacological activity of this compound primarily involves inhibition of voltage-sensitive sodium channels and glutamate release, stabilizing neuronal membranes and modulating excitatory neurotransmission. The drug exhibits favorable pharmacokinetic properties including high oral bioavailability (approximately 98%), minimal first-pass metabolism, and linear kinetics within therapeutic ranges. This compound undergoes hepatic metabolism via glucuronidation (primarily UGT1A4) to inactive metabolites, with renal elimination representing the primary excretion pathway. These characteristics, combined with its narrow therapeutic index and potential for drug interactions, establish the foundation for TDM implementation in clinical practice.

Established Therapeutic Ranges and Dosing Protocols

Reference Concentration Ranges

Table 1: Established Therapeutic Ranges for this compound Across Indications

Population Therapeutic Range (mcg/mL) Toxic Threshold (mcg/mL) Key Clinical Context
General Population 3.0-15.0 >20.0 Most patients show response within this range [1]
Bipolar Disorder Lower range potentially effective Not established May be effective at lower concentrations than epilepsy [2]
Severe Renal Impairment Target reduced by ~30-40% >15.0 AUC increases 1.51-1.62 fold; requires dose adjustment [3]
Pediatric (2-12 years) 3.0-15.0 >20.0 Similar range to adults with weight-based dosing [3]

Table 2: FDA-Recommended Dosing Protocols for Initial and Long-Term Treatment

Population Initial Titration Phase Maintenance Dose Range Special Considerations
Adults (Epilepsy) 25-50 mg/day, increase by 25-50 mg weekly 100-400 mg/day Adjust based on concomitant medications [3]
Pediatrics (2-12 years) Weight-based: 0.3-0.6 mg/kg/day 2.5-15 mg/kg/day Maximum 400 mg/day; monitor growth [3]
Bipolar Disorder Very slow titration (25 mg every 2 weeks) 100-200 mg/day Lower target concentrations may be effective [4]
Specimen Collection and Handling Protocols

Blood Collection Timing: For accurate trough concentration measurement, collect blood immediately before next scheduled dose. For sustained-release formulations, collect blood a minimum of 12 hours after last dose [1].

Specimen Processing: Centrifuge within 2 hours of collection. For red-top tubes, immediately aliquot serum into plastic vial. For serum gel tubes, aliquot within 24 hours of collection to ensure sample integrity [1].

Storage Stability: Samples remain stable for 28 days refrigerated, ambient, or frozen. Avoid repeated freeze-thaw cycles to maintain analyte stability [1].

Analytical Methodologies for this compound Quantification

Reference LC-MS/MS Protocol

Method Principle: Samples are diluted and extracted online by high turbulence liquid chromatography (HTLC) with detection by tandem mass spectrometry (MS/MS). This approach combines the separation power of chromatography with the specificity of mass spectrometry, enabling precise this compound quantification in complex biological matrices [1].

Protocol Specifications:

  • Column: C18 polar column maintained at stable temperature
  • Mobile Phase: Gradient system with formic acid and acetonitrile
  • Ionization: Electrospray ionization (ESI) in positive mode
  • Detection: Multiple reaction monitoring (MRM) of specific ion transitions
  • Internal Standard: Isotopically labeled this compound (deuterated analog)
  • Calibration Range: 1-30 μg/mL for blood matrices [5]

Validation Parameters: The method demonstrates precision <15% CV, accuracy within ±15% of nominal values, and minimal matrix effects. Selectivity is established through testing six independent lipidemic and hemolyzed matrices with no interference observed at the retention time of this compound and internal standard [5] [1].

Emerging Alternative Sampling Methods

Dried Blood Spot (DBS) Methodology:

  • Sample Collection: 10-20 μL capillary blood applied to specialty filter paper
  • Extraction Process: Punch disc, methanol precipitation, evaporation, reconstitution
  • Analysis: LC-MS/MS with 15% acetonitrile containing 0.1% formic acid
  • Calibration Range: 1-30 μg/mL [5]

Oral Fluid/Saliva Protocol:

  • Collection: Passive drool or specialized collection devices
  • Processing: Centrifugation to remove particulate matter
  • Analysis: LC-MS/MS following protein precipitation
  • Calibration Range: 0.5-20 μg/mL [5]

Method Comparison: Alternative matrices offer less invasive sampling with good correlation to plasma concentrations (r>0.85). These approaches improve accessibility for pediatric, geriatric, and outpatient populations, enabling home-based monitoring with clinic-based analysis [5].

TDM in Special Populations and Clinical Conditions

Renal Impairment Dosing Adjustments

Pathophysiological Basis: this compound elimination is significantly compromised in renal impairment due to reduced clearance of parent drug and metabolites. The fraction excreted unchanged in urine, while modest, does not fully account for the observed exposure increases, suggesting potential metabolite accumulation or altered non-renal clearance mechanisms [3].

Dosing Recommendations:

  • Mild to Moderate Impairment (CrCl 30-80 mL/min): Reduce maintenance dose by 25-50%
  • Severe Renal Impairment (CrCl <30 mL/min): Reduce maintenance dose by 50-75%
  • End-Stage Renal Disease (ESRD): Reduce dose by 75% and monitor concentrations closely

Clinical Evidence: Patients with severe renal impairment and ESRD experience average increases in AUC of 1.51-fold and 1.62-fold, respectively, necessitating these significant dose reductions. Hemodialysis removes approximately 20% of this compound, requiring post-dialysis supplementation in some cases [3].

Pediatric Population Considerations

Physiological Differences: Children exhibit age-dependent changes in glucuronidation capacity, renal function, and body composition that significantly impact this compound pharmacokinetics. Infants and young children have higher metabolic clearance on a weight-adjusted basis, requiring higher mg/kg dosing compared to adults [3].

Validated PBPK Modeling: A physiologically-based pharmacokinetic (PBPK) model has been developed and validated for pediatric populations aged 2-12 years. The model accurately predicts this compound exposure following FDA-recommended dosing regimens and can simulate steady-state concentrations for TDM guidance [3] [6].

Dosing Strategy: The recommended maintenance dose for children is 2.5-15 mg/kg/day, with a maximum of 400 mg/day. Dosing should be individualized based on TDM results, with particular attention to growth spurts that may require dose adjustments [3].

Hepatic Impairment and Metabolic Considerations

Hepatic Metabolism Impact: While this compound undergoes extensive hepatic metabolism, the impact of liver disease on its pharmacokinetics is less predictable than for renal impairment. However, patients with Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes demonstrate increased susceptibility to hepatotoxicity and may require modified dosing [7].

DILI Risk Assessment: this compound-induced drug-induced liver injury (DILI) represents a rare but serious adverse effect. Using DILIsym modeling, researchers have demonstrated enhanced hepatotoxicity risk in NAFLD populations, recommending more frequent liver enzyme monitoring and conservative dosing in these patients [7].

Clinical Monitoring: For patients with hepatic impairment, baseline liver function tests should be obtained, with periodic monitoring during dose escalation. The development of elevated transaminases, particularly when accompanied by systemic symptoms, should prompt immediate evaluation for anticonvulsant hypersensitivity syndrome [7].

Clinical Implementation and Interpretation Guidelines

TDM Implementation Protocol

Indications for TDM:

  • Dose Optimization: During initial titration and at steady-state
  • Suspected Toxicity: When clinical signs suggest adverse effects
  • Therapeutic Failure: Despite appropriate dosing
  • Special Populations: Pediatrics, geriatrics, renal/hepatic impairment
  • Drug Interactions: With concomitant enzyme inducers/inhibitors
  • Compliance Assessment: Suspected non-adherence to regimen
  • Pregnancy: Altered pharmacokinetics across gestation [2] [1]

Timing of Sampling: For accurate interpretation, collect trough concentrations immediately before next dose. For sustained-release formulations, ensure at least 12 hours post-dose. Document exact time of last dose and sampling time to correctly interpret results [1].

Steady-State Considerations: this compound has a half-life of 25-33 hours in adults (significantly altered by concomitant medications). Steady-state concentrations are achieved after 5-7 half-lives (approximately 5-10 days in adults without interacting drugs) [1].

Interpretation and Clinical Decision Framework

Interpretation Algorithm:

  • Compare to Reference Range: 3.0-15.0 mcg/mL for epilepsy
  • Evaluate Clinical Context: Seizure control, side effects, compliance
  • Consider Comedications: Enzyme inducers (decrease levels) or inhibitors (increase levels)
  • Assess Patient-Specific Factors: Age, organ function, genetics
  • Implement Dose Adjustment: Typically 25-50% change based on concentration

Drug Interaction Management:

  • Enzyme Inducers (carbamazepine, phenytoin): Increase this compound clearance by ~50%, requiring higher doses
  • Enzyme Inhibitors (valproic acid): Decrease this compound clearance by ~50%, requiring lower doses
  • Oral Contraceptives: May decrease this compound concentrations by 30-50%, requiring dose adjustment

The following workflow diagram illustrates the clinical decision pathway for this compound TDM interpretation and dose adjustment:

lamotrigine_tdm Start Obtain this compound Trough Concentration Compare Compare to Reference Range (3.0-15.0 mcg/mL) Start->Compare Subtherapeutic Subtherapeutic (<3.0 mcg/mL) Compare->Subtherapeutic Below Range Therapeutic Therapeutic (3.0-15.0 mcg/mL) Compare->Therapeutic Within Range Toxic Potentially Toxic (>15.0 mcg/mL) Compare->Toxic Above Range Eval1 Evaluate: - Clinical Response - Adherence - Drug Interactions - Sampling Timing Subtherapeutic->Eval1 Eval2 Evaluate: - Side Effects - Comorbidities - Concomitant Medications Therapeutic->Eval2 Toxic->Eval2 Action1 Consider Dose Increase (25-50%) Recheck in 5-10 days Eval1->Action1 Action2 Maintain Current Dose Continue Routine Monitoring Eval2->Action2 Action3 Consider Dose Reduction (25-50%) Evaluate for Toxicity Eval2->Action3

Conclusion and Future Directions

Therapeutic drug monitoring of this compound represents an essential component of personalized medicine for patients with epilepsy and bipolar disorder. Implementation of the protocols outlined in this document enables optimized dosing regimens, enhanced safety profiles, and improved clinical outcomes across diverse patient populations.

Emerging Technologies in this compound TDM include the development of PBPK modeling for special population predictions, alternative sampling matrices for non-invasive monitoring, and point-of-care testing platforms for rapid clinical decision-making. The integration of pharmacogenetic testing for UGT1A4 variants may further refine dosing strategies in the future, though current evidence does not yet support routine clinical implementation.

For research applications, the validated LC-MS/MS methodologies and PBPK modeling approaches described provide robust tools for investigating this compound pharmacokinetics in novel clinical scenarios and population subgroups. Continued refinement of these protocols will further enhance the precision of this compound therapy across the spectrum of neurological and psychiatric disorders.

References

Comprehensive Application Notes and Protocols for PBPK Modeling of Lamotrigine in Special Populations and Pediatrics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lamotrigine PBPK Modeling

This compound represents a critical therapeutic agent in the management of epilepsy and bipolar disorder, yet its pharmacokinetic behavior exhibits significant variability across different patient populations, creating substantial challenges for clinical dosing optimization. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful computational approach to address these challenges by integrating drug-specific properties with population-specific physiological parameters to predict drug exposure in diverse clinical scenarios. The application of PBPK modeling for this compound has gained increasing attention from regulatory agencies including the FDA and EMA, particularly for special populations where clinical trial data are ethically or practically challenging to obtain. These models provide a scientific framework for supporting drug development, therapeutic drug monitoring (TDM), and clinical dose adjustment decisions, especially in vulnerable populations where suboptimal dosing could lead to therapeutic failure or adverse drug reactions.

The clinical significance of this compound PBPK modeling is particularly evident in special populations such as pediatric patients, individuals with renal impairment, and pregnant women, where physiological differences significantly alter drug disposition. For instance, the glucuronidation metabolism of this compound (primarily via UGT1A4) exhibits developmental changes in children and adaptive alterations during pregnancy, creating unpredictable exposure profiles at standard doses. Additionally, drug-drug interactions with common antiepileptic combinations (valproic acid, carbamazepine) further complicate dosing strategies. The PBPK approach integrates knowledge of enzyme ontogeny, physiological changes in disease states, and drug interaction mechanisms to provide personalized dosing recommendations, moving beyond the traditional one-size-fits-all paradigm in epilepsy treatment.

Model Development Protocols

Adult Model Establishment

The foundation of a robust this compound PBPK model begins with accurate characterization of its physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) parameters. The development process follows a sequential approach that progresses from base model construction to refinement and evaluation:

  • Parameter Collection: Gather fundamental drug properties including molecular weight (256.1 g/mol), logP (1.19), pKa (5.7), solubility (0.17 mg/mL at 37°C), fraction unbound (0.45), and blood-to-plasma ratio (0.86). These parameters serve as critical inputs for the initial model structure and should be obtained from reliable experimental sources or published literature. [1] [2]

  • Metabolism Parameters: Define UGT1A4-mediated glucuronidation kinetics using in vitro-in vivo extrapolation (IVIVE) approaches. The maximal reaction velocity (Vmax) and Michaelis constant (Km) for the UGT1A4 enzyme should be incorporated based on human liver microsome studies, with typical values of Km ranging from 500-800 μM and Vmax from 100-200 pmol/min/mg protein. [3]

  • Model Simulation: Implement the model in specialized PBPK software platforms such as PK-Sim or Simcyp Simulator. For immediate-release formulations, incorporate first-order absorption with a ka value of approximately 1.0 h⁻¹ and lag time of 0.25-0.5 hours. For extended-release formulations, utilize the Advanced Dissolution, Absorption and Metabolism (ADAM) model to accurately simulate the controlled-release profile. [4] [2]

  • Model Optimization: Refine the model using parameter estimation algorithms to adjust tissue partition coefficients (Kp) and clearance scaling factors until predicted concentration-time profiles align with observed clinical data. The optimal model should demonstrate prediction accuracy within 0.5-2.0 fold of observed values for key pharmacokinetic parameters. [1]

Pediatric Model Extrapolation

The extrapolation of adult PBPK models to pediatric populations requires careful consideration of developmental physiology and enzyme ontogeny patterns. This process follows a systematic approach to account for the physiological changes that occur throughout childhood:

  • Physiological Parameters: Incorporate age-dependent changes in body composition, organ sizes, blood flows, and protein binding using established pediatric population databases within PBPK platforms. These parameters should reflect the known trajectories of growth and development from neonates through adolescents. [1] [5]

  • UGT Ontogeny: Implement UGT1A4 maturation functions based on published ontogeny models. The enzyme activity is typically modeled using age-dependent equations, with activity at birth approximately 10-20% of adult values, reaching 50% by 6 months, and full maturation achieved around 5-7 years. This developmental profile significantly impacts this compound clearance in young children. [3] [5]

  • Formulation Considerations: Account for age-related differences in gastrointestinal physiology when modeling oral absorption. Parameters such as gastric emptying time, intestinal pH, and surface area should be adjusted according to pediatric developmental stages. For extended-release formulations, additional validation is necessary to ensure appropriate release characteristics in pediatric patients. [4]

  • Dose Selection: Implement allometric scaling principles for weight-based dosing adjustments, with particular attention to non-linear relationships between body size and metabolic capacity. The model should be capable of simulating both weight-based dosing (mg/kg) and fixed-dose regimens across the pediatric age spectrum. [5]

Sensitivity Analysis Protocol

Sensitivity analysis represents a critical step in model evaluation to identify parameters with the greatest influence on exposure predictions and quantify uncertainty in model outputs:

  • Parameter Selection: Create a comprehensive list of model parameters for evaluation, including physicochemical properties, physiological parameters, and enzyme kinetic constants. The analysis should encompass at least 20-30 key parameters that potentially influence this compound pharmacokinetics. [1]

  • Experimental Design: Perform local sensitivity analysis by varying each parameter individually while holding others constant. A typical approach involves varying parameters by ±20% from their baseline values and observing the corresponding change in AUC and Cmax. Global sensitivity analysis methods such as Sobol or Morris screening may be employed for more comprehensive uncertainty quantification. [1]

  • Output Evaluation: Calculate sensitivity coefficients for each parameter using the formula: SC = (ΔOutput/Outputbaseline)/(ΔParameter/Parameterbaseline). Parameters with absolute sensitivity coefficients greater than 0.5 are generally considered influential and require particularly careful determination in the model. [1]

  • Documentation: Document the sensitivity of AUC and Cmax to each tested parameter, ranking them by the magnitude of their influence. This analysis helps identify critical parameters that should be prioritized for accurate measurement and highlights potential sources of variability in special populations. [1]

Special Population Applications

Pediatric Dosing Optimization

The application of PBPK models in pediatric populations has revealed significant age-dependent differences in this compound exposure that necessitate tailored dosing approaches. These models have been particularly valuable in identifying appropriate dosing strategies for children receiving this compound as both monotherapy and combination therapy:

  • Monotherapy Dosing: PBPK simulations indicate that preschool children (2-6 years) require doses approximately 1.47 times higher than adults on a mg/kg basis to achieve similar exposure, while school-aged children (6-12 years) need doses about 1.2 times higher than adults. These adjustments compensate for the higher metabolic clearance per body weight in pediatric patients. [5]

  • Drug-Drug Interactions: Combination therapy significantly alters this compound requirements. When co-administered with carbamazepine (a strong enzyme inducer), preschool and school-aged children require 3.1 and 2.6 times higher doses than adults, respectively. Conversely, when combined with valproic acid (an enzyme inhibitor), they need only 0.67 and 0.57 times the adult dose. [5] [6]

  • Adolescent Dosing: By age 12-18 years, PBPK models demonstrate that this compound exposure profiles become similar to adults, supporting the use of adult-equivalent dosing in this population. This transition aligns with the completion of physiological maturation processes including UGT enzyme activity and body composition. [5]

Table 1: Recommended this compound Dose Adjustments in Pediatric Populations Based on PBPK Simulations

Population Monotherapy With Carbamazepine With Valproic Acid
Preschool (2-6 years) 1.47× adult dose 3.1× adult dose 0.67× adult dose
School-aged (6-12 years) 1.2× adult dose 2.6× adult dose 0.57× adult dose
Adolescents (12-18 years) 1.0× adult dose 2.2× adult dose 0.5× adult dose
Renal Impairment Adjustments

Renal function significantly impacts this compound elimination due to substantial renal excretion of the glucuronidated metabolite and potentially the parent drug. PBPK modeling in renal impairment requires special consideration of the relationship between kidney function and drug clearance:

  • Mechanistic Framework: Incorporate glomerular filtration rate (GFR) estimates directly into the model structure to scale renal clearance components. The model should account for both the parent drug elimination and the potential enterohepatic recirculation of metabolites that may be hydrolyzed back to this compound. [1]

  • Exposure Predictions: PBPK simulations demonstrate that patients with severe renal impairment experience an average 1.51-fold increase in AUC, while those with end-stage renal disease show a 1.62-fold increase compared to individuals with normal renal function. These changes necessitate dose reductions to prevent drug accumulation and toxicity. [1]

  • Dosing Recommendations: Based on PBPK simulations, recommended dose reductions of 25-50% in severe renal impairment and 50-75% in end-stage renal disease, with precise adjustments guided by therapeutic drug monitoring. The models also support extended dosing intervals in addition to dose reduction strategies. [1]

Pregnancy Considerations

Pregnancy induces profound physiological changes that alter this compound pharmacokinetics, potentially leading to subtherapeutic concentrations and disease breakthrough. PBPK modeling in pregnancy requires a comprehensive approach to capture these dynamic changes:

  • Physiological Changes: Incorporate pregnancy-related alterations in plasma protein levels, body composition, cardiac output, renal function, and enzyme activities. These parameters should be modeled as time-dependent variables that evolve throughout gestation. [3]

  • UGT1A4 Induction: Account for increased UGT1A4 activity during pregnancy, which accelerates this compound clearance. The induction typically begins in the first trimester, peaks in the second or third trimester (up to 2-fold increase), and returns to baseline postpartum. This change necessitates dose increases during pregnancy and rapid reduction after delivery to avoid toxicity. [3]

  • Clinical Validation: Compare model predictions against clinical studies that demonstrate significantly increased this compound clearance during pregnancy, with some reports indicating up to 300% increase in apparent clearance by the third trimester. The model should accurately capture this trend and provide guidance for dose titration throughout pregnancy. [3]

Model Evaluation & Validation

Clinical Validation Protocols

Model validation is essential to establish confidence in PBPK predictions and ensure their suitability for informing clinical decisions. The validation process should encompass multiple approaches to comprehensively evaluate model performance:

  • Visual Predictive Checks: Generate simulations with variability (typically n=10-100 virtual trials) and plot the 5th, 50th, and 95th percentiles of predicted concentrations alongside observed clinical data. A successful model demonstrates that most observed data points (ideally >90%) fall within the 5th-95th prediction intervals across the entire time course. [1] [2]

  • Goodness-of-Fit Analysis: Create observed versus predicted plots for key PK parameters (AUC, Cmax, Tmax, half-life). Calculate the geometric mean fold error (GMFE) with ideal values falling between 0.5 and 2.0. The model should demonstrate GMFE <1.25 for AUC and <1.5 for Cmax to be considered adequately validated. [1] [2]

  • Statistical Evaluation: Perform quantitative assessment using metrics such as the average fold error (AFE) for bias and absolute average fold error (AAFE) for precision. Well-validated models typically achieve AFE values of 0.8-1.25 and AAFE values <2.0. Additionally, root mean square error (RMSE) calculations provide insight into prediction accuracy. [3]

  • External Validation: Test model performance against clinical datasets not used in model development, including studies in special populations. This provides the strongest evidence of model predictive capability and identifies potential limitations in specific clinical scenarios. [5]

Table 2: Key Parameters for this compound PBPK Model Validation

Validation Metric Target Range Typical Performance Evaluation Method
AUC Prediction 0.5-2.0 fold error 0.8-1.25 fold error Observed vs predicted ratios
Cmax Prediction 0.5-2.0 fold error 0.9-1.5 fold error Observed vs predicted ratios
Visual Predictive Check >90% within PI >95% within PI Graphical assessment
Half-life Prediction 0.8-1.25 fold error 0.85-1.2 fold error Observed vs predicted ratios
Drug-Drug Interaction Prediction

DDI predictions represent a critical application of this compound PBPK models, particularly given the common use of polytherapy in epilepsy management. The protocol for DDI model development and validation includes:

  • Enzyme Inhibition (Valproic Acid): Implement competitive inhibition kinetics for UGT1A4, with Ki values ranging from 50-100 μM based on in vitro data. Simulate the time-dependent nature of this interaction, which requires 1-2 weeks to reach maximal inhibition effect due to this compound's long half-life. [5] [2]

  • Enzyme Induction (Carbamazepine, Rifampin): Incorporate induction parameters for UGT1A4 using Emax and EC50 values derived from clinical observation. The induction typically increases this compound clearance by 1.5-2.5-fold, with maximal effect occurring after 2-3 weeks of concomitant therapy. [5] [2]

  • Model Performance Criteria: Evaluate DDI prediction success using the predicted/observed AUC ratio, with acceptable performance defined as values between 0.8-1.25. Published this compound DDI models have demonstrated performance within 10-30% of observed values for enzyme inducers and within 20-25% for valproic acid inhibition. [2]

Tables of Model Parameters

Table 3: Key Parameters for this compound PBPK Model Implementation

Parameter Value Source Variability
Molecular Weight 256.1 g/mol [2] Fixed
logP 1.19 [2] Fixed
pKa 5.7 [2] Fixed
Fu 0.45 [1] [7] 0.4-0.55
Blood-to-Plasma Ratio 0.86 [2] 0.7-1.0
UGT1A4 Km 600 μM [3] 500-800 μM
UGT1A4 Vmax 150 pmol/min/mg protein [3] 100-200 pmol/min/mg
Fraction Metabolized by UGT1A4 0.75 [3] 0.7-0.8
Absorption Rate (ka) 1.0 h⁻¹ [2] 0.8-1.5 h⁻¹

Visualization of Modeling Workflows

The following diagrams illustrate key workflows and relationships in this compound PBPK modeling for special populations:

lamotrigine_workflow cluster_special_pops Special Populations Start Start: this compound PBPK Modeling DataCollection Data Collection (Physicochemical Properties, ADME Parameters) Start->DataCollection ModelBuilding Model Building (Software Implementation: PK-Sim, Simcyp) DataCollection->ModelBuilding AdultValidation Adult Model Validation (Healthy Volunteer Data) ModelBuilding->AdultValidation PopulationExtrapolation Population Extrapolation (Pediatrics, Renal Impairment, Pregnancy) AdultValidation->PopulationExtrapolation SensitivityAnalysis Sensitivity Analysis (Identify Key Parameters) PopulationExtrapolation->SensitivityAnalysis Pediatrics Pediatrics (Age-Dependent Physiology, Enzyme Ontogeny) PopulationExtrapolation->Pediatrics RenalImpairment Renal Impairment (GFR Adjustments, Clearance Scaling) PopulationExtrapolation->RenalImpairment Pregnancy Pregnancy (UGT Induction, Physiological Changes) PopulationExtrapolation->Pregnancy DDIs Drug-Drug Interactions (Enzyme Inhibition/Induction) PopulationExtrapolation->DDIs ModelApplication Model Application (Dose Optimization, TDM) SensitivityAnalysis->ModelApplication ClinicalValidation Clinical Validation (Special Population Studies) ModelApplication->ClinicalValidation

Diagram 1: Workflow for this compound PBPK Model Development and Application in Special Populations. This diagram illustrates the sequential process from initial data collection through model validation and application in diverse patient populations.

pediatric_extrapolation cluster_combinations Combination Therapy Considerations AdultModel Validated Adult PBPK Model PediatricModel Pediatric PBPK Model AdultModel->PediatricModel Physiology Pediatric Physiology (Body Composition, Organ Sizes, Blood Flows) Physiology->PediatricModel Ontogeny Enzyme Ontogeny (UGT1A4 Maturation) Ontogeny->PediatricModel Formulation Formulation Factors (Absorption Differences) Formulation->PediatricModel Validation Pediatric Validation (Clinical PK Data) PediatricModel->Validation Dosing Dose Recommendations (Monotherapy and Combinations) Validation->Dosing VPA With Valproic Acid (Dose Reduction 30-50%) Dosing->VPA CBZ With Carbamazepine (Dose Increase 100-200%) Dosing->CBZ

Diagram 2: Pediatric PBPK Model Extrapolation and Application. This diagram details the process of adapting adult PBPK models to pediatric populations, highlighting key physiological considerations and resulting dosing recommendations for monotherapy and combination treatments.

Conclusion & Limitations

The application of PBPK modeling for this compound in special populations represents a significant advancement in precision medicine for epilepsy and bipolar disorder treatment. These models integrate mechanistic understanding of drug disposition with population-specific physiology to support evidence-based dose individualization, particularly in vulnerable patient groups where clinical trial data are limited. The protocols outlined in this document provide researchers with comprehensive methodologies for model development, validation, and application across diverse clinical scenarios.

Despite their utility, current this compound PBPK models face several important limitations that require consideration. The models primarily focus on UGT1A4 metabolism with limited characterization of potential contributions from other UGT enzymes or transport proteins. Additionally, the ontogeny profiles for UGT enzymes in early infancy remain poorly characterized, creating uncertainty in neonatal predictions. Future model enhancements should incorporate genetic polymorphisms in UGT enzymes, better characterize enteric recycling processes, and refine pregnancy-related physiological changes through collaborative efforts between academia, industry, and regulatory agencies.

References

Performance Comparison of Voltammetric Methods for Lamotrigine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key analytical figures of merit for different voltammetric approaches to LTG determination, highlighting the advantages of modified electrodes.

Electrode Type Method Linear Range (M) Detection Limit (M) Optimal pH Precision (% RSD) Key Advantage
Carbon SPE (CSPE) [1] DPAdSV (5.0 \times 10^{-6} - 2.1 \times 10^{-5}) (5.0 \times 10^{-6}) 5.50 9.83 Simple setup
Hg-coated CSPE [1] DPAdSV (2.0 \times 10^{-6} - 5.0 \times 10^{-6}) (2.0 \times 10^{-6}) 5.53 2.73 Better sensitivity & precision
Ag-NP modified CSPE [2] DPAdSV (1.0 \times 10^{-7} - 5.0 \times 10^{-6}) (8.7 \times 10^{-9}) 2.0 (for deposition) Information missing Highest sensitivity

Detailed Experimental Protocols

Here, you will find step-by-step protocols for the two most effective methods identified.

Protocol 1: Determination of LTG using a Hg-coated Carbon Screen-Printed Electrode (Hg-CSPE) [1]

This method offers a good balance of sensitivity and reproducibility.

  • Electrode Modification: Deposit a mercury film on the carbon SPE surface. This is typically done by applying a specific potential in a solution containing mercury ions.
  • Instrument Parameters:
    • Technique: Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV)
    • Supporting Electrolyte: Britton-Robinson buffer, pH 5.53
    • Deposition Potential (E_dep): +0.40 V (vs. Ag/AgCl)
    • Deposition Time (t_dep): 105 seconds (with stirring)
    • Equilibration Time: 5 seconds
    • Pulse Parameters: Differential pulse waveform (specific amplitude, pulse width, etc., as per instrument guidelines).
  • Measurement Procedure:
    • Place the Hg-CSPE in a cell containing the supporting electrolyte and the sample/standard solution.
    • Apply the deposition potential for the specified time to accumulate LTG on the electrode surface.
    • After the equilibration period, scan the potential in the negative direction using the DP mode.
    • Measure the reduction peak current for LTG, which appears at approximately -1.06 V.
  • Calibration: Construct a calibration curve by plotting the peak current against the concentration of LTG standards in the range of (2.0 \times 10^{-6}) to (5.0 \times 10^{-6}) M.
Protocol 2: Determination of LTG using an Ag-Nanoparticle Modified CSPE (Ag-NP/CSPE) [2]

This advanced method provides the highest sensitivity for trace-level detection.

  • Electrode Modification:
    • Prepare a deposition solution of 0.1 M KNO₃ and (1.0 \times 10^{-3}) M AgNO₃, adjusted to pH 2.0.
    • Immerse the carbon SPE and perform an electrochemical deposition by applying a potential of -0.80 V for 300 seconds under stirring. This reduces Ag⁺ ions to form a nanostructured silver coating on the electrode.
  • Instrument Parameters:
    • Technique: Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV)
    • Supporting Electrolyte: 0.04 M Britton-Robinson buffer
    • Deposition Potential (E_dep): -0.60 V (vs. Ag/AgCl)
    • Deposition Time (t_dep): 120 seconds (with stirring)
  • Measurement Procedure:
    • Place the modified Ag-NP/CSPE in the sample/standard solution.
    • Apply the deposition potential to adsorb LTG onto the nanomaterial-enhanced surface.
    • Record the voltammogram. The reduction peak for LTG will be observed at about -1.06 V.
    • The peak current is proportional to the concentration of LTG in the sample.

The following workflow diagram illustrates the core steps common to the AdSV methods described above.

cluster_0 AdSV Workflow for Lamotrigine Start Start Prepare Electrode Electrode Modify Electrode (Hg-film or Ag-Nanoparticles) Start->Electrode Step 1 Sample Prepare Sample/Standard in Supporting Electrolyte Electrode->Sample Step 2 Deposition Adsorptive Accumulation Apply Edep for tdep with stirring Sample->Deposition Step 3 Measurement Voltammetric Measurement DP Scan, Measure peak at ~ -1.06 V Deposition->Measurement Step 4 Result Quantify LTG Via Calibration Curve Measurement->Result Step 5

Critical Notes for Method Implementation

  • Method Selection: The choice of electrode depends on your sensitivity requirements and constraints. Ag-NP/CSPEs offer the lowest detection limits, while Hg-CSPEs provide a strong balance of performance and reproducibility [2] [1].
  • Sample Preparation: For analysis in complex biological matrices (e.g., serum, plasma), a prior sample clean-up and extraction step is essential. Techniques like liquid-liquid extraction or solid-phase extraction are commonly used to remove interfering substances and proteins. The voltammetric methods described were applied to pharmaceutical preparations, indicating their robustness after appropriate sample pre-treatment [1].
  • Potential Interferences: The presence of other electroactive compounds that adsorb on the electrode and reduce at a similar potential can interfere. The selectivity of the method should be verified by analyzing samples that may contain common interferents.

Scientific Context of this compound

This compound (LTG), chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an antiepileptic drug also used for maintaining treatment of bipolar disorder type I [3]. Its mechanism involves the inhibition of voltage-sensitive sodium channels, stabilizing neuronal membranes [4] [3]. Monitoring its concentration is crucial for ensuring therapeutic efficacy and safety.

I hope these detailed application notes provide a solid foundation for your work. Should you require further clarification on any of the protocols or wish to explore specific validations, please feel free to ask.

References

Application Note: LC-MS/MS Quantification of Lamotrigine in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Lamotrigine is a widely prescribed antiepileptic drug and mood stabilizer for which Therapeutic Drug Monitoring (TDM) is recommended due to its pharmacokinetic variability and potential for drug-drug interactions [1] [2]. This application note consolidates validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise and accurate quantification of this compound in human plasma, providing a robust framework for clinical and research applications.

2. Key Features of Consolidated Methods The following table summarizes the core characteristics of validated methods from recent literature:

Parameter Method 1: SPE with Isotopic IS [3] Method 2: DBS & Metabolite [2]
Analytical Range 5.02 - 1226.47 ng/mL [3] 0.1 - 20 µg/mL (for both LTG and its metabolite) [2]
LLOQ 5.02 ng/mL [3] 0.1 µg/mL (100 ng/mL) [2]
Sample Volume 300 µL plasma [3] DBS punch (from a spot of ~10-20 µL blood) [2]
Sample Prep Solid-Phase Extraction (SPE) [3] Liquid extraction + SPE clean-up [2]
Internal Standard This compound-13C3, d3 [3] Not specified in excerpt (method uses SPE) [2]
Precision (CV%) Intra- & inter-day < 3.0% [3] Intra- & inter-day ≤ 6.8% [2]
Accuracy (%) Within ±6.0% of nominal value [3] 98.28 - 99.34% recovery (for a related HPLC method) [4]

3. Detailed Experimental Protocol This protocol is primarily adapted from a validated method using SPE and isotopic IS [3].

3.1. Reagents and Materials

  • This compound reference standard
  • Internal Standard (IS): this compound-13C3, d3 [3]
  • Solvents: LC-MS grade methanol, acetonitrile, and water; analytical grade formic acid and ammonium formate
  • Plasma: Control human K3EDTA plasma
  • Solid-Phase Extraction: Cleanert PEP-H (30 mg/1 mL) cartridges or equivalent polymeric reverse-phase sorbents [3] [2]

3.2. Sample Preparation (Solid-Phase Extraction) The sample preparation workflow is as follows:

start Plasma Sample (300 µL) step1 Add Internal Standard (50 µL of IS working solution) start->step1 step2 Dilute with Water (400 µL) step1->step2 step3 Vortex Mix (30 sec) step2->step3 step5 Load Sample onto SPE step3->step5 step4 Condition SPE Cartridge (500 µL Methanol, then 500 µL Water) step4->step5 step6 Wash Cartridge (1 mL 20% Methanol, then 1 mL Water) step5->step6 step7 Elute Analytes (1 mL Methanol) step6->step7 step8 Evaporate to Dryness step7->step8 step9 Reconstitute in Mobile Phase (400 µL) step8->step9 end LC-MS/MS Analysis step9->end

3.3. Instrumental Analysis (LC-MS/MS)

  • Chromatography:
    • Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm) or equivalent [3]
    • Mobile Phase: Acetonitrile : 5mM Ammonium Formate (90:10, v/v) [3]
    • Flow Rate: 0.500 mL/min [3]
    • Injection Volume: 10 µL [3]
    • Column Temperature: 35 °C [3]
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive mode [3]
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion Transitions: [3]
      • This compound: m/z 256.1 → 211.3
      • Internal Standard (this compound-13C3, d3):* m/z 262.1 → 217.2

3.4. Method Validation Summary The method should be validated per EMA or FDA guidelines. Key parameters from literature are summarized below:

Validation Parameter Results Reference
Linearity r² > 0.99 over defined range [5] [3] [2]
Precision (CV%) Intra-day: < 3.0%; Inter-day: < 3.0% [3]
Accuracy Within ±6.0% of nominal values [3]
Matrix Effect No significant ion suppression/enhancement reported with SPE [2]
Stability Stable through 3 freeze-thaw cycles; stable in matrix for 6.8h and in mobile phase for 57h at 10°C [3]

4. Troubleshooting and Critical Considerations

  • Phospholipid Removal: SPE is highly effective at removing phospholipids, which can cause ion suppression in the mass spectrometer. Protein precipitation alone may not remove these interferences effectively [6].
  • Choice of Internal Standard: An isotopically labeled internal standard corrects for variability in sample preparation and ionization efficiency, improving accuracy and precision [3].
  • Metabolite Monitoring: For advanced applications, consider methods that simultaneously quantify this compound-N2-glucuronide. The metabolite-to-parent ratio can help identify altered metabolic status due to drug interactions or genotypic variations [2].

This protocol synthesizes robust, validated methods to provide a reliable foundation for the LC-MS/MS quantification of this compound in human plasma.


References

Analytical Method for Salivary Lamotrigine Determination

Author: Smolecule Technical Support Team. Date: February 2026

A robust method using Solid-Phase Extraction (SPE) for isolation and Liquid Chromatography with Diode Array Detection (LC-DAD) for quantitative analysis has been developed and validated [1].

Method Validation Parameters

The following table summarizes the key validation parameters for the SPE/LC-DAD method:

Validation Parameter Result / Value
Linear Range 10–2000 ng/mL [1]
Coefficient of Determination (R²) > 0.99 [1]
Precision (Intra-day & Inter-day) Coefficient of variation (CV%) ≤ 15% [1]
Biological Matrix Human saliva [1]
Isolation Technique Solid-Phase Extraction (SPE) [1]
Analytical Technique Liquid Chromatography (LC-DAD) [1]
Detection Wavelength 248 nm [1]
Detailed Experimental Protocol

1. Sample Preparation and Solid-Phase Extraction

  • Sample Dilution: Dilute the saliva sample with a 0.1 M potassium hydrogen phosphate (K₂HPO₄) solution at a 1:1 volume ratio [1].
  • SPE Sorbent: Use Strata-X SPE cartridges (Phenomenex). The ABN (Biotage) sorbent was found to be less effective at removing matrix interferents [1].
  • Cartridge Conditioning: Condition the cartridge with an appropriate solvent (typically methanol followed by water or buffer).
  • Sample Loading: Load the diluted saliva sample onto the conditioned cartridge.
  • Cartridge Washing: Wash the cartridge with a 10% methanol solution to remove impurities [1].
  • Analyte Elution: Elute lamotrigine and the internal standard using pure methanol. Collect the eluent for analysis [1].

2. Liquid Chromatography (LC-DAD) Analysis

  • Mobile Phase: Utilize a gradient elution with acetonitrile and a 0.1% formic acid aqueous solution. The addition of triethylamine was found to negatively impact peak shape and is not recommended [1].
  • Flow Rate: Optimize for separation; the specific value should be determined during method development.
  • Detection: Monitor the effluent at 248 nm [1].
  • Chromatographic Column: A reverse-phase C18 column is standard for such analyses.
  • Injection Volume: Typically 10-50 µL, depending on instrument sensitivity.

The workflow for the sample preparation and analysis is as follows:

G SalivaSample Saliva Sample Dilution Dilution with 0.1 M K₂HPO₄ SalivaSample->Dilution SPE SPE Cartridge (Strata-X) Dilution->SPE Wash Wash with 10% Methanol SPE->Wash Elution Elute with Methanol Wash->Elution LCAnalysis LC-DAD Analysis Detection: 248 nm Elution->LCAnalysis Eluent Result Quantitative Result LCAnalysis->Result

Clinical Correlation and Saliva-to-Plasma Ratio

The clinical validity of salivary monitoring is underpinned by a consistent correlation with plasma concentrations.

Key Clinical Findings
Aspect Findings
Overall Correlation Strong individual correlation between salivary and plasma concentrations, especially at least 2 hours post-dose [2].
Mean Saliva/Plasma Ratio Approximately 48.8% at a plasma concentration of 10 mg/L [2].
Ratio Variability The ratio increases linearly by about 0.78% for each 1 mg/L increase in plasma concentration [2]. Some population studies show wider ranges (0.41 to 1.26) [3].
Stimulated vs. Unstimulated Saliva No statistically significant difference in this compound concentrations, making both sample types suitable [2] [3].
Association with Clinical Outcome A 2025 study confirmed that seizure-free patients on this compound had significantly lower median salivary concentrations (1.4 mg/L) than non-responders (2.4 mg/L) [4].

The relationship between plasma concentration, the saliva-to-plasma ratio, and clinical application can be visualized as follows:

G PlasmaConc Plasma this compound Concentration Ratio Saliva-to-Plasma Ratio (Mean: ~48.8%) PlasmaConc->Ratio  Influences SalivaConc Saliva this compound Concentration Ratio->SalivaConc  Determines ClinicalUse Clinical Application - TDM for BD & Epilepsy - Predicts Treatment Response SalivaConc->ClinicalUse  Used for

Implementation Considerations for Researchers

  • Individual Calibration: For precise pharmacokinetic studies, consider using a single paired plasma measurement to calibrate the saliva-to-plasma ratio for the individual, as there can be inter-individual variation [2].
  • Sampling Timing: Collect saliva samples at least 2 hours after drug ingestion to avoid contamination from residual drug in the oral cavity and ensure stable concentrations [2].
  • Advantages of Saliva Monitoring: This method enables non-invasive, frequent sampling, which is particularly advantageous for pediatric populations, long-term home monitoring, and studies requiring dense pharmacokinetic data points [1] [3].

References

Comprehensive Application Notes: Determination of Lamotrigine Protein Binding Using Equilibrium Dialysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Lamotrigine is a prominent antiepileptic drug belonging to the phenyltriazine class, widely used in the management of epilepsy, bipolar I disorder, and various off-label neurological conditions. As research continues to elucidate its pharmacological profile, understanding its protein binding characteristics becomes crucial for predicting drug interactions, therapeutic efficacy, and potential toxicity. This compound demonstrates approximately 55% binding to human plasma proteins, primarily to albumin, leaving a substantial free fraction available for pharmacological activity [1]. This moderate level of protein binding distinguishes it from other antiepileptic drugs that may exhibit higher binding percentages, making accurate determination of its free fraction particularly important for therapeutic drug monitoring.

The determination of this compound protein binding has significant clinical implications, as the free drug fraction is responsible for its pharmacological effects, including its mechanism of action as a voltage-gated sodium channel inhibitor [2] [1]. Several factors can influence this compound protein binding, including renal impairment, hepatic dysfunction, concomitant medications, and physiological conditions such as pregnancy. Among the various methods available for studying protein binding, equilibrium dialysis remains the gold standard due to its reliability, minimal artifacts, and well-established theoretical foundation. This technique separates free and protein-bound drug fractions across a semi-permeable membrane under physiological conditions, providing accurate measurements that can inform clinical decision-making and personalized dosing regimens [3].

Equipment and Materials

Reagents and Consumables
  • This compound reference standard (purity >99.3%) [4]
  • Blank human plasma (heparinized or EDTA-treated, from healthy volunteers)
  • Dialysis membrane with molecular weight cutoff of 12-14 kDa
  • Ammonium formate (purity 99.99%) for mobile phase preparation [4]
  • Acetonitrile (HPLC grade, purity 99.9%) [4]
  • Ultrapure water (purified through 0.22 μm filter) [4]
  • Phosphate buffered saline (PBS, 0.01 M, pH 7.4)
  • Sodium azide (0.02% for microbial prevention)
  • Equilibrium dialysis cells or disposable dialysis cartridges
Equipment and Instruments
  • Equilibrium dialysis system with temperature control
  • Ultra-high-performance liquid chromatography (UHPLC) system [4]
  • Analytical column: C18 reverse phase (2.1 × 100 mm, 1.7-1.8 μm particle size)
  • pH meter with combination electrode
  • Precision analytical balance (capacity 0.0001 g)
  • Vortex mixer
  • Centrifuge (capable of 15,000 × g)
  • Refrigerated circulating water bath
  • Sample vials and caps for UHPLC analysis
Software and Analytical Tools
  • Chromatography data system for instrument control and data processing
  • Statistical analysis software (e.g., R, SPSS, or GraphPad Prism)
  • Microsoft Excel for data compilation and basic calculations

Experimental Procedures

Stock Solution and Calibration Standards Preparation

This compound stock solution (1 mg/mL) should be prepared by accurately weighing 10 mg of this compound reference standard and dissolving it in 10 mL of appropriate solvent (methanol or acetonitrile). The solution should be aliquoted and stored at -20°C when not in use. For the calibration curve, prepare working solutions through serial dilution in methanol to concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 μg/mL. Quality control samples should be prepared independently at low, medium, and high concentrations (0.3, 5, and 40 μg/mL) to validate the assay performance [4].

Plasma Spiking and Sample Preparation

Thaw blank human plasma at room temperature and gently mix by inversion. Spike the plasma with this compound working solutions to achieve final concentrations covering the therapeutic range (1-20 μg/mL), which corresponds to the typical therapeutic range of 2.5-15 mg/L for trough plasma concentrations [5]. For equilibrium dialysis experiments, a concentration of 10 μg/mL is recommended as it falls within the therapeutic range and facilitates accurate detection. Incubate the spiked plasma at 37°C for 30 minutes with gentle agitation to allow equilibrium between protein binding sites and the drug before proceeding to dialysis.

Equilibrium Dialysis Protocol

Table 1: Equilibrium Dialysis Experimental Conditions

Parameter Specification
Dialysis membrane Regenerated cellulose, 12-14 kDa MWCO
Buffer compartment Phosphate buffered saline (0.01 M, pH 7.4)
Plasma compartment This compound-spiked human plasma
Sample volume (each side) 1.0 mL
Temperature 37°C ± 0.5°C
Dialysis duration 4-6 hours
Agitation Gentle rocking or rotation
Replication n = 6 per concentration

The equilibrium dialysis procedure should be performed as follows:

  • Membrane preparation: Pre-soak dialysis membranes in ultrapure water for 30 minutes, then in dialysis buffer for an additional 30 minutes before use.
  • Apparatus assembly: Set up dialysis cells according to manufacturer instructions, ensuring no air bubbles are trapped in the system.
  • Sample loading: Load 1.0 mL of this compound-spiked plasma into the plasma chamber and 1.0 mL of PBS buffer into the buffer chamber.
  • Equilibration: Place the assembled dialysis cells in a temperature-controlled incubator or water bath at 37°C with gentle agitation for 4-6 hours. Preliminary time-course experiments should be conducted to confirm that equilibrium is achieved within this timeframe.
  • Post-dialysis sample collection: After dialysis, carefully collect samples from both plasma and buffer chambers for subsequent analysis. Document any volume shifts that may have occurred during dialysis.

Analytical Methodology

UHPLC Conditions for this compound Quantification

Table 2: UHPLC Instrument Parameters for this compound Analysis

Parameter Specification
Chromatography system ACQUITY UHPLC (Waters) [4]
Analytical column C18 reverse phase (2.1 × 100 mm, 1.7 μm)
Mobile phase A 10 mM ammonium formate in water [4]
Mobile phase B Acetonitrile [4]
Gradient program 10% B to 90% B over 5 minutes
Flow rate 0.3 mL/min
Column temperature 40°C
Sample temperature 15°C
Injection volume 5 μL
Detection UV absorbance at 210 nm or MS detection
Sample Preparation for UHPLC Analysis

Samples from the buffer and plasma chambers require different preparation approaches. Buffer chamber samples (containing free this compound) can typically be injected directly after centrifugation or may require dilution with mobile phase. Plasma chamber samples need protein precipitation before analysis: mix 100 μL of plasma sample with 300 μL of acetonitrile, vortex vigorously for 1 minute, centrifuge at 15,000 × g for 10 minutes, and collect the supernatant for analysis. If necessary, evaporate the supernatant under nitrogen and reconstitute in an appropriate volume of mobile phase. Process calibration standards and quality control samples similarly to ensure consistent analytical performance.

Method Validation

The UHPLC method should be properly validated according to ICH guidelines before application to protein binding studies. Key validation parameters include:

  • Linearity: Calibration curves should demonstrate r² > 0.99 over the concentration range of 0.1-50 μg/mL.
  • Accuracy and precision: Intra-day and inter-day accuracy should be within 85-115% of nominal values, with precision <15% RSD.
  • Selectivity: No interference from plasma components at the retention time of this compound.
  • Recovery: Consistent and high recovery (>85%) of this compound from plasma matrix.
  • Stability: Evaluation of this compound stability in plasma under storage and processing conditions.

Data Analysis and Calculations

Calculation of Protein Binding Parameters

The free fraction of this compound is determined from the concentration measured in the buffer chamber after equilibrium dialysis. The following calculations should be performed:

  • Free drug concentration (C_free): Directly measured from buffer chamber
  • Total drug concentration (C_total): Measured from plasma chamber before dialysis or calculated as (C_free + protein-bound concentration)
  • Free fraction (f_u):

  • Protein binding percentage:

  • Bound concentration:

Data Interpretation

Report the mean ± standard deviation of protein binding percentage from replicate measurements (typically n=6). Statistical analysis using one-way ANOVA or Student's t-test should be performed for comparative studies. For this compound, the expected protein binding percentage is approximately 55% based on literature values [1], though methodological variations may yield values ranging from 51.8% to 58.72% as reported in different studies using equilibrium dialysis [3].

Results and Discussion

Expected Outcomes and Method Validation

When properly executed, the equilibrium dialysis method should yield consistent and reproducible measurements of this compound protein binding. The expected outcome for this compound is approximately 55% bound to plasma proteins, corresponding to a free fraction of about 45% [1]. This result aligns with clinical observations of this compound's moderate volume of distribution (0.9-1.3 L/kg) and its relatively low potential for protein-binding displacement interactions compared to highly bound drugs like valproic acid [1] [5]. Method validation should demonstrate high precision with coefficient of variation <10% between replicates and appropriate accuracy when compared to reference values.

The experimental workflow for determining this compound protein binding can be visualized as follows:

Troubleshooting and Methodological Considerations

Several factors can influence the results of equilibrium dialysis experiments:

  • Equilibrium time: Insufficient dialysis time will not reach true equilibrium, while excessive time may promote drug degradation or microbial growth. Time-course experiments should confirm that 4-6 hours is sufficient for this compound equilibrium [3].
  • Volume shifts: Osmotic differences may cause fluid movement between chambers, requiring mathematical correction or measurement of final volumes in both chambers.
  • Membrane integrity: Damaged membranes can allow protein leakage, invalidating results. Include integrity checks using high molecular weight markers.
  • Non-specific binding: this compound may bind to the dialysis apparatus, reducing recovery. Silanized glass or specialized polymers can minimize this issue.
  • Temperature control: Precise maintenance of 37°C is critical as protein binding is temperature-dependent.
Applications and Significance

The determination of this compound protein binding has important clinical applications in special populations. Patients with hepatic impairment, renal dysfunction, or hypoalbuminemia may exhibit altered protein binding, potentially requiring dose adjustments. Additionally, the methodology described here can be applied to study drug-drug interactions at the protein binding level, particularly when this compound is co-administered with other antiepileptic drugs like valproic acid, which inhibits this compound glucuronidation and may indirectly influence its protein binding [2] [5]. Recent research has also suggested that certain patient populations, including those with Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD), may be more susceptible to this compound-induced hepatotoxicity, making understanding protein binding and free drug concentrations particularly relevant for safe medication use [6].

Conclusion

Equilibrium dialysis provides a robust and reliable method for determining this compound protein binding to human plasma proteins. The methodology outlined in this application note yields results consistent with literature values of approximately 55% binding, with the remaining free fraction representing the pharmacologically active drug moiety. This technique can be successfully implemented in most analytical laboratories with standard equipment and provides critical data for understanding this compound's pharmacokinetic behavior, particularly in special populations where protein binding may be altered. Furthermore, this approach can be adapted for investigating potential protein-binding interactions in polytherapy regimens common in epilepsy and bipolar disorder treatment.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Lamotrigine Glucuronide Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lamotrigine and Its Metabolic Profile

This compound (LTG) is a second-generation antiepileptic drug widely used for the treatment of focal and generalized seizures as well as bipolar I disorder. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. The principal metabolic pathway for this compound elimination is hepatic glucuronidation, specifically forming this compound-N2-glucuronide (LTG-N2-G) as the major metabolite. This metabolite accounts for approximately 70-90% of the excreted dose in humans, with renal excretion of unchanged this compound representing less than 10% of the administered dose [1]. The glucuronidation process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with recent evidence identifying multiple UGT isoforms involved in this metabolic transformation [2].

The characterization of LTG-N2-G is particularly important in clinical settings due to the significant interindividual variability observed in this compound pharmacokinetics. This variability arises from factors including genetic polymorphisms in UGT enzymes, drug-drug interactions, physiological conditions such as pregnancy, and patient-specific factors like renal function and body weight [1]. Additionally, the glucuronide metabolite itself has gained environmental significance as the principal source of this compound-derived compounds found in wastewater treatment plants and surface water [3]. This comprehensive document provides detailed analytical methods and experimental protocols for the synthesis, characterization, and quantification of this compound glucuronide metabolite to support pharmaceutical research and clinical therapeutic drug monitoring.

Metabolic Pathway and Enzyme Characterization

Primary Enzymes Involved in this compound Glucuronidation

The metabolism of this compound to its N2-glucuronide conjugate involves multiple UDP-glucuronosyltransferase (UGT) enzymes, with varying contributions from different isoforms. Recent systematic reaction phenotyping studies have revealed that UGT1A4 and UGT2B10 serve as the primary enzymes responsible for this compound N2-glucuronidation, with fraction metabolized (fₘ) values ranging from 0.42-0.64 for UGT1A4 and 0.32-0.57 for UGT2B10 [2]. These findings were confirmed through multiple orthogonal approaches including relative expression factors (REF), relative activity factors (RAF) scaling, and chemical inhibition studies using isoform-selective inhibitors. Additionally, human recombinant UGT mapping experiments have identified several secondary UGT isoforms capable of catalyzing this reaction, including UGT1A1, 1A3, 1A9, 2B4, and 2B7 [2].

Earlier studies had suggested UGT1A4 as the predominant enzyme, with some contributions from UGT1A3, but notably found that UGT2B7 and UGT2B4 showed no measurable activity in human liver microsomes [4]. This apparent discrepancy highlights the importance of using multiple complementary approaches for comprehensive reaction phenotyping. The metabolic pathway involves the formation of a quaternary ammonium glucuronide at the 2-position of the triazine ring, which is an unusual N-glucuronidation reaction compared to the more common O-glucuronidation pathways for many drugs [4].

Factors Influencing Metabolic Variability

The glucuronidation of this compound exhibits substantial interindividual variability, which has important clinical implications for dose optimization. Genetic polymorphisms in UGT enzymes significantly impact this compound clearance, particularly UGT2B7-161TT genotype associated with lower clearance compared to GT and GG genotypes, and UGT2B7 372 GG genotype showing particularly high clearance (117% higher compared to AA genotype) [1]. Additionally, non-genetic factors contribute to pharmacokinetic variability, including concomitant medications such as enzyme inducers (e.g., carbamazepine, phenytoin) which increase clearance, and inhibitors (e.g., valproic acid) which decrease clearance [1] [2]. Physiological factors such as pregnancy, renal function, body weight, and smoking status also significantly influence this compound glucuronidation rates [1].

Table 1: Enzyme Kinetics of this compound N2-Glucuronide Formation by UGT Isoforms

UGT Isoform Relative Activity Contribution (fₘ) Inhibitor Sensitivity
UGT1A4 High 0.42-0.64 Hecogenin
UGT2B10 High 0.32-0.57 Desloratadine
UGT1A3 Moderate Not determined -
UGT1A1 Low Not determined -
UGT2B7 Not measurable Not applicable -

The following diagram illustrates the complete metabolic pathway of this compound, highlighting the key enzymes involved and factors influencing its glucuronidation:

G This compound This compound LTG_N2_G LTG_N2_G This compound->LTG_N2_G Glucuronidation UGT1A4 UGT1A4 UGT1A4->this compound Primary Enzyme UGT2B10 UGT2B10 UGT2B10->this compound Primary Enzyme SecondaryUGTs SecondaryUGTs SecondaryUGTs->this compound Minor Contributors GeneticFactors GeneticFactors GeneticFactors->UGT1A4 Polymorphisms GeneticFactors->UGT2B10 Polymorphisms DrugInteractions DrugInteractions DrugInteractions->UGT1A4 Inhibition/Induction DrugInteractions->UGT2B10 Inhibition/Induction ClinicalFactors ClinicalFactors ClinicalFactors->UGT1A4 Modulation ClinicalFactors->UGT2B10 Modulation

Figure 1: Metabolic Pathway of this compound Glucuronidation. The diagram illustrates the transformation of this compound to its N2-glucuronide metabolite primarily by UGT1A4 and UGT2B10 enzymes, with modulation by genetic factors, drug interactions, and clinical conditions.

Analytical Methods for Quantification

Chromatographic Techniques and Method Validation

The accurate quantification of this compound and its main metabolite this compound-N2-glucuronide (LTG-N2-G) requires sophisticated analytical methods with appropriate sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for simultaneous determination of this compound and its metabolites in biological matrices [5]. Recent advances have led to the development of UHPLC-MS/MS methods that offer rapid analysis with run times as short as 3.0 minutes per sample while requiring minimal sample volumes of only 5 μL plasma [5]. These methods typically utilize simple protein precipitation with methanol for sample preparation, providing efficient extraction while maintaining simplicity and time-effectiveness compared to more complex extraction procedures.

Method validation parameters for these analytical techniques have demonstrated excellent performance characteristics. The lower limit of quantification (LLOQ) is typically established at 0.25 mg/L for both this compound and LTG-N2-G, with calibration curves showing excellent linearity (r² > 0.9997) across the concentration range of 0.25-20 mg/L for this compound and 0.25-15 mg/L for LTG-N2-G [1]. The accuracy of these methods, expressed as bias, is better than 13.1%, with precision (RSD) below 3.8% [1]. Selectivity is confirmed by the ratio of response in analyte-free plasmas to that in LLOQ samples being less than 6.7% for all analytes, indicating minimal matrix interference [5].

Alternative Sampling Approaches and Clinical Applications

In addition to conventional plasma analysis, alternative sampling techniques such as dried blood spots (DBS) have been developed and validated for this compound and LTG-N2-G quantification [6]. The DBS method demonstrates good correlation with plasma concentrations after accounting for haematocrit effects and blood cell-to-plasma partition coefficients, providing a reliable alternative for therapeutic drug monitoring that enables easier sample collection and storage [6]. This approach is particularly valuable for identifying altered metabolic activity through determination of the metabolite-to-parent ratio, which serves as an indicator of metabolic status in individual patients and can reveal clinically significant drug interactions [6].

The application of these analytical methods in clinical settings has revealed substantial variability in metabolic ratios across different patient populations. The LTG-N2-G/LTG ratio typically averages 0.44 in patients on this compound monotherapy, but this ratio decreases to 0.17 when co-administered with valproic acid (an inhibitor of glucuronidation) and increases to 0.82 when co-administered with enzyme inducers such as carbamazepine or phenytoin [5]. These quantitative relationships highlight the utility of simultaneous parent drug and metabolite monitoring in clinical practice for personalized dose optimization.

Table 2: Analytical Methods for this compound and Metabolite Quantification

Parameter HPLC-UV Method [1] UHPLC-MS/MS [5] DBS LC-MS/MS [6]
Sample Volume Not specified 5 μL plasma Dried blood spot
Run Time Not specified 3.0 min Not specified
LLOQ 0.25 mg/L Not specified 0.25 mg/L
Linearity (r²) >0.9997 Not specified Not specified
Accuracy (Bias) <13.1% Not specified Validated
Precision (RSD) <3.8% Not specified Validated
Sample Preparation Protein precipitation Protein precipitation Solid phase extraction

Experimental Protocols

In Vitro Glucuronidation Assay Using Human Liver Microsomes

Purpose: This protocol describes the procedure for assessing this compound glucuronidation activity using human liver microsomes (HLMs) to evaluate metabolic stability, enzyme kinetics, and inhibitory potential of new chemical entities.

Materials and Reagents:

  • Human liver microsomes (0.5-1.0 mg protein/mL final concentration)
  • This compound standard (1-1000 μM concentration range)
  • UDP-glucuronic acid (UDPGA, 5 mM final concentration)
  • Magnesium chloride (5 mM final concentration)
  • Tris-HCl or phosphate buffer (50 mM, pH 7.4)
  • Alamethicin (25 μg/mg protein) for membrane permeabilization
  • Stop solution: acetonitrile with internal standard

Procedure:

  • Microsome Activation: Pre-incubate HLMs with alamethicin on ice for 15 minutes to permeabilize membranes.
  • Reaction Mixture: Combine activated HLMs (0.5 mg/mL), MgCl₂ (5 mM), and this compound at varying concentrations in buffer.
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a water bath with gentle shaking.
  • Reaction Initiation: Start the reaction by adding UDPGA (5 mM final concentration).
  • Incubation: Maintain at 37°C for 30-120 minutes with continuous shaking.
  • Reaction Termination: Add ice-cold acetonitrile (2:1 v/v) containing internal standard to stop the reaction.
  • Sample Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C and collect supernatant for analysis.
  • Analysis: Quantify LTG-N2-G formation using validated LC-MS/MS methods described in Section 3.

Data Analysis: Calculate enzyme kinetic parameters (Kₘ, Vₘₐₓ, CLᵢₙₜ) using nonlinear regression to fit appropriate models (Michaelis-Menten or allosteric models). Include control reactions without UDPGA or without microsomes to account for non-enzymatic degradation.

Clinical Sample Analysis for Therapeutic Drug Monitoring

Purpose: This protocol details the simultaneous quantification of this compound and its metabolites LTG-N2-G and LTG-N2-oxide in human plasma for therapeutic drug monitoring and clinical research applications.

Materials and Reagents:

  • This compound, LTG-N2-G, and LTG-N2-oxide reference standards
  • Stable isotope-labeled internal standard (LTG-¹³C₃)
  • Methanol, acetonitrile, and formic acid (LC-MS grade)
  • Blank human plasma for calibration standards
  • Protein precipitation plates or tubes

Sample Preparation:

  • Thaw and Mix: Thaw plasma samples completely at room temperature and vortex mix thoroughly.
  • Aliquot: Transfer 5 μL of plasma to a protein precipitation plate/tube.
  • Internal Standard Addition: Add 100 μL of methanol containing internal standard (LTG-¹³C₃).
  • Precipitation: Vortex mix vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.
  • Collection: Transfer supernatant to LC-MS vials for analysis.

UHPLC-MS/MS Conditions:

  • Column: C18 reversed-phase (100 × 2.1 mm, 1.7-1.8 μm)
  • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 1-2 μL
  • Mass Spectrometer: ESI positive mode, multiple reaction monitoring (MRM)
  • Ion Transitions: LTG (256.1→109.1), LTG-N2-G (432.1→256.1), LTG-N2-oxide (272.1→153.1), LTG-¹³C₃ (259.1→112.1)

Validation Parameters: Assess selectivity, linearity, accuracy, precision, matrix effects, and stability according to FDA bioanalytical method validation guidelines.

The following workflow diagram illustrates the complete analytical procedure for clinical sample analysis:

G SampleCollection Sample Collection (Plasma or Dried Blood Spot) SamplePreparation Sample Preparation Protein Precipitation SampleCollection->SamplePreparation 5-50 μL Chromatography UHPLC Separation C18 Column, 3.0 min Runtime SamplePreparation->Chromatography Supernatant MassDetection MS/MS Detection MRM Mode, ESI+ Chromatography->MassDetection Eluted Analytes DataAnalysis Data Analysis Quantification & Metabolic Ratios MassDetection->DataAnalysis Chromatographic Data ClinicalInterpretation Clinical Interpretation Dosing Adjustment DataAnalysis->ClinicalInterpretation Concentrations & Ratios

Figure 2: Analytical Workflow for this compound and Metabolite Quantification. The diagram outlines the sequential steps from sample collection to clinical interpretation for therapeutic drug monitoring of this compound and its metabolites.

Clinical Relevance and Applications

Pharmacogenetics and Personalized Dosing

The glucuronidation pathway of this compound exhibits substantial interindividual variability largely influenced by genetic polymorphisms in UGT enzymes. Population pharmacokinetic studies have demonstrated that specific genetic variants significantly impact this compound clearance, with UGT2B7-161TT genotype associated with lower clearance compared to GT and GG genotypes, and UGT2B7 372 GG genotype showing particularly high clearance (117% higher compared to AA genotype) [1]. These genetic influences contribute to the wide therapeutic range of this compound dosing requirements, varying from 25-400 mg daily in different patient populations. Understanding these pharmacogenetic determinants enables more precise personalized dosing strategies that optimize therapeutic outcomes while minimizing adverse effects.

The clinical implementation of this compound therapeutic drug monitoring, including metabolite quantification, provides valuable insights for dose adjustment in various clinical scenarios. The metabolite-to-parent ratio (LTG-N2-G/LTG) serves as a useful biomarker for assessing metabolic capacity, with typical ratios of approximately 0.44 in monotherapy patients, decreasing to 0.17 with valproic acid co-administration, and increasing to 0.82 with enzyme-inducing drugs [5]. Additionally, physiological states such as pregnancy significantly alter this compound glucuronidation, with estradiol inducing UGT activity and substantially increasing clearance, necessitating dose adjustments throughout pregnancy and postpartum [1] [7].

Drug-Drug Interactions and Clinical Implications

This compound is subject to numerous clinically significant drug-drug interactions mediated through effects on its glucuronidation pathway. Valproic acid demonstrates a particularly strong inhibitory effect, decreasing this compound clearance by approximately 54% in combination therapy and by 21% in triple therapy with carbamazepine, potentially leading to increased risk of adverse effects including severe cutaneous reactions such as Stevens-Johnson syndrome [1] [7]. Conversely, enzyme-inducing drugs such as carbamazepine, phenytoin, rifampicin, and oral contraceptives containing estradiol significantly increase this compound clearance, reducing its plasma concentrations and potentially compromising seizure control [1] [7].

The recently identified role of UGT2B10 in this compound metabolism provides new insights into the mechanism underlying the interaction with valproic acid, which appears to involve inhibition of this specific UGT isoform [2]. This understanding facilitates better prediction and management of drug interactions in clinical practice, particularly for patients requiring polytherapy for comorbid conditions. Additionally, the characterization of minor metabolites such as LTG-N2-oxide has toxicological significance, as this arene oxide metabolite may contribute to the cutaneous adverse reactions associated with this compound therapy [5].

Environmental Fate and Significance

The glucuronide metabolite of this compound has gained attention beyond clinical pharmacology due to its environmental persistence and transformation. Studies have demonstrated that This compound-N2-glucuronide serves as the principal source of this compound-derived compounds detected in wastewater treatment plants and surface waters [3]. In wastewater treatment systems, LTG-N2-G undergoes transformation following pseudo-first-order kinetics to form oxo-lamotrigine (OXO-LMG) and this compound itself, though kinetic experiments suggest an incomplete mass balance, indicating the formation of additional transformation products [3].

The environmental significance of this compound and its metabolites stems from their resistance to degradation in conventional wastewater treatment processes. Biodegradation experiments with activated sludge have demonstrated that this compound itself is highly resistant to microbial degradation, while the glucuronide metabolite undergoes partial transformation during wastewater treatment [3]. These findings highlight the importance of considering pharmaceutical metabolites in environmental risk assessments and the development of advanced treatment technologies for improved removal of pharmaceutical compounds and their transformation products from wastewater.

Conclusion

The comprehensive characterization of this compound glucuronide metabolite synthesis and analysis is essential for optimizing this compound therapy across diverse patient populations. The detailed protocols and application notes presented in this document provide researchers and clinicians with standardized methodologies for assessing metabolic disposition, identifying factors contributing to pharmacokinetic variability, and implementing personalized treatment approaches. The growing understanding of the specific UGT isoforms involved in this compound glucuronidation, particularly the recently characterized role of UGT2B10 alongside UGT1A4, enables more precise prediction of drug interactions and genetic influences on this compound disposition. The continued refinement of analytical methods, including the development of high-throughput UHPLC-MS/MS techniques and alternative sampling approaches such as dried blood spots, supports the expanding role of therapeutic drug monitoring in clinical practice. Furthermore, the environmental significance of this compound glucuronide as a precursor to persistent transformation products highlights the importance of considering pharmaceutical metabolism beyond clinical pharmacology to encompass environmental health perspectives.

References

Comprehensive Application Notes and Protocols for Automated Sample Preparation and Bioanalysis of Lamotrigine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lamotrigine Bioanalysis

This compound (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) is a broad-spectrum antiepileptic drug widely used for the treatment of epilepsy and bipolar disorder. Therapeutic Drug Monitoring (TDM) of this compound is clinically essential due to its significant pharmacokinetic variability caused by genetic polymorphisms, drug interactions, and physiological conditions. The conventional biological matrix for this compound TDM has been plasma or serum, which requires invasive venipuncture and presents challenges for frequent monitoring. However, recent advancements in bioanalytical techniques have enabled the development of innovative approaches utilizing alternative matrices such as saliva, dried blood spots (DBS), and oral fluid, coupled with automated sample preparation methodologies that enhance throughput, reproducibility, and efficiency in analytical laboratories.

The development of automated sample preparation techniques represents a significant advancement in this compound bioanalysis, addressing the need for high-throughput, reproducible, and efficient methodologies in clinical and research settings. These techniques include microextraction by packed sorbent (MEPS), solid-phase extraction (SPE), and novel microsampling approaches that minimize sample volume requirements while maintaining analytical sensitivity and specificity. This document provides comprehensive application notes and detailed experimental protocols for the automated sample preparation and bioanalysis of this compound across different biological matrices, incorporating validated methods that can be implemented in research and clinical laboratory settings.

Sample Preparation Techniques

Modern Extraction Approaches
  • Microextraction by Packed Sorbent (MEPS): MEPS represents a significant miniaturization of conventional solid-phase extraction techniques, allowing for multiple extractions using the same cartridge with minimal sample volumes (as low as 10-50 μL of plasma or saliva). This technique has been successfully applied for this compound extraction from both plasma and saliva matrices, with recovery rates exceeding 80% and effective elimination of matrix interferences. The MEPS procedure involves conditioning with methanol and water, sample loading, washing with water or aqueous solutions, and elution with mobile phase or organic solvents. This approach is particularly suitable for high-throughput environments and can be easily automated with commercial liquid handlers [1].

  • Solid-Phase Extraction (SPE): Conventional SPE remains a robust and reliable technique for this compound extraction from various biological matrices. Recent methodologies have utilized Strata-X cartridges for saliva samples and Oasis HLB cartridges for plasma, with optimized washing and elution conditions that yield extraction efficiencies above 85%. The SPE approach provides excellent sample clean-up, particularly important for complex matrices like DBS, where additional interfering compounds may be co-extracted. Automation of SPE has been achieved through various commercial systems that handle the entire extraction process, from conditioning to elution, significantly reducing manual intervention and improving reproducibility [2] [3].

  • Saliva Sample Preparation: Saliva represents a promising alternative matrix for TDM of this compound, with demonstrated good correlation between salivary and plasma concentrations. Sample preparation from saliva typically involves centrifugation to remove particulate matter, followed by dilution with phosphate buffer (typically 0.1 M K₂HPO₄) before extraction. The non-invasive nature of saliva collection facilitates more frequent monitoring and improved patient compliance, particularly in pediatric and geriatric populations. Recent studies have validated SPE for saliva samples, overcoming previous limitations associated with protein precipitation and liquid-liquid extraction methods [2] [1].

Comparison of Sample Preparation Methods

Table 1: Comparison of Sample Preparation Methods for this compound Bioanalysis

Method Sample Volume Recovery (%) Matrix Automation Potential Key Advantages
MEPS 10-50 μL >80% Plasma, Saliva High Minimal solvent consumption, reusable cartridges
SPE 50-300 μL >85% Plasma, Saliva, DBS High Excellent sample clean-up, well-established
Protein Precipitation 50-100 μL >90% Plasma Moderate Rapid, minimal optimization required
Liquid-Liquid Extraction 100-500 μL >75% Plasma Low No cartridge costs, simple implementation
DBS Extraction 10-30 μL spot >80% DBS Moderate Minimal sample volume, shipping and storage benefits

HPLC Analysis of this compound

Chromatographic Conditions

High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) represents a widely accessible methodology for this compound quantification in biological matrices. The optimal chromatographic separation is achieved using reverse-phase columns, with XBridge Shield RP18 (4.6 × 250 mm, 5 μm) and similar columns providing excellent retention and peak shape for this compound. The mobile phase composition typically consists of a mixture of aqueous buffer (phosphate buffer pH 6.5 or formic acid 0.1%) and organic modifiers (acetonitrile or methanol) in isocratic or gradient elution mode. For isocratic separation, a common mobile phase ratio is acetonitrile-phosphate buffer (30:70, v/v) at a flow rate of 1.0 mL/min, resulting in this compound retention times of approximately 4-6 minutes [4].

Detection is optimally performed at wavelengths of 305-315 nm, where this compound exhibits maximum UV absorption. The use of diode array detectors allows for peak purity assessment by monitoring multiple wavelengths simultaneously. The internal standard approach is recommended to compensate for extraction and injection variability, with chloramphenicol, papaverine, or structural analogs demonstrating excellent chromatographic behavior and extraction characteristics similar to this compound. The injection volume typically ranges from 5-20 μL, depending on the detection sensitivity requirements and sample concentration [1] [4].

Method Validation Parameters
  • Linearity and Range: HPLC-DAD methods for this compound typically demonstrate linear responses over concentration ranges of 0.1-10 μg/mL for plasma samples and 10-2000 ng/mL for saliva, with correlation coefficients (R²) exceeding 0.995. The lower limit of quantification (LLOQ) for this compound in plasma has been established at 0.1 μg/mL, which is adequate for therapeutic drug monitoring given the therapeutic range of 1-15 μg/mL [2] [4].

  • Precision and Accuracy: Intra-day and inter-day precision for HPLC methods, expressed as coefficient of variation (CV%), generally remains below 10% across quality control concentrations. Method accuracy, determined as the percentage deviation from nominal concentrations, typically falls within ±10% of the true value, well within acceptable validation criteria [1] [4].

  • Selectivity and Specificity: HPLC methods with DAD detection demonstrate excellent selectivity for this compound, with no interference from endogenous matrix components or commonly co-administered medications. The use of photodiode array detection facilitates peak purity assessment through spectral comparison, ensuring accurate identification and quantification of this compound [4].

Table 2: HPLC Conditions for this compound Bioanalysis

Parameter Conditions Alternative Conditions
Column XBridge Shield RP18 (4.6 × 250 mm, 5 μm) Cadenza CD-C18 (100 × 2 mm, 3 μm)
Mobile Phase Acetonitrile-phosphate buffer pH 6.5 (30:70, v/v) Acetonitrile-0.1% formic acid (gradient)
Flow Rate 1.0 mL/min 0.2-0.5 mL/min
Injection Volume 20 μL 5-50 μL
Detection Wavelength 305-315 nm 248 nm (for saliva methods)
Column Temperature Ambient 30-40°C
Run Time 10 min 3.5-15 min

LC-MS/MS Analysis

Mass Spectrometric Detection

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for this compound quantification compared to conventional HPLC methods. Mass spectrometric detection typically employs electrospray ionization (ESI) in positive ion mode, with this compound showing optimal response as [M+H]+ ion with m/z 256.1. The most abundant and characteristic product ion for this compound appears at m/z 211.3 (loss of -NCH), which is used for quantification in multiple reaction monitoring (MRM) mode. For isotopically labeled internal standards (this compound-¹³C₃,¹⁵N₄ or this compound-¹³C₃,d₃), transitions of m/z 262.1→217.2 or m/z 261.1→216.1 are typically monitored [5] [3] [6].

The ion source parameters are optimized for this compound detection, with typical settings including ion spray voltage of 2000-5500 V, source temperature of 400-550°C, and nebulizer and heater gas flows adjusted for optimal ionization efficiency. Compound-specific parameters such as declustering potential (48-56 V), collision energy (25-37 eV), and collision cell exit potential (12-14 V) are optimized to maximize sensitivity while maintaining signal stability. The use of stable isotope-labeled internal standards provides excellent compensation for matrix effects and recovery variations, resulting in improved accuracy and precision compared to structural analog internal standards [5] [3].

Ultra-Fast LC-MS/MS Methods

Recent advancements in LC-MS/MS instrumentation have enabled the development of rapid quantification methods for this compound with total run times as short as 3.5 minutes. These methods utilize high-strength silica (HSS) or fused-core columns (e.g., Poroshell 120 SB-C18, 4.6 × 50 mm, 2.7 μm) with gradient elution at elevated flow rates (0.8 mL/min). The rapid gradient typically employs 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile, achieving this compound retention times of approximately 1.6-2.2 minutes. These high-throughput methods are particularly valuable in clinical laboratories processing large sample batches for therapeutic drug monitoring [3] [7].

The LC-MS³ approach represents a further refinement for enhanced specificity, particularly in complex matrices. This strategy employs triple-stage fragmentation using hybrid linear ion trap-triple quadrupole instruments, providing additional selectivity through characteristic secondary fragment ions. While slightly reducing sensitivity, this approach effectively eliminates potential interferences in challenging matrices like dried blood spots or saliva, where matrix effects can significantly impact quantification accuracy [7].

Analysis in Alternative Matrices

Dried Blood Spots (DBS)
  • Sample Collection and Preparation: DBS sampling involves collecting small volumes of blood (typically 10-30 μL) onto specialized cellulose cards (Whatman 903), followed by drying and storage at ambient temperature with desiccant. For analysis, disc punches (6-8 mm diameter) are extracted with organic solvents (methanol, acetonitrile, or mixtures with water), often with sonication assistance to enhance recovery. A critical consideration in DBS analysis is the hematocrit effect, which can influence spot formation, diffusion characteristics, and extraction efficiency. Recent methodologies have demonstrated that this compound quantification in DBS shows minimal hematocrit effect within clinically relevant ranges (30-50%), making it suitable for routine TDM [6] [8].

  • Analytical Performance and Correlation: Validated LC-MS/MS methods for this compound in DBS demonstrate linear ranges of 0.1-20 μg/mL, with precision (CV%) below 10% and accuracy within ±12% of nominal values. Comparative studies have established excellent correlation between DBS and plasma concentrations (r² > 0.95), with conversion factors accounting for hematocrit and blood-to-plasma distribution. The simultaneous quantification of this compound and its primary metabolite (this compound-N2-glucuronide) in DBS provides additional clinical value by enabling metabolic phenotyping to identify drug interactions or genetic polymorphisms affecting glucuronidation capacity [6].

Saliva and Oral Fluid

Saliva and oral fluid represent completely non-invasive matrices for this compound TDM, with demonstrated correlation between salivary and plasma concentrations reflecting the pharmacologically active unbound drug fraction. Sample collection involves passive drool or specialized collection devices, followed by centrifugation to remove particulate matter. The sample preparation typically requires less extensive clean-up compared to plasma, with dilution in phosphate buffer followed by MEPS or SPE extraction. Validated methods show linear ranges of 10-2000 ng/mL for saliva, adequate for TDM given the typical salivary concentrations approximately 40-50% of plasma levels [2] [1] [8].

The advantages of salivary monitoring include minimal infection risk, elimination of venipuncture discomfort, and feasibility for home-based sampling, enabling more comprehensive pharmacokinetic profiling. However, considerations include potential contamination from oral administration, flow rate dependence, and pH influence on drug partitioning. Recent validation studies demonstrate excellent agreement between salivary concentrations and plasma free fractions, supporting the clinical utility of saliva as an alternative matrix for this compound TDM [2] [1].

Experimental Protocols

MEPS-HPLC-DAD Protocol for Plasma and Saliva

Table 3: MEPS-HPLC-DAD Protocol for this compound Quantification in Plasma and Saliva

| Step | Parameter | Conditions | Notes | |----------|---------------|----------------|-----------| | Sample Preparation | Volume | 50 μL plasma/saliva | Add 25 μL IS (chloramphenicol, 10 μg/mL) | | MEPS Conditioning | Solvents | 250 μL methanol, 250 μL water | Draw and discard at 10-20 μL/s | | Sample Loading | Cycles | 10-15 aspiration-ejection cycles | 5-10 μL/s flow rate | | Washing | Solution | 250 μL 5% methanol | Remove matrix interferences | | Elution | Solvent | 100 μL mobile phase | Collect for analysis | | HPLC Analysis | Column | C18 (250 × 4.6 mm, 5 μm) | Maintain at 25-30°C | | Mobile Phase | Composition | Acetonitrile-phosphate buffer pH 3.5 (22:78, v/v) | Filter and degas | | Flow Rate | 1.2 mL/min | Backpressure ~2000 psi | | Detection | Wavelength | 306 nm | Reference 360 nm | | Injection Volume | 20 μL | Fixed loop |

Step-by-Step Procedure:

  • Sample Preparation: Thaw frozen plasma or saliva samples at room temperature and vortex mix for 30 seconds. Transfer 50 μL aliquot to a clean microtube and add 25 μL of internal standard working solution (chloramphenicol, 10 μg/mL in methanol) [1].

  • MEPS Conditioning: Attach a BIN (barrel insert and needle) MEPS cartridge containing 4 mg of C8 sorbent to the MEPS syringe. Condition the sorbent by drawing up and discarding 250 μL of methanol followed by 250 μL of purified water at a flow rate of 10-20 μL/second [1].

  • Sample Loading: Draw the prepared sample through the MEPS cartridge using 10-15 complete aspiration-ejection cycles (approximately 100-150 μL per cycle) at a flow rate of 5-10 μL/second to ensure efficient extraction [1].

  • Washing Step: Remove potential matrix interferences by drawing up and discarding 250 μL of 5% methanol solution in water through the MEPS cartridge [1].

  • Elution: Elute the extracted this compound directly into an HPLC vial by slowly drawing 100 μL of mobile phase through the cartridge and dispensing into the vial. The eluate is directly compatible with HPLC injection [1].

  • Chromatographic Analysis: Inject 20 μL of the eluate onto the HPLC system equipped with a C18 column (250 × 4.6 mm, 5 μm) maintained at 25-30°C. Perform isocratic elution with acetonitrile-phosphate buffer pH 3.5 (22:78, v/v) at 1.2 mL/min with detection at 306 nm [1].

Automated SPE LC-MS/MS Protocol for Plasma

Materials and Reagents:

  • This compound certified reference standard (≥98% purity)
  • Isotopically labeled internal standard (this compound-¹³C₃,¹⁵N₄)
  • Oasis HLB SPE cartridges (1 cc, 10 mg) or equivalent
  • LC-MS grade methanol, acetonitrile, and formic acid
  • Blank human plasma for calibration standards and quality controls

Sample Preparation Workflow:

G A Plasma Sample (50 μL) B Add IS & Water A->B C Vortex Mix (30 sec) B->C D Load to SPE Cartridge C->D E Wash with Water D->E F Elute with Solvent E->F G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H

Sample Preparation Workflow for Automated SPE LC-MS/MS Analysis

Detailed Procedure:

  • SPE Cartridge Conditioning: Using an automated SPE system, condition Oasis HLB cartridges (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water at a flow rate of approximately 1-2 mL/min [3].

  • Sample Preparation: Aliquot 50 μL of plasma into a 96-well plate and add 100 μL of internal standard working solution (this compound-¹³C₃,¹⁵N₄, 100 ng/mL in acetonitrile/water, 50:50, v/v) and 350 μL of distilled water. Seal the plate and mix thoroughly by vortexing for 30 seconds [3].

  • Sample Loading and Washing: Load the diluted samples onto the conditioned SPE cartridges at a flow rate of 0.5-1 mL/min. Wash the cartridges with 2 × 1.0 mL of distilled water to remove interfering compounds [3].

  • Elution: Elute this compound and internal standard with 500 μL of acetonitrile/methanol (9:1, v/v) into a clean collection plate. The elution flow rate should be reduced to 0.2-0.5 mL/min to ensure efficient recovery [3].

  • Post-Extraction Processing: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 μL of mobile phase (0.1% formic acid in water/acetonitrile, 2:1, v/v), seal the plate, and vortex mix for 60 seconds [3].

  • LC-MS/MS Analysis: Inject 5 μL onto the LC-MS/MS system equipped with a Cadenza CD-C18 column (100 × 2 mm, 3 μm) maintained at 40°C. Use gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) at 0.2 mL/min: 0-1.0 min (20% B), 1.0-2.0 min (20-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-20% B), 2.6-3.5 min (20% B). Monitor MRM transitions: m/z 256.1→211.1 for this compound and m/z 261.1→216.1 for internal standard [3].

Dried Blood Spot Analysis Protocol

Materials and Special Equipment:

  • Whatman 903 protein saver cards or equivalent
  • Disposable lancets (for capillary blood collection)
  • DBS hole puncher (6-8 mm)
  • 96-well deep well plates
  • Ultrasonic bath

Step-by-Step Procedure:

  • Sample Collection: Apply 30 μL of capillary or venous blood onto Whatman 903 protein saver cards, ensuring complete saturation of the marked circle. Air dry the spots horizontally for at least 3 hours at room temperature [6] [8].

  • Sample Preparation: Punch a 6 mm disc from the center of each DBS using a calibrated hole puncher and transfer to a 2 mL deep well plate. Add 10 μL of internal standard working solution (this compound-¹³C₃,¹⁵N₄, 1 μg/mL in methanol) to each well [6].

  • Extraction: Add 500 μL of methanol:water (90:10, v/v) containing 0.1% formic acid to each well. Seal the plate and extract using sonication for 15 minutes followed by shaking at 600 rpm for 30 minutes at room temperature [6].

  • Sample Clean-up: Transfer the supernatant to a clean 96-well plate after centrifugation at 4000 × g for 10 minutes. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase [6].

  • LC-MS/MS Analysis: Inject 5-10 μL onto the LC-MS/MS system using the chromatographic conditions described in section 6.2, with extended linearity to cover the range of 0.1-20 μg/mL for both this compound and its N-2 glucuronide metabolite [6].

Method Validation Results

Validation Parameters

Table 4: Method Validation Summary for this compound Bioanalysis

Validation Parameter HPLC-DAD (Plasma) LC-MS/MS (Plasma) MEPS-HPLC (Saliva) DBS LC-MS/MS
Linear Range (μg/mL) 0.1-10 0.002-1.2 0.01-2.0 0.1-20
Correlation Coefficient (R²) >0.995 >0.998 >0.997 >0.993
LLOQ (μg/mL) 0.1 0.005 0.01 0.1
Intra-day Precision (%CV) <9.0 <5.0 <7.5 <6.8
Inter-day Precision (%CV) <10.0 <6.0 <9.5 <7.5
Accuracy (% Bias) ±10.0 ±6.0 ±8.0 ±10.0
Extraction Recovery (%) >85 >90 >80 >80
Matrix Effect (%) - <15 - <15
Stability Assessment

Comprehensive stability evaluation is essential for validating robust bioanalytical methods. This compound demonstrates acceptable stability under various conditions: in plasma and saliva at room temperature for at least 6 hours, through three freeze-thaw cycles (-20°C to room temperature), and in processed samples in autosampler conditions (10-15°C) for at least 24 hours. DBS samples show particular stability advantages, with this compound remaining stable for at least 30 days at room temperature with desiccant, facilitating simplified storage and shipping conditions compared to traditional plasma samples [5] [3] [6].

Conclusion

The implementation of automated sample preparation approaches for this compound bioanalysis significantly enhances analytical efficiency, reproducibility, and throughput in both research and clinical settings. The methodologies detailed in this document—including MEPS, automated SPE, and DBS extraction—provide robust and reliable options for this compound quantification across multiple biological matrices. These advanced techniques facilitate the trend toward miniaturized and decentralized sampling approaches, enabling more patient-centric therapeutic drug monitoring while maintaining the rigorous analytical standards required for clinical decision-making.

The correlation established between alternative matrices (saliva, DBS) and plasma concentrations supports their clinical applicability for this compound TDM. Furthermore, the simultaneous quantification of this compound and its primary metabolite provides additional clinical value by offering insights into metabolic status and potential drug interactions. As bioanalytical technology continues to advance, further automation and integration of these methodologies will continue to enhance the efficiency and accessibility of this compound therapeutic drug monitoring, ultimately contributing to optimized pharmacotherapy for patients requiring this compound treatment.

References

managing lamotrigine Stevens-Johnson syndrome risk

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Risk Factors & Clinical Presentation

A key aspect of risk management is understanding the genetic and clinical characteristics of lamotrigine-induced SJS/TEN. The table below summarizes the major genetic alleles and clinical features identified in recent studies.

Risk Factor / Characteristic Details Relevant Populations Citations
Key HLA Alleles HLA-B*15:02 Han Chinese, Southeast Asian [1] [2] [3]
HLA-B*31:01 Japanese [1]
HLA-B*44:03 Korean [1]
Emerging Demographics Younger, female patients with fewer comorbidities; longer hospital stays. Based on a 2024 retrospective study [2]
Common Clinical Signs Prodromal fever, malaise; rash progressing to blisters; mucosal involvement; positive Nikolsky sign. General presentation [1] [4] [5]
High-Risk Drug Interactions Concomitant use with valproic acid (inhibits this compound metabolism, increasing serum levels). Patients on multiple antiepileptics [5] [3]

Causality Assessment Tools (CATs)

Establishing a definitive link between this compound exposure and SJS/TEN is challenging. The table below compares the performance of three primary assessment tools, showing that all have room for improvement.

Assessment Tool Description Inter-Rater Reliability (Kappa) Validity (c-statistic)
ALDEN Algorithm of Drug Causality for Epidermal Necrolysis; specific for SJS/TEN. 0.22 (Fair) 0.65
Naranjo General-purpose Adverse Drug Reaction (ADR) probability scale. 0.11 (Poor) 0.54
Liverpool General-purpose ADR causality assessment tool. 0.12 (Poor) 0.55

This data is derived from a study where seven investigators applied these tools to 10 confirmed SJS/TEN cases [6] [7]. The ALDEN algorithm demonstrated the best performance among the available tools, though its reliability is still only "fair" [6].

Proposed this compound-SJS/TEN Pathway

The diagram below illustrates the hypothesized mechanistic pathway for this compound-induced SJS/TEN, integrating genetic, metabolic, and immune factors.

G cluster_1 Genetic & Metabolic Phase This compound This compound GeneticPredisposition Genetic Predisposition (e.g., HLA-B*15:02) Metabolism This compound Metabolism ImmuneActivation Immune System Activation Metabolism->ImmuneActivation KeratinocyteDeath Keratinocyte Apoptosis ImmuneActivation->KeratinocyteDeath SJS_TEN SJS/TEN Clinical Presentation KeratinocyteDeath->SJS_TEN Immune Immune Pathogenesis Pathogenesis Phase Phase        color=        color=

Clinical Management & Research Protocols

For researchers designing studies or evaluating cases, the following protocols and methodologies are critical.

Patient Management Protocol

A standardized approach to patient care is vital upon suspicion of SJS/TEN. Key steps include:

  • Immediate Drug Cessation: Promptly discontinue this compound and any other non-essential suspected drugs [1] [4] [5].
  • Supportive Care: This is the mainstay of treatment and should involve:
    • Hospital Admission: Preferably to an intensive care unit (ICU) or a specialized burn unit [1] [2].
    • Fluid Resuscitation & Nutritional Support: Manage fluid and electrolyte losses through the denuded skin [4] [5].
    • Wound & Mucosal Care: Implement sterile, non-adherent dressings and meticulous care of oral, ocular, and genitourinary mucosa to prevent infection [4] [5].
  • Multidisciplinary Team (MDT): Engage a team including intensivists, dermatologists, ophthalmologists, and other specialists for comprehensive care [4] [5].
  • Adjunctive Therapies: While evidence is varied, treatments used in practice include:
    • Systemic Corticosteroids (e.g., intravenous dexamethasone) [4].
    • Intravenous Immunoglobulin (IVIG) [4] [5].
    • Immunosuppressants like cyclosporine [1].
Causality Assessment Methodology

To determine if this compound caused a specific SJS/TEN case, researchers can apply the following method, as used in comparative studies [6] [7]:

  • Case Preparation: Compile de-identified patient data, including medical history, detailed clinical presentation of the cutaneous adverse reaction, and a complete timeline of all drug exposures (start/stop dates).
  • Tool Application: Have multiple blinded reviewers independently apply the ALDEN, Naranjo, and Liverpool causality assessment tools to the case data.
  • Statistical Analysis: Calculate inter-rater reliability (e.g., Cohen's Kappa) for each tool and validity (c-statistic) by comparing the tool's output to an expert reviewer's opinion.
  • Interpretation: Acknowledge that while ALDEN may perform best, all tools have limitations. The study concludes that "development of an enhanced tool that can incorporate data from immunological testing and pharmacogenetic results may strengthen CAT usefulness" [6].
Experimental HLA Screening Protocol

A core preventative strategy is pre-treatment genetic screening. A proposed protocol is:

  • Patient Enrollment: Identify patients for whom this compound therapy is being considered.
  • Genotyping: Perform genetic testing for high-risk alleles (e.g., HLA-B*15:02, HLA-B*31:01) using a validated method such as PCR.
  • Risk Stratification & Intervention:
    • Positive for High-Risk Allele: Consider alternative medications. If this compound is absolutely necessary, provide extensive patient counseling and implement enhanced monitoring.
    • Negative for High-Risk Alleles: Standard dosing and monitoring can proceed, though vigilance is still required as other unknown factors may contribute. This approach is supported by the FDA recommendation to test for associated HLA subtypes prior to starting this compound [1] [8].

Key Takeaways for Professionals

  • Genetic Screening is Foundational: Implementing pre-therapy screening for HLA-B*15:02 and other population-specific alleles is a critical risk mitigation step in drug development and clinical trial design [1].
  • Use the Right Tool for Assessment: For post-market surveillance and case report analysis, the ALDEN algorithm is the most valid specialized tool for establishing drug causality in SJS/TEN, despite its limitations [6].
  • Mechanism is Multifactorial: The pathogenesis is not solely genetic. Research should also focus on metabolic factors, such as the interaction with valproic acid and the role of specific UGT enzymes, which can influence drug concentration and risk [5] [3].

References

lamotrigine drug interactions valproate carbamazepine

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Interactions: A Summary Table

The most critical interactions for these antiepileptic drugs (AEDs) are pharmacokinetic, primarily affecting metabolism. The table below summarizes the core mechanisms and clinical impacts.

Drug Combination Interaction Effect on Lamotrigine Primary Mechanism Clinical Management & Dose Adjustment
This compound + Valproate Increased plasma concentrations (by ~50-200%) and half-life (to >60 hours) [1] [2] Valproate inhibits the UGT1A4 enzyme, strongly reducing this compound clearance [1] [2]. This compound dose must be reduced. Initial dose is 25 mg every other day when combined with valproate; slower titration is required [1].
This compound + Carbamazepine Decreased plasma concentrations (by ~40-50%) and half-life (to ~14 hours) [3] [2] Carbamazepine induces UGT enzymes, increasing this compound clearance [3] [2]. Higher this compound doses are typically needed. Standard initial dose is 50 mg/day when replacing an enzyme-inducing AED without valproate [3].
This compound + Carbamazepine Potential increase in carbamazepine-epoxide metabolite [3] Pharmacodynamic interaction and potential inhibition of epoxide metabolism [3]. Monitor for symptoms of carbamazepine toxicity (dizziness, drowsiness, ataxia). A carbamazepine dose reduction may be needed [3].

Mechanisms of Interaction: Metabolic Pathways

Understanding the mechanistic basis of these interactions is crucial for predicting their clinical impact and designing related experiments.

G This compound This compound Lamotrigine_Glucuronide This compound Glucuronide (Inactive) This compound->Lamotrigine_Glucuronide Glucuronidation UGT1A4 UGT1A4 UGT1A4->Lamotrigine_Glucuronide Catalyzes Valproate Valproate (Inhibitor) Valproate->UGT1A4 Inhibits Carbamazepine Carbamazepine (Inducer) Carbamazepine->UGT1A4 Induces

Beyond metabolism, transporter-based interactions are an important consideration in drug resistance and disposition. Research indicates that carbamazepine and valproate can induce the expression and function of efflux transporters like ABCB1 (P-gp) and ABCC2 (MRP2) in tissues such as the liver and intestine, which may reduce the bioavailability of co-administered drugs that are transporter substrates [4]. In vitro studies suggest that this compound itself has minimal effect on these major transporters [4].

Experimental Protocols for DDI Studies

Here are detailed methodologies for studying these interactions, leveraging common laboratory techniques.

Protocol 1: Using HPLC to Monitor Drug-Protein Binding (Serum Albumin)

This protocol is based on zonal elution methods using size-exclusion or other specialized HPLC columns to study drug-protein interactions, which can affect a drug's free fraction and activity [5].

  • 1. Principle: A small sample of a drug-protein mixture is injected onto an HPLC column. The column is selected to have different retention for the free drug and the drug-protein complex. If dissociation of the complex is slow, the two fractions can be separated and quantified [5].
  • 2. Materials:
    • HPLC system with UV/VIS detector.
    • Size-exclusion column (e.g., for molecular weight separation).
    • Internal Surface Reverse Phase (ISRP) columns can also be used for "peak-splitting" analysis where free and bound drug elute as separate peaks [5].
    • Mobile phase buffer (e.g., phosphate buffer, pH 7.4).
    • Solutions of the drug (this compound) and binding protein (e.g., Human Serum Albumin, HSA).
  • 3. Procedure:
    • Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate.
    • Sample Preparation: Incubate a fixed concentration of HSA with varying concentrations of the drug at physiological temperature and pH to reach binding equilibrium.
    • Injection & Elution: Inject a small volume of the mixture onto the column. Elute isocratically with the buffer.
    • Detection & Analysis: Monitor the eluent at the drug's UV absorbance maximum. Identify and integrate the peaks corresponding to the drug-protein complex (eluting first) and the free drug (eluting later). The amount of drug in each peak can be used to calculate binding parameters [5].
  • 4. Troubleshooting:
    • Poor Peak Separation: Optimize mobile phase composition, pH, or flow rate. Consider using a column with a different separation mechanism (e.g., ISRP) [5].
    • Rapid Complex Dissociation: If the complex dissociates during the run, it will manifest as a broadened peak or failure to resolve. Using a support with larger pores or switching to a frontal analysis method may be necessary [5].
Protocol 2: In Vitro Assessment of Transporter Induction/Inhibition

This protocol outlines a cell-based approach to evaluate if a drug affects the expression of ABC transporters, a key mechanism in pharmacoresistance [4].

  • 1. Principle: Human cell lines (e.g., liver-derived HepG2 or colon-derived Caco-2) are treated with the drug of interest. Changes in the mRNA and protein expression of target transporters (e.g., ABCB1, ABCC2) are measured using real-time PCR and Western Blot, respectively. Functional activity assays confirm the biological impact of altered expression [4].
  • 2. Materials:
    • Relevant cell lines (HepG2 for liver model, Caco-2 for intestinal model).
    • Test compounds (this compound, carbamazepine, valproate).
    • Equipment for cell culture.
    • RNA/DNA extraction kits, qRT-PCR system, Western Blot apparatus.
    • Functional assay kits (e.g., using fluorescent substrates like 5,6-carboxyfluorescein for ABCC2) [4].
  • 3. Procedure:
    • Cell Treatment: Culture cells and treat with non-cytotoxic, therapeutic concentrations of the AEDs for a set period (e.g., 72 hours) to allow for protein induction.
    • mRNA Analysis (qRT-PCR): Extract total RNA, reverse transcribe to cDNA, and run qPCR with primers specific for the transporters of interest. Calculate fold-change in expression versus untreated controls.
    • Protein Analysis (Western Blot): Lyse treated cells, separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies against the target transporters.
    • Functional Assay: Incubate treated cells with a fluorescent substrate of the transporter. Measure the rate of substrate efflux or accumulation compared to controls.
  • 4. Troubleshooting:
    • High Cytotoxicity: Perform an MTT or similar viability assay first to determine non-cytotoxic drug concentrations for your experiments [4].
    • No Change in Expression: Ensure treatment duration is long enough to detect induction. Use a known inducer (e.g., rifampin) as a positive control.

Frequently Asked Questions for Troubleshooting

Q1: Our in vitro models show minimal interaction, but clinical data reports a strong DDI between this compound and valproate. What is the most likely explanation we missed? A1: The primary mechanism is metabolic inhibition, not cytochrome P450. Focus your assays on the UDP-glucuronosyltransferase (UGT) system, specifically the UGT1A4 isoform. Valproate is a potent inhibitor of this enzyme, which is responsible for this compound's glucuronidation and clearance. In vitro systems that do not robustly express UGT1A4 will miss this key interaction [1] [2].

Q2: A researcher reports unexpected neurotoxicity (e.g., dizziness, ataxia) in a subject on this compound and carbamazepine, despite this compound levels being sub-therapeutic. What could be the cause? A2: This is a known pharmacodynamic interaction. While carbamazepine lowers this compound levels, this compound may increase the levels of carbamazepine-10,11-epoxide, the active and potentially toxic metabolite of carbamazepine. This can cause symptoms of carbamazepine toxicity even when the parent drug level is within its therapeutic range. Recommend checking the carbamazepine-epoxide level [3].

Q3: What advanced modeling and simulation tools can we use to predict these DDIs earlier in development? A3: Physiologically Based Pharmacokinetic (PBPK) modeling is widely used and accepted by regulators. Software platforms like GastroPlus and PK-Sim have dedicated DDI modules that can simulate complex interactions, including enzyme inhibition/induction and transporter-mediated processes. These tools allow you to incorporate in vitro data to predict in vivo outcomes, optimizing clinical trial design [6] [7].

References

lamotrigine dose adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Lamotrigine Dosing in Renal Impairment

The following table summarizes the current dosing recommendations for patients with renal impairment. These are based on pharmacokinetic studies and clinical guidance [1] [2] [3].

Renal Function Status Recommended Dosage Adjustment
Mild to Moderate Impairment No specific dosage adjustment provided in manufacturer labeling; use with caution.
Severe Impairment (without dialysis) Reduce maintenance dose by ~25-50% from the typical target dose [1] [2] [3].
End-Stage Renal Disease (CrCl < 10 mL/min) Maximum recommended dose is 100 mg every other day for immediate-release formulations [1] [3].
Patients Undergoing Hemodialysis A supplemental dose is recommended post-dialysis. After a standard dose, a single supplemental dose of 100 mg is suggested after each dialysis session [1].

Experimental Protocols & Pharmacokinetic Basis

The dosing recommendations are supported by pharmacokinetic studies. The following methodology outlines the key parameters measured in these investigations.

Objective: To characterize the single-dose pharmacokinetics of this compound and its main metabolite, this compound N2-glucuronide, in subjects with renal impairment compared to healthy volunteers [4] [5].

Methodology:

  • Study Design: Open-label, single-dose pharmacokinetic study.
  • Dosing: Administration of a single oral dose of this compound (100 mg or 200 mg) [4] [5].
  • Subjects: Healthy volunteers and patients with chronic renal failure, including those on hemodialysis [4] [5].
  • Data Collection:
    • Serial blood samples are collected over a prolonged period to determine plasma concentration-time profiles.
    • Urine is collected to measure the renal clearance of this compound and its metabolites.
    • Key parameters calculated include maximum plasma concentration (C~max~), time to C~max~ (t~max~), area under the curve (AUC), elimination half-life (t~1/2~), and total clearance (CL/F) [5].

Key Findings:

  • The elimination half-life of this compound is significantly prolonged in patients with severe renal impairment and those on hemodialysis. One study found a mean half-life of 59.6 hours during the interdialysis period, compared to 25 hours in healthy subjects [4].
  • Hemodialysis is effective in removing this compound, with approximately 17% of the dose extracted during a single session. This finding directly supports the recommendation for a supplemental dose post-dialysis [4].
  • While the plasma levels of the parent this compound drug may be somewhat stable, there is a significant accumulation of the this compound N2-glucuronide metabolite (AUC increased 7.8-fold in renal failure), the clinical significance of which is not fully understood [5].

Clinical Decision Workflow

The logic for determining the appropriate this compound dose based on a patient's renal function can be visualized in the following workflow. This diagram synthesizes the recommendations from the referenced sources.

Start Assess Patient Renal Function A Mild to Moderate Renal Impairment Start->A B Severe Renal Impairment (CrCl < 30 mL/min) OR ESRD Start->B D No specific adjustment. Use with caution and monitor. A->D C Patient Undergoing Hemodialysis B->C E Reduce maintenance dose by 25% to 50%. B->E F Maximum dose: 100 mg every other day. B->F G Administer 100 mg supplemental dose after each dialysis. C->G

This compound Dosing in Renal Impairment

Critical Monitoring Parameters

When managing this compound therapy in renally impaired patients, consider these key points:

  • Individual Variability: Pharmacokinetic studies show very large variations in half-life among uremic patients. Dosing should be highly individualized [4].
  • Metabolite Accumulation: The clinical impact of the significantly accumulated this compound glucuronide metabolite in renal failure is unknown and warrants careful observation [5].
  • Adverse Events: Continuously monitor for known adverse effects of this compound, such as rash, drowsiness, ataxia, and diplopia, as these may be more likely or severe if drug levels are elevated due to impaired clearance [1].

References

lamotrigine titration schedule rash prevention

Author: Smolecule Technical Support Team. Date: February 2026

Standard Titration Schedules & Rash Risk

The core strategy for rash prevention is a slow dose escalation. The following table outlines the standard, slow titration schedules for different patient profiles and concomitant medications.

Table 1: Standard Lamotrigine Titration Schedules for Rash Prevention

Patient Profile / Concomitant Medication Initial Dose (Weeks 1-2) Dose Escalation (Weeks 3-4) Maintenance Dose Escalation (Week 5 Onward) Typical Maintenance Dose
Monotherapy for Bipolar Disorder [1] 25 mg once daily 50 mg once daily Increase to 100 mg/day (Week 5), then to 200 mg/day (Week 6) 200 mg/day
Adjunct therapy for Epilepsy (not on VPA or inducers) [1] 25 mg once daily 50 mg once daily Increase by 50 mg/day every 1-2 weeks 225-375 mg/day
With Valproate (VPA - glucuronidation inhibitor) [1] 25 mg every other day 25 mg once daily Increase by 25-50 mg/day every 1-2 weeks 100-200 mg/day
With Carbamazepine/Phenytoin (glucuronidation inducers) [1] 50 mg once daily 100 mg/day in divided doses Increase by 100 mg/day every 1-2 weeks 300-500 mg/day (up to 700 mg in multi-drug regimens)

The risk of rash, including life-threatening Stevens-Johnson Syndrome (SJS), is highest in the first 2-8 weeks of treatment [2]. The standard schedules above are designed to minimize this risk, which can be as high as 10% for benign rashes and approximately 0.1-0.01% for SJS when these protocols are followed [2].

Experimental & Rapid Titration Protocols

Recent research explores rapid tolerance induction to shorten the titration period. One 2021 prospective study introduced a novel 11-day protocol to reach a 200 mg/day maintenance dose.

Table 2: Novel Rapid Tolerance Induction Protocol (11-Day Schedule) [3]

Day Dosage Regimen Total Daily Dose
1 0.1 mg - 0.25 mg every 12 hours 0.35 mg
2 0.5 mg - 0.75 mg every 12 hours 1.25 mg
3 1.0 mg - 1.5 mg every 12 hours 2.5 mg
4 2.5 mg twice daily 5 mg
5 5 mg twice daily 10 mg
6 10 mg twice daily 20 mg
7 15 mg twice daily 30 mg
8 25 mg twice daily 50 mg
9 50 mg twice daily 100 mg
10 75 mg twice daily 150 mg
11 100 mg twice daily 200 mg

This protocol started with a subthreshold dose and used stepwise increments. In the study of 29 patients, the incidence of idiosyncratic skin rash was 6.9% (2 patients) within the first two weeks, and over 75% of patients reached a therapeutic concentration by this time [3]. The study authors noted this is a preliminary finding and requires more rigorous clinical evaluation [3].

Rash Prevention & Management Guidelines

Prevention and management strategies are critical for patient safety. The workflow below outlines the key steps for rash evaluation and management.

rash_management cluster_caution Benign Rash / OSR Likely cluster_severe Severe cADR Suspected start Patient Presents with Rash assess Assess for Systemic Signs (Check temperature, draw labs, photograph rash) start->assess decision Any Signs of Severe cADR? (e.g., SJS/TEN) assess->decision caution1 Consider Other Causes: Concomitant infection, inflammation, new soaps, cosmetics, sunburn decision->caution1 No severe1 IMMEDIATELY DISCONTINUE This compound decision->severe1 Yes caution2 Categorize as 'Other Skin Reaction' (OSR) if not drug hypersensitivity caution1->caution2 severe2 Do Not Rechallenge

Key principles for prevention and management include:

  • Prevention Strategies: Avoid initiating this compound within 2 weeks of a viral illness, vaccination, or other rash. Advise patients to avoid common sources of inflammation like sunburn, new soaps, or cosmetics during titration [2].
  • Differential Diagnosis: Recognize that not all rashes during early treatment are drug hypersensitivity. Studies show that other skin reactions (OSRs) unrelated to this compound hypersensitivity, particularly in children, are common and should be investigated to avoid unnecessary drug discontinuation [4].
  • Rechallenge Protocol: For patients who developed a benign rash and discontinued this compound, a slow rechallenge can be considered. A suggested protocol is to start at 5 mg/day and increase the daily dose by 5 mg every 2 weeks until 25 mg/day is reached, then follow the standard titration. Consult a dermatologist if the initial rash was serious [2].

Regulatory and Safety Updates

Staying current with regulatory information is essential for drug development.

  • HLA-B*15:02 Allele: The FDA recently updated the this compound label to include the presence of the HLA-B*15:02 allele as a risk factor for developing SJS/Toxic Epidermal Necrolysis (TEN). However, many HLA-B*15:02 positive patients will not develop these reactions, and reactions can still occur in negative patients [5].
  • Other Recent Updates: Other 2025 label changes include the removal of SUDEP (Sudden Unexplained Death in Epilepsy) from warnings, the addition of interactions with hormone replacement therapies containing estrogen, and the inclusion of photosensitivity reactions and pseudolymphoma in post-marketing experience [5].

References

Understanding the Cognitive Profile & Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key evidence on lamotrigine's cognitive effects, which is crucial for contextualizing your research.

Evidence Type Key Findings on Cognitive Effects Relevance for Research & Development
Clinical Case Report [1] [2] Rare, severe, reversible dementia-like syndrome (dysphasia, global impairment) at standard dose (200 mg/day); resolved upon dose reduction. Highlights potential for idiosyncratic severe reactions; underscores need for safety monitoring beyond clinical trials.
Systematic Review & Meta-Analysis [3] This compound is effective for acute/prophylactic treatment of bipolar depression, with a superior cognitive side-effect profile versus other anticonvulsants. Supports favorable benefit-risk cognitive profile in target populations; a key differentiator in drug development.
Preclinical Study (Animal Model) [4] Demonstrated cognitive improvement and protection against Alzheimer's pathology (Aβ, p-Tau, neuroinflammation) in APP/PS1 mice. Suggests potential pro-cognitive applications; identifies molecular pathways (Ptgds, Cd74, etc.) for further investigation.
Retrospective Safety Evaluation [5] No cardiac adverse effects or associated cognitive symptoms linked to this compound identified in a vulnerable veteran population. Indicates low risk for cardiac-related cognitive issues; important for assessing comorbidity and polypharmacy risks.

A Framework for Troubleshooting & Mitigation

For researchers designing studies and troubleshooting issues, consider these practical aspects.

Experimental Design & Preclinical Protocols
  • Dose Selection and Titration: The case of severe cognitive dysfunction occurred at a standard dose of 200 mg/day [1] [2]. Preclinical studies, such as the one in APP/PS1 mice, can inform dosing. That study administered 30 mg/kg intragastrically once daily for three months and found cognitive benefits [4]. Always establish a well-justified dose-response curve.
  • Cognitive Assessment Methods: Employ robust, validated tools. The case report used clinical MMSE and clock-drawing tests [1] [2]. The preclinical study used the Morris Water Maze [4]. Ensure your experimental protocol includes sensitive and specific cognitive batteries tailored to your model system.
  • Investigating Mechanisms: To explore the pro-cognitive mechanisms seen in animal models, consider protocols from the study that used high-throughput RNA sequencing, Western blot analysis (for p-Tau, synaptophysin, GFAP), and ELISA (for Aβ and inflammatory cytokines) [4].
Clinical Trial & Post-Marketing Considerations
  • Monitoring and Identification: Be vigilant for specific symptoms beyond general cognitive complaints. The case report highlighted progressive dysphasia (word salad, paraphasias), ataxia, and hyperreflexia [1] [2]. These could be red flags for a severe adverse reaction.
  • Troubleshooting and Rechallenge: In the reported case, the cognitive deficits were completely reversed after tapering the this compound dose [1] [2]. This suggests that dose reduction is a primary mitigation strategy. Note that rechallenge after a non-serious rash may be possible with a very slow, low-dose titration, but this does not apply to very serious reactions [6].

Experimental Workflow for Cognitive Safety Assessment

The following diagram outlines a logical workflow for evaluating cognitive effects during this compound research, from initial design to clinical application. This integrates the protocols and considerations mentioned above.

Start Start: this compound Cognitive Effect Assessment Subgraph_Preclinical Preclinical Research Phase Start->Subgraph_Preclinical Subgraph_Clinical Clinical Research Phase Subgraph_Preclinical->Subgraph_Clinical Node1 In Vitro & Animal Model Studies Node2 Establish Dose-Response Curve Node1->Node2 Node3 Conduct Cognitive Testing (e.g., Morris Water Maze) Node2->Node3 Node4 Analyze Molecular Pathways (RNA Seq, Western Blot, ELISA) Node3->Node4 Action1 Identify Potential Benefit (e.g., Cognitive Protection) Node4->Action1 Node5 Clinical Trial & Post-Marketing Node6 Employ Graduated Dosing Schedule Node5->Node6 Node7 Monitor for Specific Symptoms: - Dysphasia - Ataxia - Global Confusion Node6->Node7 Node8 Assess with Validated Tools (e.g., MMSE, Clock Draw) Node7->Node8 Action2 Identify Adverse Effect (e.g., Cognitive Dysfunction) Node8->Action2 Action3 Mitigation Strategy: Taper / Reduce Dose Action2->Action3

Key Takeaways for Your Research

  • Dual Nature of Effects: this compound presents a paradox, demonstrating a generally favorable cognitive profile and even potential protective benefits in preclinical models, while also being capable of causing rare, severe cognitive side effects [1] [3] [4]. Your research should be designed to capture this full spectrum.
  • Mechanisms Are Key: The molecular mechanisms behind both the pro-cognitive and adverse effects are not fully elucidated. Research into pathways like Ptgds, Cd74, and their relationship to neuroinflammation and synaptic integrity is a promising area [4].
  • Vigilance in Monitoring: The most critical practical insight is the need for vigilant monitoring for specific neurological symptoms like dysphasia, which can signal a serious but reversible adverse event [1] [2].

References

lamotrigine adherence strategies slow titration

Author: Smolecule Technical Support Team. Date: February 2026

Lamotrigine Titration Schedules & Rash Risk

The primary strategy for preventing this compound-induced rashes, including severe reactions like Stevens-Johnson Syndrome (SJS), is a slow, controlled titration. The risk of severe rash is estimated to be low (0.03% to 0.08%) with proper dosing [1].

The table below compares standard and novel titration protocols:

Titration Protocol Description Target Dose Timeline Reported Rash Incidence Key Considerations
Standard (Slow) Titration [1] [2] [3] Start: 25 mg/day for 2 weeks. → 50 mg/day for 2 weeks. → Increase by 50 mg every 1-2 weeks. 150-200 mg in 6-8 weeks [3]. Standard titration reduces rash risk (Adjusted OR: 0.29) [4]. Foundation for clinical practice; requires adjustments for drug interactions (e.g., -50% dose with valproate; +100% dose with carbamazepine) [2] [3].
Novel Rapid Tolerance Induction [5] Micro-dosing start at 0.1 mg/day, stepwise increases every 12 hours. 200 mg in 11 days. 6.9% (2/29 patients) in a preliminary study [5]. Preliminary data only; small, non-randomized study. Not yet recommended for clinical practice outside of rigorous trials [5] [3].

The following diagram illustrates the decision-making workflow for selecting and monitoring a titration strategy:

titration_workflow Start Initiate this compound Therapy Decision1 Select Titration Protocol Start->Decision1 Standard Standard Slow Titration Decision1->Standard Rapid Rapid Titration (Research) Decision1->Rapid Within approved research protocol only Monitor Monitor Patient Standard->Monitor Rapid->Monitor Rash Rash Appears? Monitor->Rash Action Immediate Action: - Discontinue LTG - Medical Evaluation Rash->Action Yes Continue Continue to Maintenance Dose Rash->Continue No

Experimental Protocol: Evaluating a Rapid Titration Schedule

For research purposes, here is a detailed methodology based on a study that investigated a rapid 11-day titration protocol [5].

  • Objective: To investigate the efficacy and safety of a novel rapid tolerance induction protocol for this compound that reduces the time to reach a therapeutic dose without increasing the risk of skin rash [5].
  • Study Design: Prospective, open-label, single-center study.
  • Patient Population:
    • Inclusion Criteria: Adult patients (age 18-85) with epilepsy, naïve to this compound.
    • Exclusion Criteria: Use of enzyme-inducing/inhibiting AEDs (e.g., valproate, carbamazepine), oral contraceptives, or a history of drug rashes.
  • Intervention - Rapid Titration Schedule:
    • Days 1-3: Dose escalation every 12 hours, starting from 0.1 mg.
    • Days 4-11: Twice-daily dosing with daily dose escalation.
    • Day 11: Reach 100 mg twice daily (200 mg/day total) [5].
  • Primary Outcome: Occurrence of a skin rash by the first follow-up visit (2 weeks ± 3 days).
  • Secondary Outcomes: this compound serum levels, severity of any skin rash (using Common Terminology Criteria for Adverse Events - CTCAE), and proportion of regulatory T cells (Tregs) via fluorescence-activated cell sorting (FACS) analysis.
  • Key Findings:
    • Rash Incidence: 6.9% (2 of 29 patients) experienced a maculopapular rash.
    • Therapeutic Concentration: Achieved in over 75% of patients at 2 weeks.
    • Note: This was a small preliminary study, and the protocol requires further rigorous evaluation [5].

FAQs on Adherence & Titration for Researchers

Q1: What are the primary predictors of medication non-adherence in chronic neurological disorders? Research across conditions like epilepsy shows that key predictors of suboptimal adherence include polypharmacy (vs. monotherapy), lower maternal education levels, longer time since diagnosis, and higher annual healthcare costs [6]. In one study, the pooled prevalence of adherence to anti-seizure medication was only 63.96% [6]. Forgetfulness is frequently cited as the primary reason for non-adherence [7].

Q2: What types of interventions are most effective for improving adherence? A Cochrane review of 20 studies found that while educational interventions had mixed success, behavioral interventions (e.g., intensive reminders) and mixed interventions (combining education and behavioral components) showed more favorable effects on adherence [8]. Improved adherence was correlated with decreased seizure frequency in some studies [8].

Q3: How do concomitant medications critically affect this compound titration? Concomitant therapies significantly alter this compound metabolism, necessitating protocol adjustments [2] [3]:

  • Valproate (an enzyme inhibitor): Increases this compound levels. The dose must be reduced by approximately 50% at each titration stage.
  • Carbamazepine/Phenobarbital (enzyme inducers): Decrease this compound levels. The dose should be increased, often doubled at each stage.
  • Oral Contraceptives: Estrogen increases this compound clearance, reducing levels by up to 50%. Dosing may need adjustment when starting or stopping oral contraceptives [3].

Q4: What is the clinical management strategy for a patient developing a rash during titration? The cornerstone of management is immediate discontinuation of this compound at the first sign of a significant rash and urgent medical evaluation to rule out severe reactions like SJS [2] [9]. For less serious rashes, a slow rechallenge may be possible after the rash completely resolves. One strategy is to restart at a very low dose (e.g., 5 mg/day) and increase by 5 mg every two weeks, under close supervision, potentially with dermatologist consultation [2].

References

lamotrigine handling stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Stability Data

The stability of lamotrigine has been studied under specific repackaging and stress conditions. The table below summarizes key quantitative findings.

Condition Study Duration Key Stability Parameters Results & Recommendations Reference

| Blister Punch Card Storage [1] | 60 days | this compound content, hardness, weight, dissolution, appearance | Content: Remained within USP range (90-110%) for 60 days. [1] Physical Changes: Increased weight and reduced hardness after 14 days; no impact on dissolution or compliance. [1] Recommendation: Use within 14 days of repackaging is cautiously recommended. [1] | Curr Med Res Opin. 2017 | | Advanced Oxidation & Photolysis [2] | N/A | Reaction rate constants (with •OH, O₃, UV) and degradation pathways | •OH Radicals: Reacts at a moderate rate ((k = 2.1 \times 10^9 , M^{-1}s^{-1})), leading to hydroxylated products. [2] Ozone & UV: Highly resistant to direct ozonation and UV photolysis at 254 nm. [2] Primary Pathway: Oxidative degradation via •OH radical attack. [2] | Chemosphere. 2014 |

Experimental Protocols for Stability Assessment

Here are the detailed methodologies from the cited studies that you can adapt or reference for your own experimental designs.

Protocol 1: Stability in Repackaged Blister Cards [1]

This protocol evaluates the chemical and physical stability of this compound dispersible/chewable tablets repackaged for patient adherence.

  • 1. Sample Preparation: this compound 100 mg dispersible/chewable tablets were randomly repackaged into a 1-week, cold-sealed USP Class A blister punch card. [1]
  • 2. Storage Conditions: Samples were stored for 60 days in controlled conditions representing Climatic Zones I/II (25°C ± 2°C; 60% ± 5% relative humidity). [1]
  • 3. Testing Schedule & Methods: Analysis was performed on both repackaged and original (reference) tablets at scheduled time points. [1]
    • Chemical Analysis: this compound content was quantified using a validated High-Performance Liquid Chromatography (HPLC) method adapted from the US Pharmacopeia. [1]
    • Physical Analysis: Tablets underwent tests for weight, hardness, and dissolution profile. Visual inspection was also performed. [1]
    • Data Analysis: Content was assessed against USP acceptance criteria (90-110%). Statistical comparison to reference samples was performed (e.g., p-value calculation). [1]
Protocol 2: Forced Degradation by Advanced Oxidation [2]

This study investigates the degradation pathways of this compound under water treatment conditions, useful for understanding its stability under oxidative stress.

  • 1. Reaction Systems:
    • Hydroxyl Radical (•OH) Reaction: Using a low-pressure UV lamp and hydrogen peroxide (UV/H₂O₂) system. •OH concentration was monitored using para-chlorobenzoic acid (pCBA) as a probe compound. [2]
    • Ozonation: Ozone was bubbled through a this compound solution. A novel quenching method was used to avoid interference with subsequent HPLC/MS analysis. [2]
    • Direct UV Photolysis: this compound solutions were exposed to UV light at 254 nm from low-pressure mercury lamps. [2]
  • 2. Analytical Method: Samples from all systems were analyzed using High-Performance Liquid Chromatography paired with Mass Spectrometry (HPLC/MS) to identify this compound and its transformation products. [2]
  • 3. Kinetics & Pathway Identification: Pseudo-first-order rate constants were determined for each process. The structures of major degradation products were identified using MS data to propose degradation pathways. [2]

Workflow for Stability Testing

The following diagram outlines a general experimental workflow for assessing drug stability, integrating elements from the protocols above.

cluster_1 Storage Conditions cluster_2 Testing Parameters Start Start Stability Assessment Form Define Formulation (e.g., tablet, solution) Start->Form Cond Set Storage Conditions (Temperature, Humidity, Light) Form->Cond Prep Sample Preparation (Repackage if required) Cond->Prep C1 Long-Term (e.g., 25°C/60% RH) Cond->C1 C2 Accelerated (e.g., 40°C/75% RH) Cond->C2 C3 Stress (e.g., Oxidative, Photolysis) Cond->C3 Store Storage Prep->Store Test Testing at Intervals Store->Test Anal Data Analysis & Modeling Test->Anal T1 Chemical Assay (HPLC) Test->T1 T2 Degradant Identification (HPLC/MS) Test->T2 T3 Physical Tests (Hardness, Dissolution) Test->T3 Report Report & Recommendation Anal->Report

Frequently Asked Questions

Q1: What is the recommended storage time for this compound tablets repackaged into blister punch cards? [1] While chemical stability may be maintained for longer (e.g., 60 days in one study), a cautious recommendation is to use repackaged dispersible/chewable tablets within 14 days. This is due to observed physical changes like reduced hardness after this point, even though they did not affect compendial compliance in the study.

Q2: How stable is this compound when exposed to light or oxidative conditions? [2] this compound is highly resistant to direct degradation by UV light at 254 nm and ozone. However, it is susceptible to degradation by hydroxyl radicals (•OH), which cause oxidative damage. This information is critical for predicting stability in environmental systems or when considering certain sterilization or processing techniques.

Q3: Are there any special handling precautions for researchers working with this compound powder? The searched literature does not specify handling precautions for the research setting. For safety, you should always:

  • Consult the Safety Data Sheet (SDS) for the specific this compound material you have purchased.
  • Use appropriate personal protective equipment (PPE), such as gloves and a lab coat.
  • Work in a well-ventilated area or a fume hood to avoid inhalation of fine powders.

References

Frequently Asked Questions (FAQs) on Lamotrigine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the common sources of interference in lamotrigine analysis? Interference can arise from several sources:

  • Co-administered Drugs: Valproic acid is a major source of pharmacokinetic interaction that can affect this compound plasma levels. [1] Other antiepileptic drugs like carbamazepine, phenobarbital, and phenytoin can also induce this compound's metabolism. [1]
  • Immunoassay Cross-reactivity: this compound can cause false-positive results in urine immunoassays designed to detect synthetic cannabinoids (e.g., JWH-018). [2] This interference is concentration-dependent, so higher this compound levels lead to stronger false signals. [2]
  • Biological Matrix Components: Endogenous compounds in plasma or serum can cause matrix effects, particularly in chromatographic techniques like LC-MS/MS. This can suppress or enhance the signal for this compound. [3]
  • This compound's Ionic Forms: The drug's chromatographic peak shape can be affected by the pH of the mobile phase and sample solution, as it can exist in neutral or protonated forms. [4]

2. How can I eliminate interference from co-administered drugs in chromatographic methods? The primary strategy is to achieve baseline chromatographic separation. This involves optimizing the mobile phase composition, pH, and column type. Using a specific internal standard (e.g., chloramphenicol or papaverine) and mass spectrometric detection (MS/MS) can further correct for variability and enhance selectivity. [5] [6] [3]

3. My immunoassay screen is positive for synthetic cannabinoids, but I suspect this compound interference. How can I confirm? A positive result from an immunoassay screening test (e.g., for synthetic cannabinoids metabolite-K2/1) in a patient taking this compound should be considered presumptive. [2]

  • Confirmation Method: You must confirm the result using a highly specific technique such as LC-MS/MS. [2] The LC-MS/MS result for synthetic cannabinoids will be negative if the initial positive was due to this compound cross-reactivity. [2]

4. How does pH management help in reducing analytical interference for this compound? Controlling the pH throughout sample preparation and chromatography helps ensure this compound is in a single, predominant ionic form. This improves peak shape, consistency, and recovery.

  • For Extraction: Using an alkaline pH (e.g., with sodium carbonate buffer, pH 10) during liquid-liquid extraction can improve the recovery of this compound into the organic phase. [5]
  • For Chromatography: Using an acidic mobile phase (e.g., pH 2.4) ensures the drug is fully protonated, leading to a sharper peak and better separation. [4]

Troubleshooting Guides & Experimental Protocols

Here are detailed methodologies for robust this compound analysis designed to eliminate common interferences.

Protocol for LC-MS/MS Determination in Human Plasma

This method is highly specific and minimizes interference from matrix effects and other drugs. [3]

  • Sample Preparation: Use Solid-Phase Extraction (SPE).

    • Condition an Oasis HLB cartridge with methanol and water.
    • Mix 50 µL of plasma with 100 µL of Internal Standard (Papaverine, 0.8 µg/mL) and 350 µL of water.
    • Load the mixture onto the cartridge. Wash with water, then elute this compound and IS with acetonitrile/methanol (90:10, v/v).
    • Dilute the eluent with acidic aqueous solution (e.g., 0.1% formic acid), filter, and inject. [3]
  • Chromatography (HPLC):

    • Column: Cadenza CD-C18 (100 x 2.0 mm, 3 µm).
    • Mobile Phase: 0.1% Formic acid in water / Acetonitrile (2:1, v/v).
    • Flow Rate: 0.2 mL/min.
    • Injection Volume: 5 µL.
    • Run Time: 3.5 minutes. Retention times: this compound ~1.6 min, Papaverine (IS) ~2.0 min. [3]
  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.
    • MRM Transitions:
      • This compound: m/z 256.0 → 210.8
      • Papaverine (IS): m/z 340.0 → 324.1 [3]

The following workflow summarizes the key steps of this protocol:

f start Start: Plasma Sample sp1 Add Internal Standard (Papaverine) start->sp1 sp2 Condition SPE Cartridge (Methanol → Water) sp1->sp2 sp3 Load Sample & Wash (Water) sp2->sp3 sp4 Elute Analytes (ACN/MeOH 90:10) sp3->sp4 sp5 Dilute & Filter sp4->sp5 hplc HPLC-MS/MS Analysis sp5->hplc end Data Acquisition & Quantification hplc->end

Protocol for HPLC-UV/PDA Determination in Human Plasma

This method provides a robust and more accessible alternative to LC-MS/MS. [5]

  • Sample Preparation: Use Liquid-Liquid Extraction (LLE).

    • To 250 µL of plasma, add 25 µL of Internal Standard (Chloramphenicol), 250 µL of Na₂CO₃-NaHCO₃ buffer (pH 10), and 2 mL of ethyl acetate.
    • Vortex for 10 minutes and centrifuge.
    • Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the residue in 100 µL of mobile phase and inject. [5]
  • Chromatography (HPLC):

    • Column: XBridge Shield RP18 (250 x 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile / Phosphate buffer (pH 6.5; 1mM) (30:70, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection (PDA): 306 nm for this compound; 276 nm for Chloramphenicol (IS). [5]
Comparison of Key Analytical Methods for this compound

The table below summarizes the performance characteristics of different validated methods to help you select the most appropriate one for your lab.

Method Detection Linear Range (µg/mL) LOD/LOQ (µg/mL) Key Advantage Reference
LC-MS/MS MS/MS 0.2 - 5.0 LOQ: 0.2 High specificity and speed; run time ~3.5 min [3]
HPLC-UV UV (306 nm) 0.1 - 10.0 LOD: 0.04; LOQ: 0.1 Robust and cost-effective; uses LLE [5]
UPLC-DAD DAD (266 nm) 0.05 - 12.0 LOD: 0.02; LOQ: 0.05 Enhanced resolution and speed with UPLC [4]

Proactive Measures for Interference Elimination

To prevent analytical issues before they occur, consider these best practices:

  • Implement Specific Confirmatory Tests: Always use a chromatographic method (HPLC or LC-MS/MS) to confirm positive results from immunoassays, especially when this compound is present. [2]
  • Optimize Sample Cleanup: Choose an appropriate sample preparation technique. SPE and LLE effectively remove proteins and phospholipids that cause matrix effects. [5] [3] [4]
  • Use a Stable Isotope-Labeled Internal Standard: For LC-MS/MS methods, this is the gold standard for compensating for matrix effects and loss during sample preparation. While not shown in the protocols above, it is a highly recommended practice.
  • Manage pH Precisely: Control the pH during extraction and in the mobile phase to ensure this compound is in a single ionic form, which improves chromatographic performance. [4]

References

Efficacy and Tolerability Profile: Lamotrigine vs. Lithium

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Lamotrigine Lithium
Overall Efficacy in Maintenance Similar to lithium in preventing any new mood episode, though profiles differ [1]. Similar to this compound in preventing any new mood episode, though profiles differ [1].
Prevention of Depressive Episodes Effective. Reduces recurrence of depression; a key strength [2] [3]. Less Effective. Less effective than this compound for preventing depression [2].
Prevention of Manic Episodes Not Effective. Shows no efficacy for preventing mania vs. placebo [2] [3]. Effective. Superior to this compound in reducing recurrence of manic episodes [2].
Anti-Suicide Effect Not reported; carries an FDA warning about possible increased suicidality risk [3]. Effective. Recognized as the most effective mood stabilizer for reducing suicide risk [4].
Common Adverse Effects Headache, dizziness, benign rash (10%) [4]. Serious rash (e.g., SJS) risk is low (0.03-0.08%) with slow titration [3]. Diarrhea, tremor, polyuria, thirst, weight gain, cognitive slowing, risk of hypothyroidism [2] [1].
Treatment Discontinuation Fewer withdrawals due to adverse effects compared to lithium [2]. Higher rates of withdrawal due to adverse effects compared to this compound [2].

Key Experimental Evidence and Methodologies

Study / Meta-Analysis Design & Population Key Findings

| DUAG-6 Trial (2010) [1] | Design: Open-label, randomized effectiveness study. Population: Bipolar I disorder patients (n=155) followed for up to 5 years. Intervention: this compound (up to 400 mg/day) vs. Lithium (serum level 0.5-1.0 mmol/L). | - No difference in overall time to treatment failure between groups.

  • This compound showed a non-significant advantage against depression episodes.
  • Lithium showed a non-significant advantage against mania episodes.
  • This compound was better tolerated than lithium. | | Karia et al. (2025) [5] | Design: Systematic review & meta-analysis. Population: Focused on Bipolar II Disorder (10 trials, n=645). | - Evidence for both drugs in treating Bipolar II is scarce and of very low certainty.
  • No significant difference in depression severity was found between lithium and this compound.
  • Large, well-conducted RCTs are needed for definitive conclusions. | | Cochrane Review (2022) [2] | Design: Systematic review of RCTs. Population: Bipolar disorder (11 trials, n=2,314). | - this compound is effective vs. placebo for preventing mania and reducing need for additional medication.
  • This compound and lithium are similar for preventing depression.
  • Lithium is superior to this compound for preventing manic recurrence.
  • This compound has a better adverse effect profile than lithium. |

Mechanisms of Action

The differing clinical profiles of this compound and lithium are rooted in their distinct mechanisms of action, which can be visualized as follows:

mechanisms cluster_this compound This compound Mechanism cluster_lithium Lithium Mechanism L1 Inhibits voltage-sensitive sodium channels L2 Stabilizes neuronal membranes L1->L2 L3 Reduces presynaptic release of glutamate (excitatory) L2->L3 L4 Modulates activity in anterior cingulate & amygdala L3->L4 Outcome_Lam Primary Effect: Mood stabilization 'from below' (Prevents depression) L4->Outcome_Lam Li1 Modulates intracellular signaling pathways (e.g., GSK-3) Li2 Promotes neurotrophic effects Li1->Li2 Li3 Enhances neuroprotective and neuroplasticity factors Li2->Li3 Outcome_Li Primary Effect: Mood stabilization 'from above' (Prevents mania) Li3->Outcome_Li

Clinical and Research Implications

  • In Bipolar II Disorder: The evidence is notably less robust. A 2025 meta-analysis concluded that the certainty of evidence for both drugs in BD-II is very low, highlighting a significant gap in the literature and a need for targeted RCTs [5].
  • Combination Therapy: Given their complementary strengths, lithium and this compound are often used together. The 2023 VA/DoD Clinical Practice Guideline recommends the combination of lithium and this compound as a first-line option for acute bipolar depression [3].
  • Safety Monitoring: Key considerations include:
    • This compound: Requires a slow dose titration over weeks to mitigate the risk of serious rash (Stevens-Johnson Syndrome) [3] [4].
    • Lithium: Requires regular monitoring of serum levels (0.5-1.0 mmol/L in maintenance) and thyroid/renal function due to its side effect profile [2] [1].

References

lamotrigine vs valproate epilepsy seizure control

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Seizure Control Comparison

The table below summarizes key efficacy metrics for lamotrigine and valproate from recent studies, highlighting their performance in different epilepsy types and treatment scenarios.

Metric This compound (LTG) Valproate (VPA) Clinical Context & Notes
Generalized Epilepsy (Monotherapy) 56.7% seizure-free at 12 months [1] 76.7% seizure-free at 12 months [1] In adults with new-onset Idiopathic Generalized Tonic-Clonic Seizures (GTCS); VPA significantly more effective.
Generalized Epilepsy (Add-on Therapy) 89.6% ≥50% response rate [2] Baseline (used in all combinations) [2] After VPA monotherapy failure; VPA+LTG combo was most effective.
Focal Epilepsy (Add-on Therapy) 86.3% ≥50% response rate [2] Baseline (used in all combinations) [2] After VPA monotherapy failure; VPA+OXC was most effective, but VPA+LTG also showed high efficacy.
Juvenile Myoclonic Epilepsy Similar reduction in seizure frequencies [3] Similar reduction in seizure frequencies [3] No clinically significant difference found; LTG is a viable alternative if VPA is poorly tolerated.
Treatment Withdrawal (Any Reason) Higher rate [4] Lower rate [4] Meta-analysis indicates VPA was superior for this outcome.
24-Month Seizure Freedom (Monotherapy) Lower rate [4] Higher rate (OR 8.58) [4] Meta-analysis of generalized epilepsy shows VPA was significantly superior.

Mechanisms of Action and Pathways

Understanding the distinct yet complementary mechanisms of action is crucial for rational drug design and combination therapy.

  • This compound primarily acts as a use-dependent sodium channel blocker. It stabilizes neuronal membranes by inhibiting the release of excitatory neurotransmitters, particularly glutamate. It also modulates presynaptic voltage-gated calcium channels [1] [5].
  • Valproate has a broader and more complex mechanism. It enhances inhibitory neurotransmission by increasing GABA synthesis and reducing its degradation. It also exerts membrane-stabilizing effects through sodium channel blockade and T-type calcium channel inhibition [1] [5].

The diagram below illustrates the core mechanisms and rationales for combining these two drugs.

G cluster_LTG This compound cluster_VPA Valproate LTG This compound (LTG) L1 1. Blocks voltage-gated sodium channels VPA Valproate (VPA) V1 1. Enhances GABAergic inhibition (↑GABA) MOA Mechanism of Action MOA->LTG Primary MOA->VPA Primary Combo Rationale for Combination Synergy Complementary Mechanisms: • LTG reduces glutamate (excitation) • VPA enhances GABA (inhibition) • Dual sodium channel blockade Combo->Synergy Goal L1->Synergy Reduces excitation L2 2. Modulates HCN channels & presynaptic calcium channels L3 3. Suppresses glutamate release L3->Synergy Reduces excitation V1->Synergy Enhances inhibition V2 2. Blocks voltage-gated sodium channels V3 3. Inhibits T-type calcium channels

Safety and Tolerability Profile

The safety and tolerability of these two drugs differ significantly, which heavily influences clinical choice.

  • Valproate carries a much higher risk of teratogenicity. Exposure in utero is associated with approximately a 10% risk of major congenital malformations (e.g., neural tube defects, cardiac defects) and a 30-40% absolute risk of a developmental syndrome that can include significant reduction in IQ and autistic traits [6]. It also has a higher likelihood of causing weight gain and other metabolic issues [4].
  • This compound is considered safer in pregnancy, with a major malformation risk closer to 1-2% [6]. Its most notable serious adverse effect is the risk of serious skin rashes, including Stevens-Johnson syndrome, particularly if the dose is titrated too quickly [1] [7]. It is generally better tolerated from a metabolic standpoint.

Key Clinical and Research Implications

  • For Generalized Epilepsies: Valproate remains the most effective monotherapy, but its teratogenic potential is a major constraint [6] [4]. This compound is a first-line alternative, especially for women of childbearing potential, though it may be less effective for some seizure types like tonic-clonic seizures [1] [4].
  • For Focal Epilepsies: this compound is a well-established first-line option [8]. Research shows oxcarbazepine may be a highly effective add-on to valproate, but this compound also performs well in this setting [2].
  • For Combination Therapy: The VPA+LTG regimen is a rational and highly effective combination for generalized epilepsy after monotherapy failure, leveraging their complementary mechanisms [2] [5]. This combination is a prime example of how targeting multiple pathways can improve seizure control.
  • For Drug Development: The contrast between valproate's high efficacy and significant safety concerns underscores the ongoing need to develop new broad-spectrum agents with improved safety profiles. Valproate's complex, multi-mechanistic action presents both a challenge and a template for future drug design.

References

lamotrigine adjunctive therapy SSRIs obsessive-compulsive disorder

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Augmentation Agents

The table below summarizes how lamotrigine compares to other pharmacological strategies for treatment-resistant OCD, based on available clinical evidence.

Augmentation Agent Class / Mechanism Evidence Level & Key Findings Typical Augmentation Dose Reported Efficacy (Y-BOCS Reduction)
This compound Glutamate modulator (Antiglutamatergic) [1] [2] Open-label studies, case series, and RCTs; for SRI/SSRI-resistant OCD [1] [2] 100-200 mg/day [1] [2] 47-67% decrease (case studies); 67% mean reduction (16-week study, n=22) [1] [2]
Atypical Antipsychotics (e.g., Aripiprazole, Risperidone) Dopamine D2 Receptor Antagonists [3] Meta-analyses and guidelines; most evidenced-based augmentation [3] Low-dose (e.g., Aripiprazole 5-10 mg/day) [3] [4] ~33% of SSRI non-responders respond [3]
High-Dose SSRIs Potent Serotonin Reuptake Inhibition [5] Clinical practice, supported by some studies; for partial responders [5] 2-3x standard antidepressant dose (e.g., Fluoxetine 40-60 mg/day, Sertraline 200-300 mg/day) [5] [3] Higher doses significantly more effective than low/medium doses [5]
Clomipramine Augmentation Potent Serotonin Reuptake Inhibitor (TCA) [3] [6] Guideline-recommended strategy [3] Lower doses combined with an SSRI [3] Effective in some SSRI non-responders [3]

Key Experimental Data and Protocols

The positive data for this compound primarily comes from studies on patients with significant treatment resistance, having failed multiple adequate SRI trials [1] [2].

  • Study Design: A 16-week, open-label study added this compound to ongoing SRI treatment in 22 patients [2].
  • Patient Profile: Participants had severe, chronic OCD (mean baseline Y-BOCS score of 28.87) and were resistant to adequate SRI trials [2].
  • Intervention: this compound was started at 25 mg/day and titrated up by 25 mg/week to a target dose of 200 mg. The mean dose at the endpoint was 150 mg/day [2].
  • Outcome Measures: The primary efficacy measure was the change in the Y-BOCS score. A response was defined as a ≥25% reduction [2].
  • Results: The study found a mean 67.23% reduction in Y-BOCS scores, with 20 out of 22 patients (90.9%) meeting the response criteria. Significant improvements in quality of life across all domains were also recorded [2].

Proposed Mechanism of Action

Unlike first-line SSRIs that target the serotonergic system, this compound is believed to work by modulating the glutamatergic system. Evidence from genetic, neuroimaging, and neurochemical studies suggests that OCD is associated with hyperactive glutamatergic signaling in the cortico-striato-thalamo-cortical (CSTC) brain circuits [1] [2].

The following diagram illustrates the proposed pathway by which this compound exerts its effects in OCD, based on the scientific literature [1] [4]:

G A Proposed OCD Pathology: Glutamatergic Excess in CSTC Circuit B This compound Intervention: Blocks Voltage-Gated Sodium Channels A->B  Target C Reduced Presynaptic Glutamate Release B->C D Modulation of Hyperactive Cortico-Striato-Thalamo-Cortical (CSTC) Loop C->D E Potential Reduction in Obsessive-Compulsive Symptoms D->E

Research Implications and Future Directions

The evidence suggests that this compound is a viable option for managing treatment-resistant OCD, particularly through its unique glutamatergic action.

  • Clinical Translation: this compound augmentation should be considered after failure of at least one or two adequate SRI trials and before or alongside augmentation with antipsychotics, especially if side effect profiles are a concern [3] [2]. A slow titration is required to mitigate the risk of serious rash [2].
  • Gaps in Evidence: Current data is limited by a lack of large-scale, multi-center randomized controlled trials (RCTs). Earlier negative studies used lower this compound doses (100 mg/day), suggesting dose-response is a critical factor [1] [2]. Future high-quality RCTs comparing this compound directly with other augmenting agents are needed.

References

Comparative Cognitive Effects of Lamotrigine vs. Other AEDs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison AED Key Cognitive Findings Study Type & Subjects
Carbamazepine Lamotrigine performed significantly better on 19 out of 40 variables (cognitive speed, memory, mood) [1]. Randomized, double-blind, crossover study in healthy adults [1].
Valproate This compound showed improved cognitive activation, fewer subjective complaints, and an "activating" mood effect versus "tiredness/sedation" [2]. Randomized, double-blind study in healthy volunteers [2].
Phenytoin This compound suggested to be less neurotoxic in equivalent therapeutic dosage [3]. Comparative study in healthy volunteers [3].
Oxcarbazepine Both drugs had slightly beneficial effects. This compound showed better post-treatment list-learning performance [4]. Retrospective clinical study in epilepsy patients [4].
Topiramate This compound had fewer side effects on cognitive function [4]. Not specified in the provided excerpt [4].
In Utero Exposure Cognitive outcomes after this compound exposure were significantly better than with valproate [5]. Prospective observational studies on children born to women with epilepsy [5].

Detailed Experimental Data and Methodologies

  • Double-Blind, Randomized Crossover Study (this compound vs. Carbamazepine) [1]:

    • Design: Healthy adults underwent two 10-week treatment periods, one with this compound and one with carbamazepine, in a randomized order.
    • Dosing: Doses were adjusted to achieve standard mid-range therapeutic blood levels.
    • Assessment: A comprehensive neuropsychological battery (19 measures yielding 40 variables) was administered at the end of each drug period and in drug-free conditions.
  • Prospective Observational Studies (In Utero Exposure) [5]:

    • Cohorts: Children born to women with epilepsy were followed from birth.
    • Exposure: Mothers were on monotherapy with this compound, valproate, or carbamazepine.
    • Assessment: Children's cognitive abilities (e.g., IQ) were formally assessed at ages 3 years and older, controlling for confounding factors like maternal IQ and education.

Mechanism of Action: Insights into Cognitive Profiles

The differential cognitive effects of AEDs are linked to their distinct interactions with molecular targets. This compound, carbamazepine, and phenytoin all primarily target voltage-gated sodium channels (NaV) to stabilize neuronal membranes and prevent high-frequency firing [6]. However, a systematic comparison of the four major brain NaV α-subunits (NaV1.1, NaV1.2, NaV1.3, NaV1.6) reveals key differences:

  • Binding Kinetics: this compound has a slower unbinding rate from sodium channels compared to carbamazepine and phenytoin, which may contribute to its sustained clinical effect [6].
  • Subunit Specificity: this compound's binding to different NaV α-subunits is not uniform. It binds faster to NaV1.1 subunits than to other subtypes, suggesting a subunit-specific response that could influence its clinical efficacy and side-effect profile [6].

The following diagram illustrates the experimental workflow used to characterize these drug-channel interactions.

G Start Stable Expression of NaV α-Subunits Prep Cell Culture & Preparation (HEK293 Cell Lines) Start->Prep Record Whole-Cell Voltage-Clamp Recordings Prep->Record Apply Application of AEDs via Perfusion Record->Apply Analyze Data Analysis: - Biophysical Properties - Binding/Unbinding Kinetics Apply->Analyze Compare Systematic Comparison of Drug Effects Analyze->Compare

Experimental Workflow for NaV Channel Characterization

Key Takeaways for Drug Development

For researchers and scientists, the data underscores several critical points:

  • Favorable Profile: this compound consistently shows a lower burden of cognitive side effects compared to several standard AEDs, which is a significant advantage in drug development where tolerability is key [7] [2] [1].
  • Mechanistic Nuance: A drug's mechanism is not defined solely by its primary target. Subtle differences in binding kinetics and subunit specificity (as seen with this compound) can lead to markedly different clinical and cognitive outcomes [6].
  • Special Populations: The neurodevelopmental safety of an AED is a crucial differentiator. This compound's superior cognitive outcomes compared to valproate in children exposed in utero highlight its value for use in women of childbearing age [5].

References

lamotrigine efficacy borderline personality disorder trials

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Lamotrigine Trials in BPD

Trial / Study Design & Participants Dosage & Duration Primary Outcome Measure Key Efficacy Findings
LABILE Trial [1] [2] [3] RCT, Double-blind, Placebo-controlled (N=276); Adults with BPD in secondary mental health care. Up to 200/400 mg/day; 52 weeks. Zanarini Rating Scale for BPD (ZAN-BPD) No significant difference vs. placebo in BPD symptoms, depressive symptoms, self-harm, social functioning, or quality of life [1] [3].
Reich et al. (2009) [4] [5] RCT, Double-blind, Placebo-controlled (N=28); Primarily females with BPD. Mean dose 93.3 mg/day; 12 weeks. ZAN-BPD (Affective Instability item) Positive effect for this compound on the affective instability subscale [5].
Systematic Review & Meta-Analysis (2020) [4] [6] Review of 3 RCTs (N=330 for meta-analysis). Varied (up to 400 mg/day); 12-52 weeks. ZAN-BPD, Impulsivity/Aggression No consistent evidence of efficacy for core BPD symptom domains at 12 weeks or study endpoints [4] [6].

Detailed Experimental Protocol: The LABILE Trial

The LABILE trial is considered the most robust study on this topic to date. Its methodology provides a gold standard for clinical trials in BPD populations [2] [7].

  • Study Design: A multi-centre, two-arm, parallel-group, double-blind, placebo-controlled, individually randomized trial with 12-, 24-, and 52-week follow-up assessments. It included an integrated clinical and economic evaluation [2] [7].
  • Participants: 276 adults aged 18+ were recruited from English secondary mental health services. Key inclusion criteria was a DSM-IV diagnosis of BPD. Key exclusion criteria included comorbid bipolar affective disorder or psychosis, current use of other mood stabilizers, and pregnancy [2].
  • Intervention: The active arm received encapsulated generic This compound, titrated over 14-day intervals from 25 mg/day to a maintenance dose of 200 mg/day (or 400 mg/day for those taking oral contraceptive pills). The placebo arm received identical capsules containing lactose monohydrate [2] [7].
  • Primary Outcome: The Zanarini Rating Scale for BPD (ZAN-BPD) at 52 weeks. This is a clinician-rated scale that measures symptoms across four domains: affective disturbance, cognitive disturbance, impulsivity, and disturbed relationships [2].
  • Secondary Outcomes:
    • Depressive symptoms (Beck Depression Inventory)
    • Incidence and severity of self-harm (Acts of Deliberate Self-Harm Inventory)
    • Social functioning (Social Functioning Questionnaire)
    • Health-related quality of life (EQ-5D-3L)
    • Side effects and cost-effectiveness [2].
  • Blinding: Rigorous blinding was maintained for participants, care providers, researchers, and the statistician until the database was locked and initial analyses were complete [2].

The workflow of the LABILE trial design is summarized in the diagram below.

Start Assessed for Eligibility (DSM-IV BPD, Excluded Comorbid Bipolar/Psychosis) R Randomized (N=276) Start->R A Allocated to This compound Group (n=138) R->A B Allocated to Placebo Group (n=138) R->B F1 Follow-up at 12, 24, 52 weeks A->F1 F2 Follow-up at 12, 24, 52 weeks B->F2 P Primary Outcome: ZAN-BPD Score at 52 weeks F1->P S Secondary Outcomes: Depression, Self-Harm, Social Functioning, QoL F1->S F2->P F2->S Res Results: No significant difference between this compound and Placebo P->Res S->Res

Interpretation of Contradictory Findings

The discrepancy between the promising results of earlier, smaller studies and the negative result of the large LABILE trial can be explained by several factors [1] [5]:

  • Sample Size and Power: The LABILE trial (N=276) was substantially larger than previous studies (e.g., N=28), giving it greater statistical power to detect true effects and providing a more definitive answer [1] [5].
  • Patient Population: The LABILE trial recruited patients with more severe and complex BPD from secondary mental health services, whereas earlier studies may have included individuals with milder forms of the disorder recruited from the community [5].
  • Outcome Measurement: Some experts have questioned whether the measurement tools used in the LABILE trial were sensitive enough to capture changes in specific symptoms like affective instability, which earlier, smaller studies had targeted [5].

Clinical and Research Implications

The body of evidence, led by the LABILE trial, indicates that This compound cannot be recommended as a standard treatment for Borderline Personality Disorder [1] [3]. This finding aligns with current guidelines, such as those from the UK's National Institute for Health and Care Excellence (NICE), which do not recommend drug treatment for the core symptoms of BPD [3].

  • For Clinicians: Psychotherapy remains the cornerstone of treatment for BPD. The evidence does not support initiating this compound for BPD symptoms outside of exceptional circumstances [1] [3].
  • For Researchers: Future studies should focus on clarifying BPD sub-phenotypes and examining targeted, individualized treatment approaches, rather than investigating this compound for BPD as a whole [4].

References

Meta-Analysis Outcomes: Lamotrigine vs. Placebo in Bipolar Depression

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Category Specific Measure Result (Lamotrigine vs. Placebo) Meta-Analysis Details
Acute Bipolar Depression (Monotherapy) Depressive Symptoms (SMD) SMD: -0.15 to -0.155 [1] [2] Small but significant effect; favors this compound [1] [2].
Clinical Response (RR) RR: 1.42 [1] 42% increased likelihood of response vs. placebo [1].
Bipolar Depression Prophylaxis Risk of Depressive Episode RR: 0.78 [2] 22% reduction in risk of new depressive episodes [2].
Time to Mood Episode RR: 1.59 [2] Significantly prolongs time until a new depressive episode [2].
Safety & Tolerability Adverse Effects No significant difference [1] Generally well-tolerated in short-term trials [1].
Mania Switch Risk No greater than placebo [3] Does not induce mania [3].

Detailed Methodologies of Cited Meta-Analyses

  • Solmi et al. (2016) Methodology [1]

    • Search & Selection: Conducted a systematic review of PubMed and SCOPUS up to October 2015. Included 18 randomized controlled trials (RCTs) with a total of 2,152 patients.
    • Data Analysis: Performed a random-effects meta-analysis. Primary outcomes were standardized mean differences (SMDs) for depressive symptom scales and risk ratios (RRs) for response/remission rates.
    • Key Inclusion: Encompassed both unipolar and bipolar depression studies, with this compound used as both monotherapy and adjunct therapy.
  • Aglio et al. (2025) Methodology [2]

    • Search & Selection: A comprehensive search of multiple databases, including the GSK clinical trial register, up to June 2024. This inclusion of unpublished data is crucial to minimize publication bias. The analysis included 24 RCTs.
    • Data Analysis: Also used random-effects models. It separately analyzed acute phase treatment and maintenance (prophylaxis) outcomes.
    • Quality Assessment: Employed the Revised Cochrane risk-of-bias tool (RoB 2) for randomized trials to ensure the quality of included studies.

Neurobiological Mechanisms and Predictors of Response

The therapeutic action of this compound in bipolar depression is not fully understood, but research points to several key mechanisms and potential biomarkers for treatment response.

G LTG This compound MOA Mechanism of Action LTG->MOA Glutamate Inhibits voltage-gated sodium channels MOA->Glutamate Effect Reduces presynaptic release of glutamate Glutamate->Effect Outcome Decreased neuronal excitability Effect->Outcome Therapeutic Stabilizes mood from 'below baseline' (antidepressant effect) Outcome->Therapeutic Predictors Predictors of Treatment Response Good Enhanced pre-treatment functional connectivity (rsFC) between: - Fronto-Parietal Network (FPN) - Dorsal Attention Network (DAN) - Default Mode Network (DMN) particularly with the left precuneus. Predictors->Good  Good Response Poor Widespread reduction in rsFC is associated with poor response. Predictors->Poor  Poor Response

Diagram of this compound's Proposed Neurobiology and Treatment Predictors in Bipolar Depression

  • Proposed Mechanism of Action: this compound is thought to act primarily by inhibiting voltage-sensitive sodium channels on presynaptic neurons. This leads to a stabilization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, particularly glutamate [4] [5]. By dampening excessive glutamatergic signaling, this compound may counteract neuronal over-excitability, which is hypothesized to play a role in mood dysregulation [3]. This mechanism underpins its classification as a "mood stabilizer from below baseline," focusing on its antidepressant properties [4] [3].

  • Neural Circuits and Predictors of Response: Neuroimaging research suggests that a patient's baseline brain network connectivity may predict this compound response. A 2021 study found that patients who subsequently responded to this compound had enhanced pre-treatment resting-state functional connectivity (rsFC) between cognitive control networks (the Frontoparietal Network, FPN, and Dorsal Attention Network, DAN) and the posterior hub of the Default Mode Network (the left precuneus) [6]. Conversely, non-responders showed a more general reduction in rsFC. This indicates that preserved communication between key brain networks involved in cognitive control and self-referential thought may be critical for this compound's therapeutic effect [6].

Interpretation and Clinical Context for Researchers

  • Efficacy Profile: The effect size (SMD ~0.15) is considered small. This indicates that while this compound is statistically superior to placebo, the average clinical benefit may be modest, and its effect may be more pronounced for core depressive symptoms like anhedonia, low mood, and energy, as suggested by item-level analyses [7].
  • Bipolar I vs. Bipolar II: The efficacy signal is more consistent for Bipolar I Depression. Trials specifically in Bipolar II Depression have struggled to separate from placebo, likely due to high placebo responsivity in this population [3] [2].
  • Differential Polarity: A key characteristic of this compound is its differential efficacy. It is more effective at preventing and treating depressive episodes than manic ones, functioning as the "mirror image" of lithium, which has stronger anti-manic properties [3].

References

Evidence Summary: Lamotrigine and Quetiapine in Bipolar Depression

Author: Smolecule Technical Support Team. Date: February 2026

Therapy Study / Meta-Analysis Key Efficacy Outcome(s) Timeframe Notes
Lamotrigine + Quetiapine vs. Quetiapine + Placebo CEQUEL RCT [1] Mean Δ in QIDS-SR16: -2.69 (95% CI: -4.89 to -0.49); p=0.017 52 weeks Significant improvement favored the combination [1].
This compound Monotherapy vs. Placebo (Acute Phase) Meta-Analysis (2025) [2] SMD: 0.155 (CI: 0.005–0.305) Acute Phase (e.g., 7-10 weeks) Small but significant effect in bipolar depression monotherapy [2].
This compound Monotherapy vs. Placebo (Prophylaxis) Meta-Analysis (2025) [2] Risk Ratio (Emergence of Depression): 0.78 (CI: 0.63, 0.98) Up to 18 months Reduces risk of depressive relapse [2].
Adjunctive Therapy vs. Monotherapy SMART Study [3] Hazard Ratio for Sustained Recovery: 12.7 26 weeks Adjunctive therapy (this compound or quetiapine) vastly increased chance of recovery from depression vs. monotherapy [3].

Detailed Experimental Protocols

For regulatory and development professionals, the methodology of these studies is critical. Here are the designs of the key trials cited.

CEQUEL Trial: Combination Therapy Evaluation

The CEQUEL trial was a double-blind, randomized, placebo-controlled, 2x2 factorial study designed to evaluate the efficacy of adding this compound to quetiapine [1].

  • Objective: To determine if quetiapine plus this compound combination therapy leads to greater improvement in depressive symptoms over 12 weeks than quetiapine monotherapy plus placebo [1].
  • Patient Population: 202 participants aged 16+ with DSM-IV bipolar I or II disorder requiring new treatment for a depressive episode, enrolled from 27 UK sites [1] [4].
  • Randomization & Masking: Patients were randomly assigned (1:1) using an adaptive minimization algorithm to receive either this compound or a matching placebo. All participants and investigators were masked to treatment allocation [1].
  • Interventions:
    • Base Therapy: All patients received open-label quetiapine. The dose was flexibly titrated based on clinical response and tolerability [1].
    • Add-on Therapy: The this compound group received this compound, titrated according to the standard schedule. The placebo group received an identical placebo.
  • Primary Outcome Measure: Change in depressive symptoms as self-reported by participants using the Quick Inventory of Depressive Symptomatology-self report version 16 (QIDS-SR16) at 12 weeks [1] [4].
  • Key Secondary Outcome: Depressive symptoms were tracked weekly for 52 weeks via a remote system (True Colours platform) [4] [5].

The trial's workflow is summarized in the diagram below:

f CEQUEL Trial: Combination Therapy Experimental Workflow cluster_1 1. Enrollment & Screening cluster_2 2. Randomization & Blinding cluster_3 3. Intervention & Titration cluster_4 4. Outcome Assessment a1 Patients with Bipolar I/II Depression (n=202) a2 Baseline Assessment: QIDS-SR16 a1->a2 b1 Randomized 1:1 (Adaptive Minimization Algorithm) a2->b1 b2 Group A: Quetiapine + this compound (n=101) b1->b2 b3 Group B: Quetiapine + Placebo (n=101) b1->b3 c1 All patients received open-label Quetiapine b2->c1 b3->c1 c2 This compound titrated per standard schedule c1->c2 c3 Placebo matched to this compound titration c1->c3 d1 Primary Endpoint: QIDS-SR16 at 12 weeks c2->d1 c3->d1 d2 Long-term Follow-up: Weekly QIDS-SR16 via True Colours platform for 52 weeks d1->d2 d3 Statistical Analysis: Linear regression & machine learning d2->d3

SMART Study: Sequential Treatment Algorithm

The Sequential Multiple Assignment Randomized Treatment (SMART) design evaluates personalized treatment sequences in a real-world population [3].

  • Objective: To study the effectiveness of lithium and divalproex monotherapy and subsequent adjunctive therapy with quetiapine or this compound in the acute and continuation treatment of bipolar I or II disorder [3].
  • Patient Population: Patients with bipolar I or II disorder in any phase of illness with at least mild symptom severity (CGI-S ≥ 3), with an emphasis on including Hispanic and African-American participants [3].
  • Study Design: The protocol involved two randomization points:
    • Initial Monotherapy: Patients were first randomized to receive lithium or divalproex for 2 weeks.
    • Adjunctive Therapy: Patients who subsequently developed significant depressive symptoms (CGI-S-depression ≥ 3 for 2 weeks) were then re-randomized to one of three arms for 24 weeks: continue mood stabilizer monotherapy, add quetiapine, or add This compound [3].
  • Outcome Measures: Primary outcomes included changes in the Bipolar Inventory of Symptoms Scale (BISS) and Clinical Global Impression-Severity (CGI-S) scores, as well as survival time until sustained recovery [3].

This adaptive design is illustrated below:

f SMART Study: Sequential Treatment Workflow cluster_1 Phase 1: Initial Monotherapy (2 Weeks) cluster_2 Phase 2: Adjunctive Therapy (24 Weeks) cluster_3 Outcome Analysis a1 Patients with Bipolar I/II (n=...) a2 Randomization 1 a1->a2 a3 Lithium Monotherapy a2->a3 a4 Divalproex Monotherapy a2->a4 b1 Patients with emerging depression (CGI-S-Depression ≥ 3) a3->b1 a4->b1 b2 Randomization 2 b1->b2 b3 Continue Mood Stabilizer Monotherapy b2->b3 b4 Mood Stabilizer + Quetiapine b2->b4 b5 Mood Stabilizer + This compound b2->b5 c1 Compare: BISS & CGI-S scores, Survival time to sustained recovery b3->c1 b4->c1 b5->c1

Clinical and Development Implications

For researchers and drug developers, the data suggests several key considerations:

  • Synergistic Efficacy: The CEQUEL trial provides a robust rationale for developing this compound and quetiapine as a combination therapy, showing that their synergistic effect becomes statistically significant and clinically meaningful over the long term (52 weeks) [1].
  • Tolerability Profiles: this compound is associated with a low risk of weight gain and metabolic issues, unlike quetiapine and many other antipsychotics. However, it requires careful dose titration to mitigate the risk of serious rash [6]. This complementary safety profile makes the combination attractive from a benefit-risk perspective.
  • Novel Trial Designs: The SMART study demonstrates the utility of adaptive trial designs for evaluating treatment sequences in heterogeneous, real-world populations, which can provide more generalizable evidence for clinical practice and inform combination therapy strategies [3].

References

Long-Term Tolerability and Safety Profile of Lamotrigine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key long-term safety and tolerability data for lamotrigine from pooled clinical trials and real-world studies.

Table: Summary of this compound Long-Term Safety and Tolerability Data

Aspect Data from Clinical Trials (Pooled Analysis) [1] Data from Real-World Study (Bipolar Disorder) [2]
Study Duration Mean 39.8 weeks; 40.8% of patients ≥52 weeks Up to 52 weeks and >1.5 years
Most Common Adverse Events (AEs) Headache (25%), Dizziness (16%) Skin rash (overall incidence: 12.1%-22.0%)
Drug-Related AEs 31% of patients; Dizziness (10%), Headache (6%) Overall AE incidence: 22.9%
Rash 4% of patients; led to withdrawal in 2% Incidence varied by bipolar disorder subtype
Serious AEs 1% considered attributable to this compound Information not specified
Withdrawal due to AEs 7% of patients 25% withdrawn within first 4 weeks
Key Safety Conclusion Well-tolerated; profile similar to immediate-release formulation Possible with careful titration for all bipolar types

Detailed Experimental Data and Methodologies

The data in the summary table are derived from specific study designs. Understanding these methodologies is crucial for interpreting the results.

Pooled Analysis of Clinical Trials [1]

This analysis provides high-quality evidence from randomized, double-blind clinical trials, which is considered the gold standard.

  • Objective: To determine the long-term tolerability and safety profile of this compound extended-release (XR) and compare it with the immediate-release (IR) formulation.
  • Methodology:
    • Design: Pooled analysis of data from three separate double-blind clinical trials.
    • Population: 662 patients with epilepsy (partial seizures or generalized tonic-clonic seizures) exposed to this compound XR.
    • Integrated Data: Safety data were combined from both the double-blind and open-label phases of the trials.
    • Duration: A significant portion of patients had long-term exposure (82.5% ≥26 weeks; 40.8% ≥52 weeks).
  • Key Findings:
    • The study concluded that this compound XR is well-tolerated with a safety profile similar to the IR form.
    • The most common AEs were generally mild to moderate. One case of serious rash was reported, but no cases of Stevens-Johnson Syndrome or Toxic Epidermal Necrolysis occurred in this pool.
    • The once-daily dosing of the XR formulation was noted for its potential to enhance compliance and provide more stable serum concentrations.
Observational Study in Bipolar Disorder [2]

This study offers insights into how this compound performs in real-world clinical practice across different subtypes of bipolar disorder.

  • Objective: To investigate the long-term efficacy and safety of this compound in patients with Bipolar I (BP-I), Bipolar II (BP-II), and Bipolar Not Otherwise Specified (BP-NOS).
  • Methodology:
    • Design: Retrospective, observational study without a control group.
    • Population: 445 outpatients with bipolar disorder who initiated this compound treatment.
    • Assessment: Efficacy was measured using the Himorogi Self-rating Depression and Anxiety Scales and the Clinical Global Impression-Improvement scale. Adverse events were recorded.
    • Duration: Patients were observed for up to 52 weeks, with some data extending beyond 1.5 years.
  • Key Findings:
    • Rash was the most common adverse event, with its incidence varying by bipolar subtype: 22.0% for BP-I, 16.7% for BP-II, and 12.1% for BP-NOS.
    • Approximately 50% of patients continued treatment for one year, demonstrating long-term acceptability.
    • The study emphasized that with careful and adequate dose titration, long-term treatment with this compound is feasible for any type of bipolar disorder.

Mechanisms and Risk Factors for Key Adverse Events

Understanding the underlying mechanisms of both therapeutic and adverse effects is critical in drug development.

Metabolic Pathway and Rash Mechanism

This compound's metabolism and its association with rash, including severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS), can be visualized. The risk of SCARs is linked to genetic factors, particularly the HLA-B*15:02 allele in Han Chinese and other Asian populations [3].

G LTG This compound (LTG) AreneOxide Reactive Arene Oxide (minor pathway) LTG->AreneOxide CYP2A6/CYP2D6 Glucuronidation Glucuronidation (major pathway) LTG->Glucuronidation UGT1A4 (Primary) GSH_Conjugate Glutathione (GSH) Conjugates AreneOxide->GSH_Conjugate InactiveMetabolite InactiveMetabolite Glucuronidation->InactiveMetabolite Inactive Metabolites (Urinary Excretion) ProteinAdducts Protein Adducts GSH_Conjugate->ProteinAdducts ImmuneResponse Immune Response ProteinAdducts->ImmuneResponse SkinRash Skin Rash / SCARs ImmuneResponse->SkinRash HLA Genetic Risk Factor: HLA-B*15:02 HLA->ImmuneResponse

Diagram: Proposed Metabolic Pathways and Rash Mechanism for this compound. The minor pathway involving a reactive arene oxide metabolite, potentially leading to immune-mediated skin reactions, is highlighted. The major glucuronidation pathway results in safe, inactive metabolites. Genetic predisposition (HLA-B\15:02) significantly increases SCAR risk [3].*

Pharmacokinetic Interactions

This compound has critical drug-drug interactions that directly impact its safety and efficacy profile [3] [4]:

  • Enzyme Inducers (e.g., carbamazepine, phenytoin): Increase this compound clearance, significantly decreasing its half-life and plasma concentration. This requires a higher this compound dose for efficacy but also increases the risk of toxicity if the inducer is discontinued without adjusting the this compound dose.
  • Valproate: Inhibits this compound glucuronidation, increasing its half-life and more than doubling plasma concentrations. This interaction necessitates a reduced this compound dose (often by ~50%) to avoid toxicity, particularly rash.

Gaps in Comparative Evidence and Future Research

A key challenge in creating a direct comparison guide is the frequent lack of head-to-head clinical trials comparing this compound with all relevant alternatives over the long term [5]. The available evidence often comes from:

  • Placebo-Controlled Trials: Providing strong evidence of efficacy and safety versus placebo, but not direct comparison to other active drugs [6].
  • Observational Studies: Offering real-world insights on effectiveness but subject to confounding factors due to non-randomized treatment assignment [7].
  • Adjusted Indirect Comparisons (AICs): A statistical method used to compare two treatments via a common comparator (e.g., placebo) when head-to-head data is absent. While accepted by some health technology assessment agencies, AICs come with greater uncertainty than direct trials [5].

Future research should prioritize long-term, active-comparator trials and the use of advanced statistical methods to provide the robust, direct comparisons needed by clinicians and researchers.

Key Takeaways for Researchers and Professionals

  • Favorable Overall Profile: this compound demonstrates a generally favorable and stable long-term safety and tolerability profile in both epilepsy and bipolar disorder, supporting its use for chronic management.
  • Rash is a Key Consideration: Skin rash is the most notable adverse event. The risk is manageable with slow dose titration and is linked to specific genetic markers in some populations.
  • Critical Drug Interactions: Dosing is highly dependent on concomitant medications, especially valproate (requires dose reduction) and enzyme-inducing ASMs (requires dose increase).
  • Evidence Limitations: Comprehensive, direct comparisons with all alternative treatments are limited. Decision-making often relies on indirect evidence and real-world studies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to pale cream-colored powder. Crystals from isopropanol

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

255.0078506 Da

Monoisotopic Mass

255.0078506 Da

Boiling Point

503.1±60.0

Heavy Atom Count

16

LogP

1.93
2.57 (LogP)
log Kow = 2.57
2.5

Appearance

White to off-white solid powder.

Melting Point

177-181
216-218 °C (uncorr)
216 - 218 °C (uncorr.)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U3H27498KS

GHS Hazard Statements

Aggregated GHS information provided by 217 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Lamotrigine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Lamotrigine is indicated as adjunctive therapy for the following seizure types in patients ≥2 years of age: partial seizures, primary generalized tonic-clonic seizures, and generalized seizures due to Lennox-Gastaut syndrome. It is also indicated for the process of conversion to drug monotherapy for those at least 16 years of age or older with partial seizures and currently are receiving treatment with carbamazepine, phenytoin, phenobarbital, primidone, or valproate as the single antiepileptic drug (AED). In addition to the above, lamotrigine is also indicated for the maintenance treatment of bipolar I disorder, delaying the time to mood episodes (which may include mania, hypomania, depression, mixed episodes) in adults at least 18 years or older, who have been treated for acute mood symptoms with standard therapy. Limitations of use It is important to note that lamotirigine should not be used in the treatment of acute mood episodes, as efficacy has not been established in this context.
FDA Label
Lamotrigine is an anti-seizure/anti-epilepsy drug first approved for use in the USA in 1994. It is considered a first-line treatment for primary generalized tonic-clonic seizures (including simple and complex partial seizures and focal-onset tonic-clonic seizures) and Lennox-Gestault syndrome.

Livertox Summary

Lamotrigine is a widely used antiseizure medication that is a rare but well known cause of idiosyncratic liver injury, that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; Antimanic Agents; Antidepressive Agents
Anticonvulsants

Therapeutic Uses

Anticonvulsants; Calcium Channel Blockers; Excitatory Amino Acid Antagonists; Voltage-Gated Sodium Channel Blockers
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lamotrigine is included in the database.
Lamictal is indicated as adjunctive therapy for the following seizure types in patients aged 2 years and older: partial-onset seizures, primary generalized tonic-clonic (PGTC) seizures, generalized seizures of Lennox-Gastaut syndrome. /Included in the US product label/
Lamcital is indicated for conversion to monotherapy in adults (aged 16 years and older) with partial-onset seizures who are receiving treatment with carbamazepine, phenytoin, phenobarbital, primidone, or valproate as the single antiepileptic drug (AED). /Included in US product label/
For more Therapeutic Uses (Complete) data for LAMOTRIGINE (6 total), please visit the HSDB record page.

Pharmacology

Lamotrigine likely prevents seizures and prevents mood symptoms via stabilizing presynaptic neuronal membranes and preventing the release of excitatory neurotransmitters such as glutamate, which contribute to seizure activity.[A191350,A19135,L9404] A note on cardiovascular effects The metabolite of lamotrigine, 2-N-methyl metabolite (formed by glucuronidation), is reported to cause dose-dependent prolongations of the PR interval, widening of the QRS complex, and at higher doses, complete AV block. Although this harmful metabolite is only found in trace amounts in humans, plasma concentrations may increase in conditions that cause decreased drug glucuronidation, such as liver disease.[A191335,L9404,L12183]
Lamotrigine is a synthetic phenyltriazine with antiepileptic and analgesic properties. Lamotrigine enhances the action of gamma-aminobutyric acid, an inhibitory neurotransmitter, which may result in a reduction of pain-related transmission of signals along nerve fibers. This agent may also inhibit voltage-gated sodium channels, suppress glutamate release, and inhibit serotonin reuptake. (NCI04)

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX09 - Lamotrigine

Mechanism of Action

The exact mechanism of action of lamotrigine is not fully elucidated, as it may exert cellular activities that contribute to its efficacy in a range of conditions. Although chemically unrelated, lamotrigine actions resemble those of phenytoin and carbamazepine, inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, thereby modulating the release of presynaptic excitatory neurotransmitters. Lamotrigine likely acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of the excitatory amino acid, glutamate. The mechanism of action of lamotrigine in reducing anticonvulsant activity is likely the same in managing bipolar disorder. Studies on lamotrigine have identified its binding to sodium channels in a fashion similar to local anesthetics, which could explain the demonstrated clinical benefit of lamotrigine in some neuropathic pain states. Lamotrigine displays binding properties to several different receptors. In laboratory binding assays, it demonstrates weak inhibitory effect on the serotonin 5-HT3 receptor. Lamotrigine also weakly binds to Adenosine A1/A2 receptors, α1/α2/β adrenergic receptors, dopamine D1/D2 receptors, GABA A/B receptors, histamine H1 receptors, κ-opioid receptor (KOR), mACh receptors and serotonin 5-HT2 receptors with an IC50>100 µM. Weak inhibitory effects were observed at sigma opioid receptors. An in vivo study revealed evidence that lamotrigine inhibits Cav2.3 (R-type) calcium currents, which may also contribute to its anticonvulsant effects.
Spectrophotometry with the Ca(++)-sensitive dye fura-2 was used to study the effect of lamotrigine (LAG) on the depolarization-evoked Ca++ influx in the acutely isolated basolateral amygdala neurons. Depolarization of the neurons with high K+ resulted in the elevation of intracellular Ca++ concentration [Ca++]i in a concentration-dependent manner. The K(+)-induced Ca++ influx was completely blocked in the Ca(++)-free solution or by Cd++, indicating that depolarization-induced increases in [Ca++]i were triggered largely, if not completely, by Ca++ entry from extracellular space and Ca++ entry occurred through voltage-dependent Ca++ channels. Application of LAG reduced the depolarization-evoked Ca++ influx in a concentration-dependent manner. The effect of LAG was markedly reduced in the presence of N-type Ca++ channel blocker omega-conotoxin-GVIA (omega-CgTX). These results suggest that the action of LAG is mediated, at least in part, by the modulation of N-type Ca++ channels.
Lamotrigine (LAG) is an antiepileptic drug which is believed to suppress seizures by inhibiting the release of excitatory neurotransmitters. The present study was aimed at investigating the effect of LAG on the 4-aminopyridine (4AP)-evoked glutamate release in cerebrocortical nerve terminals (synaptosomes). LAG inhibited the release of glutamate evoked by 4AP in a concentration-dependent manner. This inhibitory effect was associated with a reduction in the depolarization-evoked increase in the cytoplasmic free Ca2+ concentration ([Ca2+]C). In addition, LAG did not alter the resting synaptosomal membrane potential or 4AP-evoked depolarization. Furthermore, ionomycin-evoked glutamate release was not affected by LAG. Based on these results, we suggest that presynaptic calcium influx blockade and inhibition of glutamate release may underlie the mechanism of action of LAG. These action may also contribute to their neuroprotective properties in excitotoxic injury.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

9.4X10-9 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

84057-84-1

Absorption Distribution and Excretion

Lamotrigine is rapidly and entirely absorbed with minimal first-pass metabolism effects, with a bioavailability estimated at 98%. Cmax is reached in the range of 1.4 to 4.8 hours post-dose, but this depends on the dose administered, concomitant medications, and epileptic status. The rate and extent of lamictal absorption is considered equivalent between the compressed tablet form taken with water to that of the chewable dispersible tablets, taken with or without water.
Lamotrigine is excreted in both the urine and feces. Following oral administration of 240 mg radiolabelled lamotrigine, about 94% of total drug and its metabolites administered is recovered in the urine and 2% is recovered in the feces. One pharmacokinetic study recovered 43 to 87% of a lamotrigine dose in the urine mainly as glucuronidated metabolites. 2-N-glucuronide is mainly excreted in the urine.
The mean apparent volume of distribution (Vd/F) of lamotrigine following oral administration ranges from 0.9 to 1.3 L/kg and is independent of dose administered. Lamotrigine accumulated in the kidney of the male rat, and likely behaves in a similar fashion in humans. Lamotrigine also binds to tissues containing melanin, such as the eyes and pigmented skin.
The mean apparent plasma clearance (Cl/F) ranges from 0.18 to 1.21 mL/min/kg. The values vary depending on dosing regimen, concomitant antiepileptic medications, and disease state of the individual. In one study, healthy volunteers on lamictal monotherapy showed a clearance of about 0.44 mL/min/kg after a single dose.
/MILK/ Lamotrigine is distributed into milk. Because of the potential for serious adverse reactions to lamotrigine in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
/MILK/ To investigate the pharmacokinetics of lamotrigine (LTG) during delivery, during the neonatal period, and lactation. High-performance liquid chromatography was used to determine plasma and milk levels of LTG in nine pregnant women with epilepsy treated with LTG, and plasma levels in their 10 infants. Samples were obtained at delivery, the first 3 days postpartum, and at breast-feeding 2-3 weeks after delivery. At delivery, maternal plasma LTG concentrations were similar to those from the umbilical cord, indicating extensive placental transfer of LTG. There was a slow decline in the LTG plasma concentration in the newborn. At 72 hr postpartum, median LTG plasma levels in the infants were 75% of the cord plasma levels (range, 50-100%). The median milk/maternal plasma concentration ratio was 0.61 (range, 0.47-0.77) 2-3 weeks after delivery, and the nursed infants maintained LTG plasma concentrations of approximately 30% (median, range 23-50%) of the mother's plasma levels. Maternal plasma LTG concentrations increased significantly during the first 2 weeks after parturition, the median increase in plasma concentration/dose ratio being 170%.
Lamotrigine binds to melanin-containing ocular tissue in pigmented rats and cynomolgus monkeys, but evidence of this manifestation has not been reported in humans ... prolonged administration of the drug could potentially result in its accumulation and possible toxic effects in melanin-rich tissues, including those of the eye, and that clinicians should be aware of possible adverse ophthalmologic effects occurring as a result of binding of the drug to melanin.
To determine the relative bioavailability of lamotrigine (LTG) chewable dispersible tablets after rectal administration. Two-period, crossover study with a 2-week washout between dosing periods. Twelve healthy adult volunteers. One hundred milligrams of a LTG chewable dispersible tablet was administered by oral and rectal routes. Plasma samples were collected before and up to 120 hours after drug administration. The samples were analyzed for LTG by high-performance liquid chromatography, and the relative bioavailability was determined. Drug concentrations were lower after rectal than after oral administration. The relative bioavailability (F = AUC(rectal)/AUC(oral)) was 0.52 +/- 0.23 (SD). Drug prepared from LTG chewable dispersible tablets is absorbed rectally, although not to the same extent as when given orally. Rectal administration of suspension of these tablets can be an acceptable route of administration.
For more Absorption, Distribution and Excretion (Complete) data for LAMOTRIGINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lamotrigine is mainly glucuronidated, forming 2-N-glucuronide conjugate, a pharmacologically inactive metabolite. The total radioactivity detected after a 240mg radiolabeled dose of lamotrigine during clinical trials were as follows: lamotrigine as unchanged drug(10%), a 2-N-glucuronide (76%), a 5-N-glucuronide (10%), a 2-N-methyl metabolite (0.14%), as well as various other minor metabolites (4%).
The metabolites of [(14)C]lamotrigine (78 micromol/kg, iv) in adult male Wistar rats were characterized with particular reference to thioether derivatives of an epoxide intermediate. Biliary recovery of radioactivity from anesthetized and cannulated animals was 7.3 +/- 3.0% (mean +/- SD, n = 4) of the dose over 4 hr; 5.5 +/- 0.5% was recovered in bladder urine after 4 hr. Bile contained [(14)C]lamotrigine (1.4 +/- 0.3%), a glutathione adduct of [(14)C]dihydrohydroxylamotrigine (1.8 +/- 0.3%), i.e., an adduct of an arene oxide, and the glutathione (1.5 +/- 0.7%), cysteinylglycine (1.9 +/- 0.5%), and N-acetylcysteine (0.4 +/- 0.2%) adducts of [(14)C]lamotrigine. Formation of the thioether metabolites was partially blocked by the cytochrome P450 inhibitor, ketoconazole. Urine contained [(14)C]lamotrigine (4.5 +/- 0.5%) and [(14)C]lamotrigine N-oxide (0.9 +/- 0.2%). The radiolabeled material in skin (15.6 +/- 1.4%) was almost entirely [(14)C]lamotrigine. ...
Lamotrigine is metabolized predominantly by glucuronic acid conjugation. The major metabolite is an inactive 2-N-glucuronide conjugate. Exretion occur in the urine and the feces with unchanged lamotrigine (10%), the 2-N-glucuronide (76%), a 5-N-glucuronide (10%), a 2-N-methyl metabolite (0.14%), and other unidentified minor metabolites (4%). (A308) Half Life: 25 +/- 10 hours (healthy individuals); 42.9 hours (chronic renal failure)

Associated Chemicals

Lamotrigine isethionate; 113170-86-8

Wikipedia

Lamotrigine

FDA Medication Guides

LAMICTAL
LAMOTRIGINE
TABLET;ORAL
GLAXOSMITHKLINE LLC
03/31/2021
LAMICTAL CD
TABLET, FOR SUSPENSION;ORAL
LAMICTAL ODT
TABLET, ORALLY DISINTEGRATING;ORAL
LAMICTAL XR
LAMOTRIGINE
TABLET, EXTENDED RELEASE;ORAL
TABLET, EXTENDED RELEASE; ORAL
GLAXOSMITHKLINE LLC
SMITHKLINE BEECHAM
03/31/2021
01/29/2010

Drug Warnings

/BOXED WARNING/ WARNING: SERIOUS SKIN RASHES. Lamictal can cause serious rashes requiring hospitalization and discontinuation of treatment. The incidence of these rashes, which have included Stevens-Johnson syndrome, is approximately 0.3% to 0.8% in pediatric patients (aged 2 to 17 years) and 0.08% to 0.3% in adults receiving Lamictal. One rash-related death was reported in a prospectively followed cohort of 1,983 pediatric patients (aged 2 to 16 years) with epilepsy taking Lamictal as adjunctive therapy. In worldwide postmarketing experience, rare cases of toxic epidermal necrolysis and/or rash-related death have been reported in adult and pediatric patients, but their numbers are too few to permit a precise estimate of the rate. Other than age, there are as yet no factors identified that are known to predict the risk of occurrence or the severity of rash caused by Lamictal. There are suggestions, yet to be proven, that the risk of rash may also be increased by (1) coadministration of Lamictal with valproate (includes valproic acid and divalproex sodium), (2) exceeding the recommended initial dose of Lamictal, or (3) exceeding the recommended dose escalation for Lamictal. However, cases have occurred in the absence of these factors. Nearly all cases of life-threatening rashes caused by Lamictal have occurred within 2 to 8 weeks of treatment initiation. However, isolated cases have occurred after prolonged treatment (e.g., 6 months). Accordingly, duration of therapy cannot be relied upon as means to predict the potential risk heralded by the first appearance of a rash. Although benign rashes are also caused by Lamictal, it is not possible to predict reliably which rashes will prove to be serious or life threatening. Accordingly, Lamictal should ordinarily be discontinued at the first sign of rash, unless the rash is clearly not drug related. Discontinuation of treatment may not prevent a rash from becoming life threatening or permanently disabling or disfiguring
Dizziness, headache, and ataxia were the most frequent adverse nervous system effects, occurring in 38, 29, and 22% of adults, respectively, in controlled trials of lamotrigine adjunctive therapy. The frequency of dizziness and ataxia, and the rate of discontinuance of lamotrigine because of these adverse effects, were dose related in clinical trials; in a dose-response study, dizziness occurred in 54, 31, or 27% of patients receiving lamotrigine 500 mg/day, lamotrigine 300 mg/day, or placebo, respectively, while ataxia occurred in 28, 10, or 10% of those receiving these respective regimens.
Somnolence or insomnia occurred in 14 or 6%, respectively, of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials. Incoordination or tremor was reported in 6 or 4%, respectively, of lamotrigine-treated adults ... Depression occurred in 4%, anxiety in 4%, irritability in 3%, speech disorder in 3%, and concentration disturbance in 2% of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials. Seizure or seizure exacerbation has been reported in 3 or 2% of adults, respectively, receiving lamotrigine as adjunctive therapy in controlled trials; an increase in seizure frequency also has been reported with lamotrigine therapy. Treatment-emergent seizures diagnosed unequivocally as status epilepticus were reported in 7 of 2343 adults receiving adjunctive therapy with lamotrigine in clinical trials; however, the manufacturer states that valid estimates of the incidence of treatment-emergent status epilepticus are difficult to obtain because of variations in the definitions used by different investigators to identify such cases.
Coordination abnormality, dizziness, anxiety, and insomnia occurred in 7, 7, 5, and 5% respectively, of adults receiving lamotrigine as monotherapy in a controlled trial; amnesia, ataxia, asthenia, depression, hypesthesia, libido increase, decreased or increased reflexes, nystagmus, and irritability each occurred in 2% of such patients. Paresthesia or asthenia occurred in more than 1% of adults receiving lamotrigine as adjunctive therapy in controlled clinical trials but with equal or greater frequency in those receiving placebo.
For more Drug Warnings (Complete) data for LAMOTRIGINE (42 total), please visit the HSDB record page.

Biological Half Life

The average elimination half-life of lamotrigine ranges from approximately 14-59 hours. The value is dependent on the dose administered, concomitant drug therapy, as well as disease status. One pharmacokinetic study revealed a half-life of 22.8 to 37.4 hours in healthy volunteers. It also reported that enzyme-inducing antiepileptic drugs such as pheobarbital, phenytoin, or carbamazepine decrease the half-life of lamotrigine. On the other hand, valproic acid increases the half-life of lamotrigine (in the range of 48-59 hours).
/Investigators/ describe the findings in a patient following the deliberate ingestion of a large amount of lamotrigine (stated 4.5 g, absorbed estimated 2.9 g) ... Peak measured concentration of lamotrigine was 35.8 mg/L and half-life 19.5 hours, suggesting linear kinetics in overdose.
The plasma half-life of a single dose is 24 to 35 hr. Administration of phenytoin, carbamazepine, phenobarbital, or primidone reduces the half-life of lamotrigine to approximately 15 hr and reduces plasma concentrations of lamotrigine.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Reaction of 2,3-dichlorobenzoyl chloride with cyanide ion forms the benzoylcyanide derivative that is then treated with aminoguanidine to form a Schiff base through loss of water between the carbonyl group and the one primary amine function of the guanidine. Ring closure by addition of the lone free primary amino group remaining on the guanidine moiety of the nitrile function is accomplished by base catalysis and yields the product.
The reaction of the Grignard compound of 2,3-dichloroiodobenzene with CO2 in diethyl ether gives 2,3-dichlorobenzoic acid, which is converted to the corresponding acyl chloride by refluxing with SOCl2. The reaction of 2,3-dichlorobenzoyl chloride with cuprous cyanide and KI in refluxing xylene yields 2,3-dichlorobenzoyl cyanide. Finally, this compound is cyclized with aminoguanidine in DMSO to yield lamotrigine.
Hydrogenation of 2,3-dichloronitrobenzene with H2 over Raney nickel in methanol gives 2,3-dichloroaniline, which is diazotized with NaNO2 and HCl and treated with CuCN to yield 2,3-dichlorobenzonitrile. Hydrolysis of the nitrile with NaOH in refluxing methanol/water affords 2,3-dichlorobenzoic acid, which is treated with hot SOCl2 to provide the corresponding acyl chloride. Reaction of 2,3-dichlorobenzoyl chloride with CuCN and KI in refluxing chlorobenzene gives 2,3-dichlorobenzoyl cyanide, which is condensed with aminoguanidine by means of H2SO4/TsOH in hot toluene to yield 2,3-dichlorobenzoyl cyanide amidinohydrazone. Finally, this compound is cyclized by treatment with NaOMe in refluxing methanol to yield lamotrigine.
Preparation: M. G. Baxter et al., European Patent Office patent 21121 (1981 to Wellcome Foundation); D. A. Sawyer et al., USA patent 4602017 (1986).

Analytic Laboratory Methods

Quantitative determination of anti-epileptic drug concentrations is of great importance in forensic toxicology cases. Although the drugs are not usually abused, they are important post-mortem cases where the question of both lack of compliance and accidental or deliberate poisoning might be raised. In addition these drugs can be relevant for driving under the influence cases. A reversed phase ultra-performance liquid chromatography-tandem mass spectrometry method has been developed for the quantitative analysis of the anti-epileptic compounds carbamazepine, carbamazepine-10,11-epoxide, gabapentin, lamotrigine, levetiracetam, oxcarbazepine, 10-OH-carbazepine, phenobarbital, phenytoin, pregabalin, and topiramate in whole blood, using 0.1 mL sample volume with methaqualone as internal standard. Sample preparation was a simple protein precipitation with acetonitrile and methanol. The diluted supernatant was directly injected into the chromatographic system. Separation was performed on an Acquity UPLC BEH Phenyl column with gradient elution and a mildly alkaline mobile phase. The mass spectrometric detection was performed in positive ion mode, except for phenobarbital, and multiple reaction monitoring was used for drug quantification. The limits of quantification for the different anti-epileptic drugs varied from 0.064 to 1.26 mg/L in blood, within-day and day-to-day relative standard deviations from 2.2 to 14.7% except for phenobarbital. Between-day variation for phenobarbital was 20.4% at the concentration level of 3.5 mg/L. The biases for all compounds were within +/-17.5%. The recoveries ranged between 85 and 120%. The corrected matrix effects were 88-106% and 84-110% in ante-mortem and post-mortem whole blood samples, respectively.
This work describes the development of a simple, sensitive and selective method based on high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS-MS) to determine antipsychotics (olanzapine, quetiapine, clozapine, haloperidol and chlorpromazine) along with antidepressants (mirtazapine, paroxetine, citalopram, sertraline, imipramine, clomipramine and fluoxetine), anticonvulsants (carbamazepine andlamotrigine) and anxiolytics (diazepam and clonazepam) in plasma samples obtained from schizophrenic patients. The samples were prepared by protein precipitation. The target drugs were separated on an XSelect SCH C18 column (100 mm x 2.1 mm x 2.5 um) within 8.0 min by means of gradient elution. The drugs were then detected on a quadrupole tandem mass spectrometer equipped with an electrospray ionization source, operating in the multiple reactions monitoring mode and in the positive ionization mode. The LC-MS-MS method was linear range from subtherapeutic to toxic concentrations with lower limit of quantification values ranged from 0.2 to 5.0 ng mL-1, precision with coefficient of variation values lower than 12%, and accuracy ranged from 90 to 108%. The developed method enabled successful analysis of the target drugs in plasma samples obtained from 51 schizophrenic patients. Therapeutic drug monitoring revealed that many of the evaluated schizophrenic patients presented altered plasma concentrations of the analyzed drugs. These altered concentrations resulted from pharmacokinetic interactions among the medications prescribed to treat schizophrenia.

Clinical Laboratory Methods

In recent years, there has been a growth in reports of antiepileptic drugs (AEDs) being misused on their own or in combination with other drugs of abuse in a variety of toxicological case types such as drug abuse, suicide, overdose and drug facilitated crime. To our knowledge, there are no simultaneous quantification methods for the analysis of the most commonly encountered AEDs in postmortem whole blood and clinical plasma/serum samples at the same time. A simple, accurate and cost-effective liquid chromatography-tandem mass spectrometric (LC-MS-MS) method has been developed and validated for the simultaneous quantification of carbamazepine (CBZ) and its metabolite CBZ-10,11-epoxide, eslicarbazepine acetate, oxcarbazepine and S-licarbazepine as a metabolite, gabapentin, lacosamide, lamotrigine, levetiracetam, pregabalin, phenobarbital, phenytoin and its metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin, retigabine (ezogabine) and its metabolite N-acetyl retigabine, rufinamide, stiripentol, topiramate, tiagabine, valproic acid, vigabatrin and zonisamide in postmortem whole blood, serum and plasma which would be suitable for routine forensic toxicological analysis and therapeutic drug monitoring. All AEDs were detected and quantified within 17 min without endogenous interferences. The correlation coefficient (R(2)) was >0.995 for all AEDs with accuracy ranging from 90 to 113% and precision <13% for all analytes. The recovery ranged from 70 to 98%. No carryover was observed in a blank control injected after the highest standard and the matrix effect was acceptable and ranged from 90 to 120%. The method has been successfully verified using authentic case samples that had previously been quantified using different methods.
A sensitive and accurate gas chromatography-mass spectrometric method was developed and validated for the simultaneous determination of levetiracetam and lamotrigine in whole blood. A solid-phase extraction (SPE) procedure using HF Bond Elut C18 columns followed by derivatization using N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl) was used. In this assay, levetiracetam-d6 was used as internal standard. Limits of detection and quantification were 0.15 and 0.50 ug/mL, respectively, for both analytes. The method was proved to be linear within the concentration range of 0.50-50.0 ug/mL (R(2) > or = 0.992) for both analytes. Absolute recovery was found to be at least 90.0 and 97.2% for levetiracetam and lamotrigine, respectively. Intra-day and inter-day accuracy values for both analytes were ranged from -6.5 to 4.2 and -6.6 to 3.0%, respectively, whereas their respective precision values were less than 11.4 and 8.3%. The developed method was successfully used in our laboratory for quantification of levetiracetam and lamotrigine blood concentrations during the investigation of forensic cases where these antiepileptic drugs were involved. This method could also be used for therapeutic drug monitoring purposes.
HPLC determination in plasma.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 degC Keep in a dry place.

Interactions

Rash, including serious and potentially life-threatening rash, appears to be more likely to occur in patients receiving concomitant valproic acid. Valproic acid can decrease clearance and increase plasma concentrations of lamotrigine more than twofold; exceeding the recommended reduced initial dosage of lamotrigine or the subsequent recommended schedule for escalation of lamotrigine dosage, particularly in patients receiving valproic acid, may increase the incidence of rash, including serious rash, in lamotrigine-treated patients. In clinical trials, 1% of adults and 1.2% of children receiving a drug regimen including immediate-release lamotrigine concomitantly with valproic acid experienced a rash requiring hospitalization, while 0.16% of adults and 0.6% of children receiving a drug regimen of lamotrigine without valproic acid were hospitalized because of rash.
The concomitant use of valproic acid and/or hepatic enzyme-inducing anticonvulsant drugs (e.g., phenobarbital, primidone, carbamazepine, phenytoin) can increase or decrease the metabolism and elimination of lamotrigine, requiring dosage adjustments to maintain efficacy and/or avoid toxicity. Addition of valproic acid to lamotrigine therapy reduces lamotrigine clearance and increases steady-state plasma lamotrigine concentrations by slightly more than 50% whether or not hepatic enzyme-inducing anticonvulsant drugs are given concomitantly. Conversely, steady-state plasma concentrations of lamotrigine are decreased by about 40% when phenobarbital, primidone, or carbamazepine is added to lamotrigine therapy and by about 45-54% when phenytoin is added to lamotrigine therapy; the magnitude of the effect with phenytoin is dependent on the total daily dosage of phenytoin (from 100-400 mg daily). Discontinuance of an enzyme-inducing anticonvulsant drug can be expected to increase, and discontinuance of valproic acid can be expected to decrease, the elimination half-life and plasma concentrations of lamotrigine. Although the manufacturers state that a therapeutic plasma concentration range has not been established for lamotrigine and that dosage should be based on therapeutic response, the change in plasma lamotrigine concentrations resulting from addition or discontinuance of enzyme-inducing anticonvulsant drugs or valproic acid should be considered when these drugs are added to or withdrawn from an existing anticonvulsant drug regimen that includes lamotrigine.
Addition of lamotrigine to existing therapy with phenytoin or carbamazepine generally does not appreciably alter the steady-state plasma concentrations of these concomitantly administered drugs. Addition of lamotrigine to carbamazepine therapy reportedly has resulted in increased plasma concentrations of a pharmacologically active metabolite of carbamazepine (carbamazepine-10,11-epoxide) and an increased incidence of some adverse effects (e.g., dizziness, headache, diplopia, blurred vision, ataxia, nausea, nystagmus). However, elevations in carbamazepine-10,11-epoxide plasma concentrations and/or increased toxicity have not been consistently observed with concomitant administration of lamotrigine and carbamazepine, and the mechanism of the interaction between these drugs remains unclear.
Addition of lamotrigine to valproic acid therapy in healthy individuals resulted in a 25% reduction in trough steady-state plasma concentrations of valproic acid over a 3-week period, followed by stabilization of these concentrations.
For more Interactions (Complete) data for LAMOTRIGINE (11 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

DRESS is a Mess: A Case of Cross Reactivity Between Lacosamide and Lamotrigine

Elizabeth Packard, Ricci Kalayanamitra, Zainab Shahid, Ravi Patel, Justin Roy, Ashok Maddukari, Andrew Groff, Hyma Polimera, Reshma Golamari, Nitasa Sahu, Rama Vunnam, Dhirisha Bhatt, Rohit Jain
PMID: 34449996   DOI:

Abstract

Drug reaction with eosinophilia with systemic symptoms (DRESS) syndrome is a rare drug reaction often presenting with both cutaneous manifestations and potentially life-threatening internal organ involvement. The precise incidence of DRESS is still unclear as it is easily missed due to its highly variable clinical presentation. However, with an expected mortality rate of approximately 10 percent, it is important for clinicians to be familiar with pharmacologic etiologies commonly implicated in the pathogenesis. We present a case of DRESS syndrome attributed to cross-reactivity between two commonly used anticonvulsants- lacosamide and lamotrigine.


Initial Management of Seizure in Adults

Phil E M Smith
PMID: 34260837   DOI: 10.1056/NEJMcp2024526

Abstract




[Lamotrigine and its relationship with Stevens-Johnson syndrome and toxic epidermal necrolysis]

Eduardo Alexis Velázquez-Cárcamo, Yuriria Rodríguez-Chávez, Silvia Méndez-Flores, Judith Domínguez-Cherit
PMID: 34101565   DOI: 10.24875/RMIMSS.M20000018

Abstract

Lamotrigine is an antiepileptic drug that has been widely used for epilepsy, as a mood stabilizer (for type 1 bipolar disorder) and in the management of neuropathic pain, it is used both in monotherapy and in complementary therapy. Considered relatively new, approved by the Food and Drug Administration in 1994, its benefits include a greater margin of safety compared to other anticonvulsants. However, although in a lower percentage, it causes severe adverse skin reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis. A review is made about the probable pathways that trigger this delayed hypersensitivity immune response.


Toxic epidermal necrolysis and Stevens-Johnson syndrome/toxic epidermal necrolysis overlap in pediatric patients with a focus on newer antiepileptic drugs: A 25-year retrospective study at a single tertiary care center

Kristyna L Gleghorn, Charles Voigt, Brent Kelly
PMID: 34060145   DOI: 10.1111/pde.14598

Abstract

Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis Syndrome (TEN) are rare immune-mediated diseases. Extensive research on adult triggers of SJS and TEN is available; however, research in children is more limited.
We sought to investigate and report the experience with pediatric SJS and TEN in our center, identifying associated medications.
A retrospective review from 1990 to 2015 at the Shriner's Burn Hospital in Galveston, Texas was performed to identify patients diagnosed with SJS, SJS/TEN overlap, and TEN. Data pertaining to demographic characteristics, medical history, physical exam, treatment, and outcomes were collected.
We identified SJS/TEN overlap or TEN in 51 patients. Antiepileptic drugs were the most common group of causative agents, closely followed by antibiotics. The most common causative agents were trimethoprim-sulfamethoxazole, phenytoin, and lamotrigine used concomitantly with valproic acid. Newer generation agents, with the definition of agents approved after 1990, were the cause in 13/51 (25.5%) cases. Newer generation agents included lamotrigine, clobazam, and zonisamide. Seven patients died, resulting in a 13.7% mortality rate. Renal failure, liver failure, sepsis, and gastrointestinal involvement each had a statistically significant association with mortality. SCORTEN was statistically significantly greater in patients who died compared to children who lived (3 vs 2).
This is a retrospective study.
Three drugs introduced into the market since 1990 have emerged as causes of SJS/TEN overlap and TEN: lamotrigine, clobazam, and zonisamide. These medications are being used more widely to treat seizures, as well as mood disorders. It is also important for clinicians to be aware of the extremely commonly used medications such as amoxicillin, tetracyclines, NSAIDs, and acetaminophen that can rarely cause SJS and TEN.


Concerns about lamotrigine

Nafisa Husein, Roland D Thijs, Johanna W Bunschoten, Mark R Keezer, Josemir W Sander
PMID: 34022162   DOI: 10.1016/S1474-4422(21)00132-0

Abstract




Retention of antiseizure medications for epilepsy in multiple sclerosis: A retrospective observational study

Zamzam Mahamud, Samuel Håkansson, Joachim Burman, Johan Zelano
PMID: 34004524   DOI: 10.1016/j.yebeh.2021.108034

Abstract

Epilepsy in multiple sclerosis (MS) is rare, and longitudinal clinical studies evaluating treatment with antiseizure medications (ASMs) are difficult to conduct. We instead designed a nationwide register study to estimate retention rates of ASMs prescribed as initial monotherapy for epilepsy in MS and investigated factors influencing their retention.
multiple sclerosis patients with a first prescription of ASM for epilepsy were identified by cross-referencing the Swedish MS register with comprehensive national registers. One and five-year retention rates of ASMs were estimated using Kaplan-Meier analysis. Cox proportional regression was employed to estimate hazard ratios (HR) of discontinuation for different ASMs as well as for baseline predictors.
One hundred and twenty-nine MS patients were included. The most commonly prescribed ASMs were: carbamazepine (n = 38, 29.5%), lamotrigine (n = 33, 25.6%) and levetiracetam (n = 19, 14.7%). One-year retention rates (95% CI) were: lamotrigine 87.5% [76, 98.9], carbamazepine 60.5% [45, 76], levetiracetam 60.2% [37.2, 83.2], valproate 51.3% [23, 79.6] and phenytoin 44.4% [11.8, 77]. Fiveyear retention rates (95% CI) were: lamotrigine 74.4% [57.3, 91.5], carbamazepine 52.2% [34.9, 69.4], valproate 51.3% [23.1, 79.5] and phenytoin 14.8% [0, 40.9]. With carbamazepine as reference, lamotrigine was the only ASM that displayed a lower hazard of discontinuation, HR 0.41 [0.17, 0.99]. We could not identify any baseline factors that influenced the risk of discontinuation.
Lamotrigine displayed the lowest risk of discontinuation when prescribed as initial monotherapy for epilepsy in MS. Newer ASMs generally compared well to older ones, at least suggesting non-inferiority.


SUNCT and SUNA: An Update

Ashish K Duggal, Debashish Chowdhury
PMID: 34003160   DOI: 10.4103/0028-3886.315990

Abstract

Short-lasting unilateral neuralgiform headache attacks with conjunctival injection and tearing (SUNCT) and short-lasting unilateral neuralgiform headache with autonomic symptoms (SUNA) are rare and disabling primary headache disorders that are subtypes of Short-lasting unilateral neuralgiform headache attacks (SUNHA).
The aim of this narrative review was to provide a comprehensive update on headache phenotype, pathophysiology, and various treatment options available for SUNCT and SUNA.
References for this review were identified by searches of articles published in the English language in PubMed between 1978 and October 2020 using "short-lasting unilateral neuralgiform headache attacks with conjunctival injection and tearing (SUNCT)", "short-lasting unilateral neuralgiform headache with autonomic symptoms (SUNA)", "short-lasting unilateral neuralgiform headache attacks (SUNHA)", "trigeminal autonomic cephalalgias" as keywords in various combinations.
Of a potential 1103 articles, seven case series describing clinical characteristics of SUNCT/SUNA patients were identified for this review. For symptomatic/secondary SUNCT/SUNA, 53 individual case reports, and one case series were reviewed. One placebo-controlled trial and 11 open-label case series that evaluated various medical and surgical treatments in SUNCT/SUNA were also reviewed. Available literature suggests that SUNCT and SUNA are subtypes of the same disorder characterized by severe side locked short duration headache with ipsilateral prominent cranial autonomic symptoms and signs. Pathophysiology may involve both peripheral and central mechanisms. Lamotrigine is the most effective preventive therapy while intravenous lidocaine is the most efficacious drug as transitional therapy for severe disabling attacks. Surgical options including microvascular decompression in those having neurovascular conflict, occipital nerve stimulation, and hypothalamic deep brain stimulation can be alternative treatment options for medically refractory patients.


Entry of antiepileptic drugs (valproate and lamotrigine) into the developing rat brain

Samuel J Toll, Fiona Qiu, Yifan Huang, Mark D Habgood, Katarzyna M Dziegielewska, Shuai Nie, Norman R Saunders
PMID: 34249340   DOI: 10.12688/f1000research.52607.2

Abstract

Women with epilepsy face difficult choices whether to continue antiepileptic drug treatment during pregnancy, as uncontrolled seizures carry great risk to mother and fetus but continuing treatment may have adverse effects on baby's development. This study aimed at evaluating antiepileptic drug entry into developing brain.
Anaesthetised pregnant, non-pregnant adult females, postnatal and fetal rats were injected intraperitoneally with different doses, single or in combinations, of valproate and lamotrigine, within clinical range. Injectate included
H-labelled drug. After 30min, CSF, blood and brain samples were obtained; radioactivity measured using liquid scintillation counting. Some animals were also exposed to valproate in feed throughout pregnancy and into neonatal period. Drug levels measured by liquid chromatography coupled to mass spectrometry (LC-MS). Results given as CSF or tissue/plasma% as index of drug entry.
Entry of valproate into brain and CSF was higher at E19 and P4 compared to adult and was dose-dependent except at E19; placental transfer increased significantly at highest dose of 100mg/kg. Lamotrigine entry into the brain was dose dependent only at E19. Chronic valproate treatment, or combination of valproate and lamotrigine had little effect on either drug entry, except for reduced valproate brain entry in adult brain with chronic treatment. Placental transfer decreased significantly after chronic valproate treatment. LC-MS measurement of valproate in adults confirmed that rat plasma values were within the clinical range and CSF/plasma and brain/plasma ratios for LC-MS and
H-valproate were similar.
Results suggest that entry of valproate may be higher in developing brain, the capacity of barrier mechanism is mostly unaffected by doses within the clinical range, with or without addition of lamotrigine. Chronic valproate exposure may result in upregulation in cellular mechanisms restricting its entry into the brain. Entry of lamotrigine was little different at different ages and was not dose dependent.


Interactions among Lacosamide and Second-Generation Antiepileptic Drugs in the Tonic-Clonic Seizure Model in Mice

Katarzyna Załuska-Ogryzek, Paweł Marzęda, Paula Wróblewska-Łuczka, Magdalena Florek-Łuszczki, Zbigniew Plewa, Hubert Bojar, Dorota Zolkowska, Jarogniew J Łuszczki
PMID: 34073930   DOI: 10.3390/ijms22115537

Abstract

Combination therapy with two or three antiseizure medications (ASMs) is sometimes a preferred method of treatment in epilepsy patients. (1) Background: To detect the most beneficial combination among three ASMs, a screen test evaluating in vivo interactions with respect to their anticonvulsant properties, was conducted on albino Swiss mice; (2) Methods: Classification of interactions among lacosamide (LCM) and selected second-generation ASMs (lamotrigine (LTG), pregabalin (PGB), oxcarbazepine (OXC), and topiramate (TPM)) was based on the isobolographic analysis in the mouse maximal electroshock-induced seizure (MES) model. Interactions among LCM and second-generation ASMs were visualized using a polygonogram; (3) Results: In the mouse MES model, synergy was observed for the combinations of LCM + TPM + PGB and LCM + OXC + PGB. Additivity was reported for the other combinations tested i.e., LCM + LTG + TPM, LCM + LTG + PGB, LCM + LTG + OXC, and LCM + OXC + TPM in this seizure model. No adverse effects associated with triple ASM combinations, containing LCM and second-generation ASMs were observed in mice; (4) Conclusions: The combination of LCM + TPM + PGB was the most beneficial combination among the tested in this study, offering synergistic suppression of tonic-clonic seizures in mice subjected to the MES model. Both the isobolographic analysis and polygonogram method can be recommended for experimental epileptology when classifying interactions among the ASMs.


Explore Compound Types